molecular formula C13H20O B089335 beta-Ionone CAS No. 14901-07-6

beta-Ionone

Cat. No.: B089335
CAS No.: 14901-07-6
M. Wt: 192.30 g/mol
InChI Key: PSQYTAPXSHCGMF-UHFFFAOYSA-N
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Description

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery.
4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one is a natural product found in Sideritis tragoriganum, Valeriana officinalis, and other organisms with data available.

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQYTAPXSHCGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025451
Record name 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14901-07-6
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14901-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthetic Pathway of β-Ionone from β-Carotene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ionone, a C13-norisoprenoid, is a high-value apocarotenoid prized for its characteristic violet and woody aroma, making it a crucial component in the flavor, fragrance, and cosmetic industries. Furthermore, emerging research has highlighted its potential in pharmaceuticals, including anticancer activities.[1][2] This technical guide provides a comprehensive exploration of the biosynthetic pathway of β-ionone from its C40 carotenoid precursor, β-carotene. We will delve into the enzymatic machinery, reaction mechanisms, and cellular compartmentalization that govern this transformation. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to harness this pathway for biotechnological applications.

Introduction: The Significance of β-Ionone

β-Ionone is a naturally occurring volatile organic compound found in a wide array of flowers, fruits, and vegetables.[2] Despite its low concentrations in natural sources, its profound impact on aroma is attributed to an exceptionally low odor threshold.[1] Beyond its sensory contributions, β-ionone serves as a key intermediate in the synthesis of vitamins A, E, and K. The growing consumer demand for natural ingredients has spurred significant interest in understanding and engineering the biological production of β-ionone as a sustainable alternative to chemical synthesis.[1][3]

The Core Enzymatic Transformation: Carotenoid Cleavage Dioxygenases (CCDs)

The biosynthesis of β-ionone from β-carotene is primarily catalyzed by a class of non-heme iron-containing enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[4][5] These enzymes facilitate the oxidative cleavage of specific double bonds within the polyene chain of carotenoids.

The Key Player: Carotenoid Cleavage Dioxygenase 1 (CCD1)

The principal enzyme responsible for the conversion of β-carotene to β-ionone is Carotenoid Cleavage Dioxygenase 1 (CCD1).[2][6] CCD1 exhibits specificity for the 9,10 and 9',10' double bonds of the β-carotene molecule. The symmetrical cleavage at these two positions yields two molecules of β-ionone and a C14 dialdehyde.[7]

Several studies have characterized CCD1 orthologs from various plant species, including Petunia hybrida, Vitis vinifera, and Morus notabilis, demonstrating their conserved function in β-ionone production.[8][9][10]

The Role of CCD4

While CCD1 is the primary enzyme associated with β-ionone formation, some members of the CCD4 subfamily have also been shown to catalyze the cleavage of β-carotene at the 9,10 (9',10') positions.[11] However, CCD4 enzymes are typically localized in the plastids and exhibit a narrower substrate specificity compared to the cytosolic CCD1.[11]

The Reaction Mechanism: A Step-by-Step Look at Catalysis

The catalytic mechanism of CCD1 involves a dioxygenase reaction, incorporating both atoms of molecular oxygen into the products. The reaction is dependent on a mononuclear non-heme Fe(II) center coordinated by four conserved histidine residues within the enzyme's active site.[4][12]

The proposed catalytic cycle can be summarized as follows:

  • Substrate Binding: The hydrophobic β-carotene molecule enters the active site of the CCD1 enzyme.

  • Oxygen Binding: Molecular oxygen (O₂) binds to the Fe(II) center.

  • Formation of a Dioxetane Intermediate: The enzyme facilitates an attack on the target double bond (9,10 or 9',10') of the β-carotene by the activated oxygen, leading to the formation of a highly unstable, four-membered ring intermediate known as a dioxetane.[4][13]

  • Cleavage and Product Formation: The dioxetane intermediate spontaneously cleaves, breaking the carbon-carbon and oxygen-oxygen bonds. This cleavage results in the formation of two carbonyl-containing products: β-ionone (a ketone) and a C27 apocarotenal (an aldehyde).

  • Second Cleavage Event: The C27 apocarotenal can then be cleaved by another molecule of CCD1 at the 9',10' position to yield a second molecule of β-ionone and a C14 dialdehyde.[7]

Diagram of the Proposed Catalytic Mechanism

G cluster_0 CCD1 Active Site (Fe II) BetaCarotene β-Carotene EnzymeComplex Enzyme-Substrate-O₂ Complex BetaCarotene->EnzymeComplex Binds to Active Site Oxygen O₂ Oxygen->EnzymeComplex Dioxetane Dioxetane Intermediate EnzymeComplex->Dioxetane Oxygen Attack on 9,10 Double Bond Products β-Ionone + C27 Apocarotenal Dioxetane->Products Cleavage

Caption: Proposed catalytic cycle of CCD1.

Cellular Compartmentalization and the Two-Step Cleavage Model

A critical aspect of the β-ionone biosynthetic pathway is the spatial separation of the substrate and the primary enzyme. β-carotene is synthesized and stored in plastids (chloroplasts and chromoplasts), while CCD1 is a cytosolic enzyme.[4][11] This raises the question of how the hydrophobic β-carotene becomes accessible to CCD1.

The currently accepted model proposes a two-step cleavage process involving two different CCDs in distinct cellular compartments:[7]

  • Plastidial Cleavage by CCD7: In the plastid, Carotenoid Cleavage Dioxygenase 7 (CCD7) performs an initial asymmetric cleavage of β-carotene at the 9,10 double bond. This reaction produces one molecule of β-ionone and a C27 apocarotenoid, 9-cis-β-apo-10'-carotenal.[4]

  • Transport to the Cytosol: The more soluble C27 apocarotenoid is then transported out of the plastid into the cytosol.

  • Cytosolic Cleavage by CCD1: In the cytosol, CCD1 recognizes the C27 apocarotenoid as its substrate and cleaves it at the 9',10' double bond, yielding a second molecule of β-ionone and a C14 dialdehyde.[7]

This two-step model elegantly resolves the issue of substrate availability for the cytosolic CCD1.

Diagram of the Two-Step Biosynthetic Pathway

G cluster_plastid Plastid cluster_cytosol Cytosol BetaCarotene β-Carotene (C40) CCD7 CCD7 BetaCarotene->CCD7 BetaIonone1 β-Ionone (C13) CCD7->BetaIonone1 C27_Apocarotenoid C27 Apocarotenoid CCD7->C27_Apocarotenoid CCD1 CCD1 C27_Apocarotenoid->CCD1 Transport BetaIonone2 β-Ionone (C13) CCD1->BetaIonone2 C14_Dialdehyde C14 Dialdehyde CCD1->C14_Dialdehyde

Sources

A Technical Guide to the Natural Sources and Occurrence of Beta-Ionone in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Beta-ionone (β-ionone) is a C13 apocarotenoid, a volatile organic compound (VOC) renowned for its characteristic violet and woody aroma, which plays a pivotal role in the flavor and fragrance of numerous flowers, fruits, and vegetables.[1][2] Derived from the enzymatic cleavage of β-carotene, its presence in the plant kingdom is widespread, serving critical ecological functions, including defense against herbivores and pathogens.[1][3] Beyond its sensory contributions, β-ionone has garnered significant attention from the biomedical community for its potential pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][4][5] This guide provides a comprehensive technical overview of β-ionone, detailing its biosynthesis, natural distribution in plants, validated methodologies for its extraction and analysis, and a summary of its biological significance. The content is structured to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived secondary metabolites.

Introduction to this compound: A Molecule of Sensory and Biological Importance

This compound (IUPAC name: 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one; chemical formula: C₁₃H₂₀O) is a cyclic terpenoid ketone that exists as a pale yellow liquid at room temperature.[5] Its defining characteristic is a potent and pleasant floral aroma, often described as reminiscent of violets, with woody and fruity undertones.[6] This sensory profile is detectable at exceptionally low concentrations, with an odor threshold reported as low as 0.007 parts per billion (ppb), making it a significant contributor to the overall aroma of any natural product in which it is present.[1][7]

As a lipophilic compound, it is insoluble in water but soluble in oils and alcohols.[5] This property influences its distribution within plant tissues and dictates the choice of solvents for its extraction. Industrially, β-ionone is a high-value ingredient in perfumery, cosmetics, and as a food flavoring agent.[1][5] Its emerging biological activities have further expanded its relevance, positioning it as a promising scaffold for pharmaceutical research and development.[4]

Biosynthesis of this compound in Planta: The Carotenoid Cleavage Pathway

The formation of β-ionone in plants is a catabolic process originating from carotenoids, specifically β-carotene. This pathway is a prime example of how primary metabolites (carotenoids essential for photosynthesis) are repurposed to generate functionally diverse secondary metabolites.

The Enzymatic Cleavage of β-Carotene

The biosynthesis of β-ionone is catalyzed by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[8][9] The primary enzymes responsible are CCD1 and, in some species, CCD4 .[1][10][11] These enzymes execute a specific oxidative cleavage at the 9,10 and 9',10' double bonds of the β-carotene molecule.[1][3] This precise enzymatic action yields two molecules of β-ionone and a C14 dialdehyde. The reaction is a self-validating system in that the presence and activity of CCD1/CCD4 genes and enzymes directly correlate with the emission of β-ionone in various plant tissues, a phenomenon confirmed in species like petunia, Osmanthus fragrans, and tomato.[10]

The choice to study this pathway is driven by its critical role in producing high-impact aroma compounds. Understanding the genetic regulation of CCD enzymes allows for the potential metabolic engineering of crops to enhance desirable flavor profiles or to increase the production of β-ionone for industrial applications.[3]

This compound Biosynthesis cluster_pathway Biosynthetic Pathway beta_carotene β-Carotene ccd1 Carotenoid Cleavage Dioxygenase 1 (CCD1) beta_carotene->ccd1 beta_ionone β-Ionone (x2) c14_dialdehyde C14 Dialdehyde ccd1->beta_ionone Cleavage at 9,10 & 9',10' positions ccd1->c14_dialdehyde

Sources

The Multifaceted Pharmacological Landscape of Beta-Ionone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Beta-ionone, a cyclic isoprenoid derived from the enzymatic cleavage of carotenoids like β-carotene, is a naturally occurring compound widely distributed in fruits, vegetables, and flowers.[1][2][3][4] While traditionally recognized for its characteristic woody and floral aroma in the fragrance and food industries, a growing body of scientific evidence has illuminated its significant and diverse pharmacological activities.[5][6][7] This technical guide provides an in-depth exploration of the biological activities and pharmacological effects of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential and the molecular mechanisms that underpin its action. We will delve into its anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed mechanistic insights.

Anticancer Activity: A Multi-pronged Approach to Tumor Suppression

This compound has demonstrated notable anti-proliferative, anti-metastatic, and pro-apoptotic properties in a variety of cancer cell lines, both in vitro and in vivo.[5][8] Its anticancer effects are not mediated by a single mechanism but rather through a coordinated modulation of multiple cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.

Induction of Cell Cycle Arrest

A primary mechanism by which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest, primarily at the G1/G0 or G2/M phases.[9] This targeted disruption of the cell cycle prevents cancer cells from progressing through the necessary checkpoints for division and proliferation.

Studies have shown that this compound-induced cell cycle arrest is often accompanied by the downregulation of key regulatory proteins. For instance, in human prostate cancer cells (DU145 and PC-3), this compound treatment leads to G1 phase arrest through the downregulation of cyclin-dependent kinase 4 (Cdk4) and cyclin D1.[10][11][12][13] Similarly, in human gastric adenocarcinoma cells (SGC-7901), this compound treatment results in G0/G1 phase arrest and is associated with the inhibition of Cdk4, Cyclin B1, and Cyclin D1, alongside an increase in the expression of the p27 protein.[14]

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

A standard method to assess this compound's effect on the cell cycle is through propidium iodide (PI) staining followed by flow cytometry.

  • Cell Culture and Treatment: Plate cancer cells (e.g., DU145, PC-3, or SGC-7901) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: Compare the cell cycle distribution of this compound-treated cells to the control group to determine the phase at which arrest occurs.

Induction of Apoptosis

Beyond halting cell proliferation, this compound actively promotes programmed cell death, or apoptosis, in cancer cells. This is a critical aspect of its anticancer activity, as it leads to the elimination of malignant cells.

The pro-apoptotic effects of this compound are mediated through the modulation of the intrinsic mitochondrial pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[15] In human gastric adenocarcinoma cells, this compound has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[15] This shift in the Bax/Bcl-2 ratio is a key event that triggers the mitochondrial apoptotic cascade. Furthermore, this compound treatment has been observed to induce the cleavage and activation of caspase-3, a key executioner caspase, in various cancer cell lines, including breast and gastric cancer.[15][16]

This compound has also been shown to enhance the apoptotic effects of other anticancer agents. For example, it can sensitize hepatocellular carcinoma cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of death receptor 5 (DR5) and downregulating NF-κB activity.[17]

Experimental Protocol: Detection of Apoptosis by Annexin V/PI Staining

The Annexin V/PI assay is a widely used method to detect and quantify apoptosis.

  • Cell Culture and Treatment: Culture and treat cancer cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Data Interpretation: The flow cytometry data will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Modulation of Key Signaling Pathways

The anticancer effects of this compound are intricately linked to its ability to modulate critical intracellular signaling pathways that govern cell growth, survival, and inflammation.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation and survival. This compound has been shown to modulate this pathway in a manner that favors cancer cell growth inhibition. In gastric carcinoma cells, this compound treatment leads to a decrease in the expression of extracellular signal-regulated kinase (ERK) protein, while increasing the levels of p38 and Jun-amino-terminal kinase (JNK) proteins.[14] The inhibition of ERK, a pro-proliferative kinase, and the activation of the stress-activated kinases p38 and JNK contribute to the observed cell cycle arrest and apoptosis.[14][18]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound has been shown to suppress NF-κB activation.[19] In the context of TRAIL-induced apoptosis, this compound enhances cancer cell sensitivity by abrogating TRAIL-induced NF-κB activation and decreasing the expression of anti-apoptotic proteins regulated by NF-κB, such as XIAP and IAP-1/2.[17]

  • HMG-CoA Reductase: this compound has been identified as a suppressor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[10][11][13] This pathway is crucial for the synthesis of cholesterol and isoprenoids, which are essential for the post-translational modification of proteins involved in cell growth. By downregulating HMG-CoA reductase, this compound disrupts these processes, contributing to its anti-proliferative effects.[10][11][13]

Table 1: In Vitro Anticancer Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffectIC50 (µmol/L)Reference
DU145Prostate CarcinomaInhibition of proliferation210[10][11]
LNCaPProstate CarcinomaInhibition of proliferation130[10][11]
PC-3Prostate AdenocarcinomaInhibition of proliferation130[10][11]
SGC-7901Gastric AdenocarcinomaInhibition of growth174.93 ± 12.79[16]
MDA-MB-435Breast CancerInhibition of proliferation42.0[18]

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer. This compound exhibits significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[7][20]

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been shown to attenuate the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[15][19] This effect is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[19][21]

The anti-inflammatory actions of this compound are mediated, at least in part, through the suppression of the NF-κB and MAPK signaling pathways.[19][22] this compound inhibits the nuclear translocation of the p50 and p65 subunits of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[19] It also inhibits the phosphorylation of MAPKs, including ERK1/2, p38, and JNK, which are upstream regulators of inflammatory responses.[19]

Recent studies have also highlighted the potential of this compound in mitigating inflammatory bowel disease. In a mouse model of ulcerative colitis, this compound supplementation was found to ameliorate colonic tissue damage, reduce inflammation, and protect the colonic epithelial mucosal barrier.[23] These protective effects were associated with the modulation of the gut microbiota.[23][24]

Diagram 1: Simplified Signaling Pathway of this compound's Anti-inflammatory Action

G This compound's Anti-inflammatory Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKs MAPKs (ERK, p38, JNK) TLR4->MAPKs Beta_Ionone Beta_Ionone Beta_Ionone->IKK inhibits Beta_Ionone->MAPKs inhibits Akt Akt Beta_Ionone->Akt inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex releases NFκB_nucleus NF-κB (p50/p65) NFκB_complex->NFκB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) MAPKs->Inflammatory_Genes activates transcription Akt->IKK NFκB_nucleus->Inflammatory_Genes activates transcription Pro_inflammatory_Mediators NO, PGE2, TNF-α Inflammatory_Genes->Pro_inflammatory_Mediators leads to production of

Caption: this compound inhibits LPS-induced inflammation by suppressing the NF-κB and MAPK pathways.

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Preliminary research suggests that this compound possesses antioxidant characteristics, contributing to its overall health benefits.

While direct free radical scavenging activity has been explored, a significant aspect of this compound's antioxidant potential may lie in its ability to enhance the endogenous antioxidant defense system. For instance, in a study on postharvest broccoli, this compound treatment was found to enhance antioxidant capacity by maintaining the levels of bioactive substances like ascorbic acid (AsA) and glutathione (GSH).[25] This was achieved by upregulating the expression of genes involved in their biosynthesis and downregulating genes involved in their catabolism.[25]

Furthermore, derivatives of this compound, such as thiazolylhydrazones, have been synthesized and shown to exhibit potent antioxidant activity in vitro, with strong DPPH and ABTS radical scavenging capabilities.[26] This suggests that the this compound scaffold is a promising starting point for the development of novel antioxidant agents.

Other Biological Activities and Future Directions

Beyond its well-documented anticancer, anti-inflammatory, and antioxidant effects, this compound has been reported to possess a range of other biological activities, including antimicrobial and antifungal properties.[2][3][15][20]

The diverse pharmacological profile of this compound, coupled with its natural origin and safety profile as a food additive, makes it a compelling candidate for further investigation in drug discovery and development.[6] Future research should focus on:

  • In vivo efficacy and safety: While many studies have been conducted in vitro, more extensive in vivo studies are needed to validate the therapeutic potential of this compound in various disease models and to establish its pharmacokinetic and pharmacodynamic profiles.

  • Mechanism of action: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more comprehensive understanding of its pharmacological effects.

  • Structure-activity relationship studies: The synthesis and evaluation of this compound derivatives could lead to the discovery of novel compounds with enhanced potency and selectivity for specific therapeutic targets.[8]

  • Combination therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could open up new avenues for combination therapies with improved efficacy and reduced side effects.[8]

Conclusion

This compound has emerged as a promising natural compound with a remarkable spectrum of biological and pharmacological activities. Its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides a solid foundation for researchers to explore the multifaceted therapeutic potential of this intriguing molecule. The continued investigation into the mechanisms of action and in vivo efficacy of this compound and its derivatives holds great promise for the future of medicine.

References

  • Jones, S., Fernandes, N. V., Yeganehjoo, H., et al. (2013). β-Ionone Induces Cell Cycle Arrest and Apoptosis in Human Prostate Tumor Cells. Nutrition and Cancer, 65(4), 600-610. [Link]

  • Al-Marrani, A., Al-Ghamdi, S., Al-Mahmood, S., & Al-Ghamdi, A. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5823. [Link]

  • Al-Marrani, A., Al-Ghamdi, S., Al-Mahmood, S., & Al-Ghamdi, A. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5823. [Link]

  • Jones, S., Fernandes, N. V., Yeganehjoo, H., et al. (2013). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. Nutrition and Cancer, 65(4), 600-610. [Link]

  • Jones, S., Fernandes, N. V., Yeganehjoo, H., et al. (2013). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. Nutrition and Cancer, 65(4), 600-610. [Link]

  • Kim, J. H., Kim, H. S., Kim, S. J., et al. (2010). This compound enhances TRAIL-induced apoptosis in hepatocellular carcinoma cells through Sp1-dependent upregulation of DR5 and downregulation of NF-kappaB activity. Molecular Cancer Therapeutics, 9(4), 833-843. [Link]

  • Jones, S., Fernandes, N. V., Yeganehjoo, H., et al. (2013). β-Ionone Induces Cell Cycle Arrest and Apoptosis in Human Prostate Tumor Cells. Nutrition and Cancer, 65(4), 600-610. [Link]

  • Dong, H. W., Zhang, S., Sun, W. G., et al. (2013). β-Ionone arrests cell cycle of gastric carcinoma cancer cells by a MAPK pathway. Archives of Toxicology, 87(10), 1797-1808. [Link]

  • Sun, X. R., Liu, J. R., Sun, W. G., & Tang, X. L. (2007). [this compound induced apoptosis in SGC-7901 cells]. Wei sheng yan jiu = Journal of hygiene research, 36(6), 667-670. [Link]

  • Panda, S., & Panda, S. K. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 754. [Link]

  • Ansari, A. A., Khan, S., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry, 123, 635-649. [Link]

  • Panda, S., & Panda, S. K. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 754. [Link]

  • Panda, S., & Panda, S. K. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 754. [Link]

  • Ansari, A. A., Khan, S., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry, 123, 635-649. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Beta Ionone: Natural Isolate with Potential Health Benefits. [Link]

  • Kumar, A., Singh, B., & Kumar, R. (2014). β-Ionone derived apoptosis inducing endoperoxides; Discovery of potent leads for anticancer agents. European Journal of Medicinal Chemistry, 87, 228-236. [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. [Link]

  • Li, Y., Li, L., & Li, Y. (2023). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. Foods, 12(13), 2561. [Link]

  • Liu, J. R., Sun, X. R., Dong, H. W., et al. (2008). [Effect of this compound in human mammary cancer cells (Er-) by MAPK pathway]. Wei sheng yan jiu = Journal of hygiene research, 37(5), 538-541. [Link]

  • Kang, P., Kim, K. Y., Lee, H. S., et al. (2013). β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway. Toxicology in Vitro, 27(2), 782-787. [Link]

  • Panda, S., & Panda, S. K. (2021). β-Ionone. Encyclopedia, 1(2), 375-385. [Link]

  • Sinofi Ingredients. (n.d.). Buy Bulk - this compound | Wholesale Supplier. [Link]

  • Panda, S., & Panda, S. K. (2021). β‐Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 754. [Link]

  • Kang, P., Kim, K. Y., Lee, H. S., et al. (2013). β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway. Toxicology in Vitro, 27(2), 782-787. [Link]

  • Liu, J. R., Dong, H. W., Sun, W. G., et al. (2019). This compound-inhibited proliferation of breast cancer cells by inhibited COX-2 activity. Archives of Toxicology, 93(10), 2993-3003. [Link]

  • Wang, Y., Li, Y., & Wang, Y. (2022). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. Foods, 11(15), 2275. [Link]

  • Maximum Academic Press. (2024). Natural Compound Shows Promise in Protecting Against Inflammatory Bowel Disease. [Link]

  • Li, Y., Li, L., & Li, Y. (2024). β-ionone prevents dextran sulfate sodium-induced ulcerative colitis and modulates gut microbiota in mice. Food Innovation and Advances, 1-13. [Link]

Sources

An In-depth Technical Guide to Beta-Ionone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Beta-Ionone

This compound is a naturally occurring terpenoid that belongs to the family of rose ketones.[1] It is a C13 cyclic isoprenoid compound that plays a vital role in the aroma of many flowers, fruits, and vegetables, including roses, violets, and raspberries.[2][3][4] Its distinct sweet, floral, and woody scent has made it a valuable ingredient in the fragrance and flavor industries.[2] Beyond its sensory contributions, this compound holds significant interest for the pharmaceutical and drug development sectors due to its diverse biological activities, which include anticancer, anti-inflammatory, and antioxidant properties.[3][5][6] Furthermore, it serves as a crucial precursor in the industrial synthesis of Vitamin A and other carotenoids.[7][8][9] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for professionals in research and development.

Section 1: Chemical Structure and Physicochemical Properties

This compound, systematically named (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one, is characterized by a trimethylcyclohexenyl ring linked to a butenone side chain.[10] This structure is the key to its unique properties and biological functions. The presence of the conjugated double bond system and the ketone functional group are central to its reactivity and aroma profile.

Molecular Structure

The chemical formula for this compound is C₁₃H₂₀O.[11] Its structure consists of a six-membered carbon ring with three methyl groups and a double bond, attached to a four-carbon chain containing a ketone and another double bond. The trans configuration of the double bond in the side chain is a defining feature of the most common isomer.[10]

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₃H₂₀O[11][12]
Molecular Weight 192.30 g/mol [11][12]
Appearance Colorless to pale yellow liquid[11][13][14]
Odor Sweet, floral, woody, violet-like[15][16]
Boiling Point 126-128 °C at 12 mmHg[12][13]
Melting Point -35 °C to -49 °C[10][11][13]
Density 0.945 g/cm³[11][13]
Refractive Index 1.517 - 1.522 at 20°C[11][13]
Solubility Insoluble in water and glycerin; Soluble in ethanol, ether, and propylene glycol[13][16]
Flash Point >110 °C to 129 °C[11][13]
Vapor Pressure 0.0042 - 0.054 mmHg at 20-25 °C[10][11]

Section 2: Synthesis of this compound

The industrial and laboratory synthesis of this compound is a well-established process that typically involves a two-step reaction sequence: the aldol condensation of citral with acetone to form pseudoionone, followed by an acid-catalyzed cyclization of pseudoionone.[17][18]

Synthesis Pathway Overview

The overall synthesis can be visualized as a progression from readily available starting materials to the target this compound molecule. The choice of catalyst in the cyclization step is crucial for determining the ratio of alpha- and this compound isomers in the final product.[18]

Synthesis_Workflow Citral Citral Condensation Aldol Condensation Citral->Condensation Acetone Acetone Acetone->Condensation Base Base Catalyst (e.g., NaOH) Base->Condensation Pseudoionone Pseudoionone Condensation->Pseudoionone Cyclization Cyclization Pseudoionone->Cyclization Acid Acid Catalyst (e.g., H₂SO₄) Acid->Cyclization Beta_Ionone This compound Cyclization->Beta_Ionone

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Citral

This protocol outlines a representative laboratory-scale synthesis of this compound.

Step 1: Aldol Condensation to Pseudoionone

  • In a reaction flask equipped with a stirrer and a dropping funnel, combine 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% sodium hydroxide solution.[17]

  • Maintain the temperature at 20°C and add 170 kg of citral (≥95.0% purity) dropwise over a period of 2 hours with continuous stirring.[17]

  • After the addition is complete, continue the reaction for an additional 2 to 4 hours. Monitor the reaction progress by taking samples every 30 minutes for chromatographic analysis.[17]

  • Once the conversion of citral is greater than 99.0%, neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.[17]

  • Allow the mixture to stand and separate into layers. Remove the aqueous layer and recover the excess acetone.[17]

Step 2: Cyclization to this compound

  • In a separate reaction vessel, prepare a mixture of hexane (3.6 mL) and concentrated sulfuric acid (5.16 mL). Cool this mixture to -10°C and stir for 10 minutes.[19]

  • Dissolve the pseudoionone (3.1 g, 0.0162 mol) obtained from the previous step in hexane (4 mL).[19]

  • Add the pseudoionone solution to the acid mixture over 15 minutes while maintaining the temperature at -10°C and continuing to stir. Stir for an additional 30 minutes.[19]

  • Neutralize the reaction mixture with an 18% sodium hydroxide solution to a pH of 7 at -10°C.[19]

  • Extract the product with dichloromethane (2 x 25 mL).[19]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[19]

Section 3: Applications of this compound

This compound's unique properties lend it to a wide array of applications across various industries.

Fragrance and Flavor Industry

This compound is a cornerstone of the fragrance and flavor industries. Its characteristic sweet, fruity, and floral notes make it an indispensable component in the creation of perfumes, personal care products, and food flavorings.[2] It is particularly valued for imparting raspberry, blackberry, and other dark berry notes in flavor formulations.[20]

Pharmaceutical and Biomedical Research

In the realm of drug development and biomedical research, this compound has garnered significant attention for its potential therapeutic effects. Studies have indicated that this compound exhibits anti-proliferative and apoptotic effects in various cancer cell lines.[6][21] Its antioxidant and anti-inflammatory properties are also subjects of ongoing research.[5][21]

Precursor for Vitamin A Synthesis

A major industrial application of this compound is its role as a key starting material in the synthesis of Vitamin A (retinol) and other carotenoids.[7][8][9] The chemical structure of this compound provides the foundational C13 framework, including the essential trimethylcyclohexenyl ring, which is elaborated through a series of chemical reactions to build the full Vitamin A molecule.[9][22]

VitaminA_Pathway Beta_Ionone This compound (C13) Chain_Elongation Chain Elongation Reactions Beta_Ionone->Chain_Elongation C15_Intermediate C15 Intermediate Chain_Elongation->C15_Intermediate Further_Reactions Further Reactions (e.g., Wittig Reaction) C15_Intermediate->Further_Reactions Vitamin_A Vitamin A (Retinol) Further_Reactions->Vitamin_A

Caption: Simplified pathway of Vitamin A synthesis from this compound.

Section 4: Analytical Characterization

The identification and quantification of this compound are typically achieved using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the analysis of this compound, providing both separation from other volatile compounds and structural identification based on its mass spectrum.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound.[24]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule, such as the carbonyl (C=O) and carbon-carbon double bonds (C=C).[19]

Section 5: Safety and Handling

This compound is generally considered safe for its intended use in fragrances and flavors. However, as with any chemical substance, appropriate safety precautions should be taken in a laboratory or industrial setting.

  • Handling: Use in a well-ventilated area and avoid direct contact with skin and eyes.[16] Personal protective equipment, including gloves and safety glasses, is recommended.[12][16]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, direct sunlight, and oxidizing agents.[2][25] The recommended storage temperature is between 2-8°C.[13][25]

  • Hazards: this compound is a combustible liquid and may cause skin and eye irritation.[12][26] It may also cause irritation to the respiratory and digestive tracts if inhaled or ingested.[12] It is considered toxic to aquatic life with long-lasting effects.[27]

References

  • (E)-Beta-ionone (CAS N° 79-77-6). ScenTree. Retrieved from [Link]

  • Chemical Structure of β-Ionone [(E)-4-(2, 6, 6-Trimethyl-1cyclohexen-1-yl) - ResearchGate. Retrieved from https://www.researchgate.net/figure/Chemical-Structure-of-b-Ionone-E-4-2-6-6-Trimethyl-1cyclohexen-1-yl-3-Buten-2-One_fig1_320311790
  • This compound - ChemBK. Retrieved from [Link]

  • Material Safety Data Sheet - this compound, Synthetic, 96% - Cole-Parmer. Retrieved from [Link]

  • Industrial method for preparing this compound - Eureka | Patsnap. Retrieved from [Link]

  • This compound | Premium Purity Aroma Compound - Consolidated Chemical. Retrieved from [Link]

  • Full article: SYNTHESIS OF β-IONONE#. Taylor & Francis Online. Retrieved from [Link]

  • I2-Ionone | C13H20O | CID 638014 - PubChem. National Institutes of Health. Retrieved from [Link]

  • Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PubMed Central. National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet: β-Ionone - Carl ROTH. Retrieved from [Link] cGRmfGU4YjY5YjQzYjYxMTQxZGNlYjU0YjM1ZGYxZTUxYjM3YjU3YjI3YjI2YjY3ZGUzYjM0YjM5YjM5YjM5YjM5

  • US4064183A - Synthesis of vitamin A, intermediates and conversion thereof to vitamin A - Google Patents.
  • Ionone Beta - BC Fragrance. Retrieved from [Link]

  • This compound in Flavor: Adding Sweetness and Fruitiness to Your Creations. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • β-Ionone in Berry, Orchard, Tropical and Other Flavors | Perfumer & Flavorist. Retrieved from [Link]

  • The Synthesis of Ionones. Retrieved from [Link]

  • (PDF) Synthesis of β-Ionone - ResearchGate. Retrieved from [Link]

  • The Biochemical Basis of Vitamin A Production from the Asymmetric Carotenoid β-Cryptoxanthin - PMC - PubMed Central. National Institutes of Health. Retrieved from [Link]

  • Research Progress on the Biosynthesis and Regulation of Β-Ionone - Oreate AI Blog. Retrieved from [Link]

  • 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology - ACS Publications. Retrieved from [Link]

  • WO2008055704A1 - PROCESS FOR THE PREPARATION OF β-IONONES AND VITAMIN A, VITAMIN A DERIVATIVES, CAROTENES AND CAROTENOIDS - Google Patents.
  • A proposed scheme illustrating the effect of β-ionone mediated... - ResearchGate. Retrieved from [Link]

  • β-Ionone as a fragrance compound in the essential oils of various plant species. - ResearchGate. Retrieved from [Link]

  • Ionone - Wikipedia. Retrieved from [Link]

  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC - NIH. National Institutes of Health. Retrieved from [Link]

  • The Mass Spectra Analysis for α-Ionone and β-Ionone - Arab American University Digital Repository. Retrieved from [Link]

  • Synthesis and biological evaluation of β-ionone oriented proapoptosis agents by enhancing the ROS generation - PubMed. National Institutes ofH ealth. Retrieved from [Link]

  • (PDF) β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Retrieved from [Link]

  • Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0036565). Human Metabolome Database. Retrieved from [Link]

  • bmse001269 this compound at BMRB. Retrieved from [Link]

  • trans-β-Ionone - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Technical Guide to the Dual Volatile Function of β-Ionone in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: β-ionone, a C13-apocarotenoid derived from the enzymatic cleavage of carotenoids, is a volatile organic compound (VOC) ubiquitously found in floral scents, fruits, and vegetables.[1][2] Its distinct violet-like aroma plays a significant role in plant-insect interactions, exhibiting a fascinating duality in its function.[3] Depending on concentration, insect species, and ecological context, β-ionone can act as a potent attractant for pollinators or a powerful repellent and feeding deterrent against herbivores.[1][4] This guide provides an in-depth technical exploration of the mechanisms underlying this dual role, outlines rigorous experimental protocols for its investigation, and discusses its application in the development of novel pest management and pollinator conservation strategies. The content herein is intended for researchers in chemical ecology, entomology, and drug development professionals seeking to leverage semiochemicals for practical applications.

Introduction: The Physicochemical Nature and Origin of β-Ionone

β-ionone is a terpenoid compound resulting from the oxidative degradation of β-carotene, a process catalyzed by carotenoid cleavage dioxygenase (CCD) enzymes.[1][2] This enzymatic action is often induced by biotic and abiotic stressors, including herbivory, positioning β-ionone as a key component of induced plant defense mechanisms.[5] Its chemical structure, characterized by a β-cyclocitral ring and an enone functional group, contributes to its volatility and ability to interact with olfactory receptors of insects.[6] This compound is not only a defense signal but also a significant contributor to the floral bouquets that mediate pollination, creating a complex signaling landscape where the same molecule can convey vastly different messages.[1][3]

The Dichotomy of β-Ionone: Attractant vs. Repellent

The functional role of β-ionone is not intrinsic to the molecule itself but is defined by the receiving organism and the context of the interaction. This duality is a cornerstone of its ecological significance.

β-Ionone as an Attractant

In many contexts, β-ionone serves as a kairomone, an interspecific chemical signal that benefits the receiver. Its presence in floral scents is a reliable cue for pollinators, indicating a potential source of nectar.

  • Pollinators: Male orchid bees (Euglossa mandibularis) have been observed to be strongly attracted to scent traps baited with β-ionone, which they collect and likely use in mating displays.[1]

  • Herbivores: Paradoxically, some herbivores may be attracted to low concentrations of β-ionone as it can indicate a viable host plant. However, this is less common than its repellent function. Dihydro-β-ionone, a closely related compound, has shown attractant properties for the crucifer flea beetle, highlighting how minor structural changes can dramatically alter insect response.[4][5]

β-Ionone as a Repellent and Deterrent

The primary role of β-ionone in plant defense is as an allomone—a signal that benefits the emitter by modifying the behavior of the receiver.

  • Herbivore Repellency: High-emission transgenic Arabidopsis thaliana plants, which produce 2- to 5-fold higher levels of β-ionone, have been shown to significantly repel crucifer flea beetles (Phyllotreta cruciferae).[5]

  • Feeding and Oviposition Deterrence: Beyond simple repulsion, β-ionone acts as a feeding deterrent against species like the red-legged earth mite (Halotydeus destructor) and an oviposition deterrent for the silverleaf whitefly (Bemisia tabaci).[1] Choice bioassays have demonstrated a strong repellent effect against the two-spotted spider mite (Tetranychus urticae) and flea beetles.[4][5]

The transition between attraction and repulsion is often concentration-dependent. Low concentrations may signal a food source, while the high concentrations released upon tissue damage signal a defended and potentially unpalatable plant.[5]

The Molecular Basis of Olfactory Perception

Insect olfaction is a sophisticated process that translates chemical signals into neuronal responses, guiding behavior. This process begins at the periphery, in the insect's antennae.[7]

Olfactory Receptors and Signal Transduction

Unlike vertebrates that rely on G-protein-coupled receptors, the majority of insect olfactory receptors (ORs) are ligand-gated ion channels.[8][9] The perception of β-ionone follows this pathway:

  • Odorant Binding: Volatile β-ionone molecules enter pores on the antennal sensilla and dissolve in the sensillum lymph.[10]

  • Receptor Activation: The odorant binds to a specific olfactory receptor (OrX) protein, which is part of a heteromeric complex with a highly conserved co-receptor (Orco).[10] This binding event directly gates the ion channel.

  • Neuronal Depolarization: The opening of the channel allows for an influx of cations (Na+, K+, Ca2+), causing a depolarization of the olfactory receptor neuron (ORN).[9][10]

  • Signal to Brain: This depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect brain, where the information is processed, leading to a behavioral response.[7]

The specificity of this system is remarkable. For instance, the human olfactory receptor OR5A1 is linked to the ability to smell β-ionone, and similar specificities are observed in insects, where different ORNs are tuned to specific compounds.[11][12]

Diagram: Insect Olfactory Signal Transduction Pathway

The following diagram illustrates the key steps from odorant reception to neural signal generation in an insect olfactory receptor neuron.

Olfactory_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Signal Transduction Odorant β-Ionone Molecule Pore OBP Odorant Binding Protein (OBP) Pore->OBP Enters Sensillum ORN Olfactory Receptor Neuron (ORN) Dendrite Receptor OrX Orco Ion Channel OBP->Receptor:f0 Binds to Receptor Ions Cation Influx (Na+, K+, Ca2+) Receptor:f2->Ions Channel Opens Depolarization Membrane Depolarization Ions->Depolarization Causes Signal Action Potential to Antennal Lobe Depolarization->Signal Generates

Caption: Generalized workflow of insect olfactory signal transduction.

Key Experimental Methodologies

A multi-tiered approach is essential to fully characterize the role of β-ionone. This typically involves progressing from physiological screening to behavioral validation.

Electroantennography (EAG): The Primary Screen

EAG is a technique that measures the summed electrical potential from all responding ORNs on an antenna, providing a rapid assessment of whether a compound can be detected.[13][14] It is the foundational step to confirm that an insect is physiologically capable of sensing β-ionone.

Protocol: Standard EAG Assay

  • Insect Preparation:

    • Immobilize an adult insect (e.g., moth, beetle) by cooling it at 4°C for 5-10 minutes.[15]

    • Excise the head or the entire insect and mount it onto a holder using beeswax or dental wax, ensuring the antennae are accessible.[15]

    • Using micro-scissors, carefully snip the distal tip of one antenna.

  • Electrode Placement:

    • Insert the reference electrode (a glass capillary filled with saline solution) into the insect's head or the base of the antenna.[15]

    • Place the recording electrode over the cut tip of the antenna, ensuring a good electrical connection through the hemolymph.[14]

  • Stimulus Preparation:

    • Prepare serial dilutions of β-ionone (e.g., 0.01 ng/µL to 100 ng/µL) in a high-purity solvent like hexane or paraffin oil.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Allow the solvent to evaporate completely.[15]

    • A solvent-only pipette serves as the negative control.

  • Data Acquisition:

    • Deliver a controlled pulse (e.g., 0.5 seconds) of purified, humidified air through the pipette, directing the airflow over the antenna.

    • Record the resulting depolarization (a negative voltage deflection) using an amplifier and data acquisition software.[13]

    • Allow a sufficient interval between puffs (e.g., 60 seconds) for the antenna to repolarize. Test the control intermittently to check for antennal viability.[13]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

When β-ionone is part of a complex volatile blend (e.g., a plant headspace extract), GC-EAD is used to pinpoint which specific compounds elicit an antennal response.[16][17] The effluent from a gas chromatograph is split, with one stream going to a standard detector (like a Flame Ionization Detector, FID) and the other to an insect antenna preparation.[17][18] A simultaneous peak on both the FID and EAG channels confirms that a specific compound is biologically active.[19]

Behavioral Assays: Validating Functional Effects

A physiological response (EAG) does not reveal the behavioral valence (attraction or repulsion).[20] Behavioral assays are required to determine the compound's function. The Y-tube olfactometer is a standard laboratory tool for this purpose.[21][22]

Protocol: Y-Tube Olfactometer Choice Assay

  • Apparatus Setup:

    • A Y-shaped glass or plastic tube is used. Purified, humidified air is passed through each of the two arms and exits through the base.[21]

    • Airflow must be precisely controlled to create laminar flow and prevent turbulence at the junction, which could confuse the insect.[23]

  • Stimulus and Control:

    • In one arm ("treatment arm"), the air is passed over a source of β-ionone (e.g., a filter paper treated with a specific concentration).

    • In the other arm ("control arm"), the air passes over a filter paper treated only with the solvent.[21]

  • Experimental Run:

    • A single insect is introduced at the base of the Y-tube.[21]

    • The insect is given a set amount of time (e.g., 5-10 minutes) to make a choice by walking or flying a certain distance up one of the arms.

    • A "choice" is recorded when the insect crosses a defined line in either arm. Insects that do not make a choice are recorded as "no choice."

  • Data Analysis and Causality:

    • The experiment is replicated with numerous individuals (e.g., n=50). The positions of the treatment and control arms are swapped regularly to control for any positional bias.[24]

    • The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test. A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

    • A Performance Index (PI) can be calculated, where +1 signifies complete attraction and -1 signifies complete repulsion, providing a quantitative measure of the response.[25][26]

Diagram: Experimental Workflow for Semiochemical Analysis

This diagram outlines the logical progression from initial detection to behavioral validation.

Workflow cluster_physio Physiological Screening cluster_behav Behavioral Validation EAG EAG Screening (Single Compounds) Y_Tube Y-Tube Olfactometer (Choice Assay) EAG->Y_Tube Identifies active compounds to test GC_EAD GC-EAD Analysis (Complex Blends) GC_EAD->Y_Tube Identifies active compounds to test Field Field Trapping (Ecological Relevance) Y_Tube->Field Validates lab results in natural setting

Caption: A logical workflow for investigating insect semiochemicals.

Quantitative Data Summary

The behavioral response of an insect is often dose-dependent.[27][28] The following table summarizes representative data on how β-ionone concentration can influence its function.

Insect SpeciesCompoundConcentration (ng/µL)Experimental AssayObserved EffectReference
Phyllotreta cruciferae (Flea Beetle)β-Ionone0.05 - 0.5Two-Chamber Choice TestRepellent[5]
Tetranychus urticae (Spider Mite)β-Ionone0.05 - 0.5Choice BioassayRepellent[5]
Bemisia tabaci (Whitefly)β-Ionone0.05, 0.1, 0.5Oviposition AssayOviposition Deterrent[1]
Phyllotreta cruciferae (Flea Beetle)Dihydro-β-ionone0.05 - 0.5Two-Chamber Choice TestAttractant[5]
Euglossa mandibularis (Orchid Bee)β-IononeNot specifiedScent TrapsAttractant[1]

Note: This table is illustrative. Specific response thresholds can vary based on experimental conditions and insect physiological state.

Applications and Future Directions

Understanding the dual nature of β-ionone opens avenues for innovative and sustainable technologies:

  • Pest Management: β-ionone can be deployed as a repellent in "push-pull" strategies. The "push" component involves using β-ionone to repel pests from a cash crop, while a "pull" component (an attractant) lures them into traps on the periphery.[29] Its effectiveness as an oviposition deterrent is particularly valuable for protecting crops from damage by larval stages.[1]

  • Pollinator Conservation: Incorporating β-ionone into lures or artificial flower scents could be used to attract pollinators to specific areas, enhancing crop yields and supporting bee populations.

  • Drug Development: While the focus here is on insects, the study of ligand-receptor interactions in insect olfaction provides valuable models for understanding similar systems in other organisms, which can inform drug discovery processes.[30]

Future research should focus on identifying the specific olfactory receptors for β-ionone in key pest and pollinator species. Elucidating the precise concentration thresholds that dictate the switch from attraction to repulsion will be critical for optimizing its application in the field.

References

  • Cáceres, L. A., et al. (2016). Repellent and Attractive Effects of α-, β-, and Dihydro-β-Ionone to Generalist and Specialist Herbivores. Journal of Chemical Ecology. Available at: [Link]

  • Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services. Available at: [Link]

  • Paparella, A., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules. Available at: [Link]

  • Gonzalez, P. V., et al. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. Journal of Medical Entomology. Available at: [Link]

  • ResearchGate. (n.d.). Gas Chromatography Linked to Electroantennography: A Versatile Technique for Identifying Insect Semiochemicals. Available at: [Link]

  • Stengl, M. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Philosophical Transactions of the Royal Society B. Available at: [Link]

  • ResearchGate. (n.d.). β-Ionone as an insect repellent and/or feeding deterrent found in some plant species. Available at: [Link]

  • ResearchGate. (2016). Repellent and Attractive Effects of α-, β-, and Dihydro-β-Ionone to Generalist and Specialist Herbivores. Available at: [Link]

  • McIndoo, N. E. (1926). Insect Olfactometer. Journal of Economic Entomology. Available at: [Link]

  • MDPI. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Available at: [Link]

  • Science.gov. (n.d.). chromatography-electroantennogram detection gc-ead: Topics. Available at: [Link]

  • ResearchGate. (n.d.). a Y-tube olfactometer setup for behavioral assay, b volatile collection... Available at: [Link]

  • Silverstein, R. M. (1981). INSECT ATTRACTANTS. Annual Review of Entomology. Available at: [Link]

  • CONICET. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. Available at: [Link]

  • Yashika Solutions. (2023). Insect Olfactometers. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of apocarotenoids α-ionone (1), β-ionone (2), and dihydro-β-ionone (3). Available at: [Link]

  • Frontiers. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Available at: [Link]

  • Li, G., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ. Available at: [Link]

  • Sigma Scientific LLC. (n.d.). Insect Y-Tube, Wishbone Olfactometers. Available at: [Link]

  • ResearchGate. (2019). Quantitative Evaluation of the Behavioral Response to Attractant and Repellent Compounds in Anopheles pseudopunctipennis and Aedes aegypti (Diptera: Culicidae) Larvae. Available at: [Link]

  • Beck, J. J., & Merrill, G. B. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Available at: [Link]

  • YouTube. (2026). Applying Behavioral Control in Insect Pest Mgt Blueberry Video 2. Available at: [Link]

  • Lahondère, C., & Vinauger, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments. Available at: [Link]

  • MDPI. (2019). Ionone Is More than a Violet's Fragrance: A Review. Available at: [Link]

  • AChemS. (n.d.). What's Your “Odor Print”? Delving Into The Genetics Of Olfaction. Available at: [Link]

  • eLife. (2014). Evolution of insect olfactory receptors. Available at: [Link]

  • Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Available at: [Link]

  • Genomelink. (n.d.). Sensitivity to Floral Scent gene explained. Available at: [Link]

  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli. Available at: [Link]

  • Gorur-Shandilya, S., et al. (2017). Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli. eLife. Available at: [Link]

  • Wikipedia. (n.d.). Sense of smell. Available at: [Link]

  • Wicher, D. (2018). Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors. Cell and Tissue Research. Available at: [Link]

  • Sato, K., & Touhara, K. (2009). Insect olfaction: receptors, signal transduction, and behavior. Results and Problems in Cell Differentiation. Available at: [Link]

  • Byers, J. A. (2013). Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior. Journal of Chemical Ecology. Available at: [Link]

  • ResearchGate. (2013). Modeling and Regression Analysis of Semiochemical Dose–Response Curves of Insect Antennal Reception and Behavior. Available at: [Link]

  • Desneux, N., et al. (2006). Dose-response relationship in lethal and behavioural effects of different insecticides on the parasitic wasp Aphidius ervi. Chemosphere. Available at: [Link]

Sources

Beta-Ionone: A Technical Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of beta-ionone, a naturally occurring isoprenoid, as a promising candidate in oncology research and drug development. We will delve into its molecular mechanisms, preclinical efficacy, and the experimental methodologies crucial for its evaluation.

Introduction: The Profile of a Potential Anticancer Agent

This compound is a cyclic terpenoid derived from the degradation of carotenoids, such as beta-carotene.[1][2] It is naturally found in a variety of fruits, vegetables, and flowers, contributing to their characteristic aromas.[3][4][5] Chemically, it is a 13-carbon ketone with a monocyclic terpene skeleton.[6] Its lipophilic nature allows it to traverse cellular membranes, a key characteristic for bioavailability and interaction with intracellular targets.[3][6] Beyond its use in the fragrance and flavor industry, this compound has garnered significant scientific interest for its potential pharmacological activities, most notably its anticancer properties.[7][8] This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's anticancer potential and providing a framework for its further investigation.

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular Formula C13H20O[9]
Molecular Weight 192.30 g/mol [9]
Appearance Colorless to light yellow liquid[9]
Odor Woody, floral, reminiscent of violets[9]
Solubility Soluble in ethanol, diethyl ether, dichloromethane; slightly soluble in water[7]
LogP 4.0[9]

Mechanisms of Anticancer Action: A Multi-pronged Approach

This compound exerts its anticancer effects through a variety of molecular mechanisms, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. The following sections detail the key signaling pathways and molecular targets modulated by this compound.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of this compound's anticancer activity is its ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

  • P53-Dependent Mitochondrial Pathway: In human osteosarcoma cells, this compound has been shown to induce apoptosis through a p53-dependent mechanism.[10] It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-3, a key executioner of apoptosis.[10]

  • Cell Cycle Arrest at G0/G1 and S Phases: this compound has been observed to cause cell cycle arrest at the G0/G1 phase in human gastric adenocarcinoma cells and at the G1 phase in prostate cancer cells.[4][9] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (Cdk4).[5][9] In breast cancer cells, this compound can induce S-phase arrest.[5]

  • Enhancement of TRAIL-Induced Apoptosis: this compound can sensitize hepatocellular carcinoma cells to TNF-related apoptosis-inducing ligand (TRAIL), a promising anticancer agent.[1][11] It achieves this by upregulating the expression of Death Receptor 5 (DR5) in a Sp1-dependent manner and by downregulating the activity of the pro-survival transcription factor NF-κB.[1][11]

G cluster_0 This compound's Pro-Apoptotic Mechanisms BI This compound p53 p53 Activation BI->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: P53-dependent apoptotic pathway induced by this compound.

Inhibition of Key Pro-Cancerous Pathways

This compound also targets signaling pathways that are crucial for cancer cell survival and proliferation.

  • HMG-CoA Reductase Inhibition: In prostate cancer cells, this compound has been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[3][9] This pathway is essential for the synthesis of molecules required for cell growth and proliferation.

  • Modulation of MAPK Signaling: In gastric carcinoma cells, this compound arrests the cell cycle by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. It decreases the expression of extracellular signal-regulated kinase (ERK) while increasing the levels of p38 and Jun-amino-terminal kinase (JNK).[4]

  • Downregulation of COX-2 Activity: this compound has been found to inhibit the proliferation of breast cancer cells by downregulating the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[5]

Preclinical Efficacy: A Summary of In Vitro Studies

The anticancer potential of this compound has been demonstrated across a range of cancer cell lines. The following table summarizes its cytotoxic activity, represented by the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate Carcinoma210[3][9]
LNCaPProstate Carcinoma130[3][9]
PC-3Prostate Adenocarcinoma130[3][9]
SGC-7901Gastric AdenocarcinomaDose-dependent inhibition (25-200 µM)[4]
K562Human LeukemiaDose-dependent inhibition (25-200 µM)[12]
MCF-7Breast CancerDose-dependent inhibition[5]
U2osOsteosarcomaDose-dependent inhibition[10]
MDA-MB-231Triple-Negative Breast Cancer388.40 µg/mL
T47DBreast Cancer185.50 µg/mL
MCF7Breast Cancer113.40 µg/mL

Experimental Protocols for Evaluating Anticancer Activity

To rigorously assess the anticancer properties of this compound, a series of well-established in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) dissolved in a suitable solvent (e.g., DMSO, ethanol) and diluted in culture medium. Include a vehicle control group. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the MTT assay. After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Cyclin D1, Cdk4, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

G cluster_1 Experimental Workflow for Anticancer Evaluation Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay ProteinAnalysis Protein Expression (Western Blot) Treatment->ProteinAnalysis Data Data Analysis and Interpretation Viability->Data CellCycle->Data ApoptosisAssay->Data ProteinAnalysis->Data

Caption: A typical workflow for evaluating this compound's anticancer activity.

Synergistic Potential and Future Directions

An exciting area of research is the potential for this compound to enhance the efficacy of existing chemotherapeutic agents. Studies have shown that it can act synergistically with 5-fluorouracil in gastric adenocarcinoma cells and potentiate the pro-apoptotic effects of TRAIL.[1] This suggests that this compound could be developed as part of a combination therapy, potentially allowing for lower doses of conventional drugs and reducing their associated toxicities.

Future research should focus on several key areas:

  • In Vivo Studies: While in vitro data is promising, robust in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Bioavailability and Formulation: As a lipophilic compound, the oral bioavailability of this compound may be limited. Research into novel formulations to enhance its delivery and absorption is warranted.

  • Identification of Novel Targets: Further investigation into the molecular targets of this compound may reveal additional mechanisms of action and potential biomarkers for predicting treatment response.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to determine the safety and efficacy of this compound in cancer patients.

References

  • Duncan, R. E., Lau, D., El-Sohemy, A., & Archer, M. C. (2013). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. Nutrition and Cancer, 65(4), 600-610. [Link]

  • Jones, C. D., et al. (2013). β-Ionone Induces Cell Cycle Arrest and Apoptosis in Human Prostate Tumor Cells. Nutrition and Cancer, 65(4), 600-610. [Link]

  • Dong, H. W., et al. (2013). β-Ionone arrests cell cycle of gastric carcinoma cancer cells by a MAPK pathway. Archives of Toxicology, 87(10), 1797-1808. [Link]

  • Baldermann, S., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2263. [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. [Link]

  • Wu, Y., et al. (2019). This compound-inhibited proliferation of breast cancer cells by inhibited COX-2 activity. Archives of Toxicology, 93(10), 2993-3003. [Link]

  • Ansari, A. J., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry, 123, 645-666. [Link]

  • Kim, J. H., et al. (2010). This compound enhances TRAIL-induced apoptosis in hepatocellular carcinoma cells through Sp1-dependent upregulation of DR5 and downregulation of NF-kappaB activity. Molecular Cancer Therapeutics, 9(4), 833-843. [Link]

  • Zhu, S. G., et al. (2010). This compound-induced apoptosis in human osteosarcoma (U2os) cells occurs via a p53-dependent signaling pathway. Journal of Cellular Biochemistry, 109(5), 989-996. [Link]

  • Mokhtari, M., et al. (2017). Anti-Proliferative and Apoptotic Effects of this compound in Human Leukemia Cell Line K562. Avicenna Journal of Medical Biotechnology, 9(2), 79-84. [Link]

  • Park, K. R., et al. (2010). β-Ionone Enhances TRAIL-Induced Apoptosis in Hepatocellular Carcinoma Cells through Sp1-Dependent Upregulation of DR5 and Downregulation of NF-κB Activity. Molecular Cancer Therapeutics, 9(4), 833-843. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB015469). [Link]

  • Sun, W. G., et al. (2024). β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway. PLoS One, 19(9), e0309014. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Srisawat, U., et al. (2023). 3-Hydroxy-β-ionone Suppresses Breast Cancer Progression by Inducing Apoptosis and Blocking EMT Through the TGF-β/Smad Signaling Pathway. Molecules, 28(14), 5484. [Link]

  • The Fragrance Conservatory. (n.d.). This compound. [Link]

  • MDPI. (2021). β-Ionone. [Link]

  • Wikipedia. (n.d.). Ionone. [Link]

  • Liu, H., et al. (2022). Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. Frontiers in Plant Science, 13, 814677. [Link]

  • Ide, H., & Toki, H. (1970). Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. The Biochemical journal, 119(2), 281–287. [Link]

  • Wikipedia. (n.d.). Vitamin A. [Link]

Sources

A Comprehensive Technical Guide to the Mechanism of Action of Beta-Ionone in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Beta-ionone, a cyclic terpenoid derived from the cleavage of carotenoids like β-carotene, is a prominent compound in the fragrance, flavor, and cosmetic industries.[1][2] Beyond its sensory attributes, a growing body of scientific evidence has illuminated its significant pharmacological activities, positioning it as a molecule of interest for therapeutic development.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's biological effects, with a primary focus on its anticancer, anti-inflammatory, and antioxidant properties. We will dissect the key signaling pathways it modulates, its primary molecular targets, and the experimental methodologies used to validate these actions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential in biomedicine.

Section 1: The Molecular Landscape of this compound

This compound (C₁₃H₂₀O) is an end-ring analog of β-carotene, widely distributed in a variety of fruits, vegetables, and flowers.[1][5][6] It can be produced endogenously in biological systems through the asymmetric cleavage of β-carotene by the enzyme β-carotene oxygenase 2 (BCO2).[7][8] This endogenous production suggests a prospective biological function beyond its role as a simple fragrance molecule.[7][9] Its multifaceted biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, are mediated through interactions with a diverse range of cellular targets and signaling cascades.[3][7][10]

Section 2: Anticancer Mechanisms: A Multi-Pronged Attack

This compound exhibits potent anti-proliferative and pro-apoptotic properties across a range of cancer cell lines, including prostate, breast, gastric, and liver cancer.[1][3][11] Its efficacy stems from its ability to simultaneously intervene in multiple critical pathways that govern cancer cell growth and survival.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.[1][12][13] This is achieved through the modulation of key apoptotic regulators:

  • Regulation of the Bcl-2 Protein Family: this compound shifts the balance towards apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[7][9] This change in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.

  • Activation of Caspases: The altered mitochondrial membrane potential leads to the activation of executioner caspases, particularly cleaved caspase-3, a central mediator of apoptosis.[7][9][13]

  • Sensitization to TRAIL-Induced Apoptosis: this compound enhances the efficacy of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent. It achieves this by increasing the expression of Death Receptor 5 (DR5) in a Sp1-dependent manner and concurrently inhibiting the pro-survival NF-κB pathway.[14]

Imposition of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[5][15][16] This prevents cells from entering the S phase, the period of DNA synthesis. The molecular machinery behind this arrest involves:

  • Downregulation of Cyclins and CDKs: It significantly reduces the protein expression of key G1 phase regulators, including Cyclin D1, Cyclin B1, and Cyclin-Dependent Kinase 4 (Cdk4).[5][15][16][17]

  • Upregulation of CDK Inhibitors: In some cell lines, this compound has been shown to increase the expression of the CDK inhibitor p27, which binds to and blocks the activity of Cdk-cyclin complexes.[16]

Modulation of Core Signaling Pathways

The anti-proliferative effects of this compound are orchestrated through its influence on several critical intracellular signaling cascades.

  • MAPK Pathway: this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is context-dependent but crucial. It has been shown to inhibit the pro-proliferative Extracellular signal-Regulated Kinase (ERK) while activating the stress-activated p38 and Jun N-terminal Kinase (JNK) pathways, which are often associated with apoptosis and growth arrest.[7][16][17]

  • PI3K/Akt Pathway: this compound can suppress the PI3K/Akt signaling pathway, a central node for cell survival, growth, and proliferation. It achieves this by reducing the levels of phosphorylated (active) PI3K and Akt.[7][8]

  • NF-κB Pathway: By inhibiting the DNA-binding activity of the transcription factor NF-κB, this compound downregulates the expression of numerous NF-κB target genes involved in inflammation, cell survival, and proliferation.[7]

View DOT script for Anticancer Signaling Pathways Diagram

Beta_Ionone_Anticancer_Mechanisms cluster_0 This compound Action cluster_1 Signaling Cascades cluster_2 Cellular Processes cluster_3 Cellular Outcomes Beta_Ionone This compound MAPK MAPK Pathway Beta_Ionone->MAPK PI3K_Akt PI3K/Akt Pathway Beta_Ionone->PI3K_Akt NFkB_path NF-κB Pathway Beta_Ionone->NFkB_path Bcl2 Bcl-2 (Anti-apoptotic) Beta_Ionone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Beta_Ionone->Bax Activates Cyclins_CDKs Cyclin D1 / Cdk4 Beta_Ionone->Cyclins_CDKs Inhibits ERK ERK MAPK->ERK Inhibits p38_JNK p38 / JNK MAPK->p38_JNK Activates Akt Akt (Phosphorylation) PI3K_Akt->Akt Inhibits NFkB NF-κB Activity NFkB_path->NFkB Inhibits Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis p38_JNK->Apoptosis Akt->Proliferation Akt->Apoptosis NFkB->Proliferation Bcl2->Apoptosis Bax->Apoptosis CellCycleArrest G1 Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest

Beta_Ionone_Anticancer_Mechanisms cluster_0 This compound Action cluster_1 Signaling Cascades cluster_2 Cellular Processes cluster_3 Cellular Outcomes Beta_Ionone This compound MAPK MAPK Pathway Beta_Ionone->MAPK PI3K_Akt PI3K/Akt Pathway Beta_Ionone->PI3K_Akt NFkB_path NF-κB Pathway Beta_Ionone->NFkB_path Bcl2 Bcl-2 (Anti-apoptotic) Beta_Ionone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Beta_Ionone->Bax Activates Cyclins_CDKs Cyclin D1 / Cdk4 Beta_Ionone->Cyclins_CDKs Inhibits ERK ERK MAPK->ERK Inhibits p38_JNK p38 / JNK MAPK->p38_JNK Activates Akt Akt (Phosphorylation) PI3K_Akt->Akt Inhibits NFkB NF-κB Activity NFkB_path->NFkB Inhibits Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis p38_JNK->Apoptosis Akt->Proliferation Akt->Apoptosis NFkB->Proliferation Bcl2->Apoptosis Bax->Apoptosis CellCycleArrest G1 Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest

Caption: Key signaling pathways modulated by this compound leading to anticancer effects.

Section 3: Key Molecular Targets

Two specific molecular targets have been identified that play a significant role in mediating this compound's effects.

HMG-CoA Reductase

3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is essential for synthesizing intermediates required for the post-translational modification of growth-associated proteins.[5][15][18] this compound suppresses the expression of HMG-CoA reductase protein.[5][15][19] This action disrupts downstream processes vital for cell growth and membrane integrity. Notably, it shows a synergistic growth-suppressive effect when combined with other isoprenoids like farnesol, suggesting a multi-faceted approach to inhibiting this pathway.[5][15][19]

Olfactory Receptor 51E2 (OR51E2)

Fascinatingly, this compound is an agonist for OR51E2, an olfactory receptor ectopically expressed in non-olfactory tissues like the prostate and skin.[7][8][9] Activation of this G protein-coupled receptor in prostate cancer cells triggers a signaling cascade involving an increase in intracellular calcium, activation of Pyk2, and subsequent phosphorylation of p38 MAPK, ultimately contributing to its anti-proliferative effects.[9][20] This receptor-mediated mechanism provides a specific and targetable pathway for this compound's action in certain tissues.

View DOT script for OR51E2 Signaling Diagram

OR51E2_Signaling Beta_Ionone This compound OR51E2 OR51E2 Receptor (Prostate Cell Membrane) Beta_Ionone->OR51E2 Binds & Activates Ca_influx ↑ Intracellular Ca²⁺ OR51E2->Ca_influx Pyk2 Pyk2 Activation Ca_influx->Pyk2 p38 p38 MAPK Phosphorylation Pyk2->p38 Outcome Inhibition of Cell Proliferation p38->Outcome

OR51E2_Signaling Beta_Ionone This compound OR51E2 OR51E2 Receptor (Prostate Cell Membrane) Beta_Ionone->OR51E2 Binds & Activates Ca_influx ↑ Intracellular Ca²⁺ OR51E2->Ca_influx Pyk2 Pyk2 Activation Ca_influx->Pyk2 p38 p38 MAPK Phosphorylation Pyk2->p38 Outcome Inhibition of Cell Proliferation p38->Outcome

Caption: OR51E2-mediated signaling cascade initiated by this compound in prostate cancer cells.

Section 4: Anti-inflammatory and Antioxidant Activities

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties, making it a candidate for managing inflammatory conditions. In preclinical models of ulcerative colitis, it effectively ameliorates colonic tissue damage, reduces inflammatory cell infiltration, and protects the intestinal mucosal barrier.[21][22] The mechanism involves the suppression of key inflammatory pathways:

  • Inhibition of Inflammatory Mediators: It attenuates the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α).[7]

  • Downregulation of Pro-inflammatory Enzymes: It reduces the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][17]

  • Modulation of Signaling: These effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7]

Role in Oxidative Stress

This compound exhibits a dual role in managing oxidative stress. Primarily, it acts as an antioxidant by enhancing the cellular defense system.[7] It increases the activity of antioxidant enzymes like glutathione peroxidase (GPx), superoxide dismutase (SOD), and augments the levels of glutathione (GSH).[7] It also reduces lipid peroxidation, a key marker of oxidative damage.[7]

Conversely, some synthetic derivatives of this compound have been shown to exert their anticancer effects by generating reactive oxygen species (ROS) in cancer cells.[23] This leads to a state of redox imbalance and subsequent apoptosis, highlighting a context-dependent pro-oxidant activity that can be therapeutically exploited.[23] Furthermore, as a carotenoid cleavage product, this compound at high concentrations has been reported to potentially impair mitochondrial respiration, which could increase oxidative stress.[24] This dichotomy underscores the importance of dose and cellular context in determining its net effect.

Section 5: Quantitative Data and Experimental Protocols

Scientific integrity requires robust, reproducible methodologies. This section provides an overview of quantitative data and standardized protocols for investigating this compound's bioactivity.

In Vitro Anti-Proliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. This compound has been tested against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µmol/L)Reference
DU145Prostate Carcinoma210[5][15][19]
LNCaPProstate Carcinoma130[5][15][19]
PC-3Prostate Adenocarcinoma130[5][15][19]
SGC-7901Gastric Adenocarcinoma89 - 175[12][13]

This table is a representative summary; values can vary based on experimental conditions.

Standardized Experimental Protocols

The following protocols provide a framework for assessing the key mechanisms of this compound. The causality behind these choices lies in their ability to provide specific, quantitative measures of cellular processes. For instance, using flow cytometry for cell cycle analysis allows for the precise quantification of cells in each phase (G1, S, G2/M), providing robust data on cell cycle arrest.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution in a cancer cell line.

  • Cell Culture and Treatment: Seed cells (e.g., PC-3) in 6-well plates at a density of 2x10⁵ cells/well. Allow cells to adhere for 24 hours. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 150 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
  • Cell Harvesting: Aspirate the medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Detach cells using trypsin-EDTA, then neutralize with complete medium. Transfer the cell suspension to a 15 mL conical tube.
  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the DNA-staining dye to enter.
  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (containing PI and RNase A). Causality: RNase A is included to degrade RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis.
  • Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets. Acquire data for at least 10,000 events per sample.
  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot for Protein Expression Analysis (e.g., Cyclin D1, p-ERK)

Objective: To measure the change in expression of specific proteins following this compound treatment.

  • Protein Extraction: Culture and treat cells as described in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
  • SDS-PAGE: Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved. Include a molecular weight marker.
  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Causality: This transfer immobilizes the proteins, making them accessible for antibody probing.
  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D1, anti-phospho-ERK) overnight at 4°C with gentle agitation.
  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
View DOT script for Experimental Workflow Diagram

Experimental_Workflow cluster_A Cell Cycle Analysis cluster_B Western Blot Analysis Start 1. Cell Culture (e.g., Prostate Cancer Cells) Treatment 2. Treatment (Vehicle vs. This compound) Start->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Fixation 4a. Fixation (70% Ethanol) Harvest->Fixation Lysis 4b. Protein Lysis (RIPA Buffer) Harvest->Lysis Staining 5a. DNA Staining (Propidium Iodide + RNase A) Fixation->Staining FCM_CC 6a. Flow Cytometry Staining->FCM_CC Analysis_CC 7a. Data Analysis (% cells in G1, S, G2/M) FCM_CC->Analysis_CC SDS 5b. SDS-PAGE & Transfer Lysis->SDS Blot 6b. Antibody Probing (Primary & Secondary Abs) SDS->Blot Detection 7b. Chemiluminescence Detection Blot->Detection

Experimental_Workflow cluster_A Cell Cycle Analysis cluster_B Western Blot Analysis Start 1. Cell Culture (e.g., Prostate Cancer Cells) Treatment 2. Treatment (Vehicle vs. This compound) Start->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Fixation 4a. Fixation (70% Ethanol) Harvest->Fixation Lysis 4b. Protein Lysis (RIPA Buffer) Harvest->Lysis Staining 5a. DNA Staining (Propidium Iodide + RNase A) Fixation->Staining FCM_CC 6a. Flow Cytometry Staining->FCM_CC Analysis_CC 7a. Data Analysis (% cells in G1, S, G2/M) FCM_CC->Analysis_CC SDS 5b. SDS-PAGE & Transfer Lysis->SDS Blot 6b. Antibody Probing (Primary & Secondary Abs) SDS->Blot Detection 7b. Chemiluminescence Detection Blot->Detection

Caption: A dual-pathway workflow for analyzing this compound's effects on cell cycle and protein expression.

Section 6: Conclusion and Future Directions

This compound has emerged as a compelling natural compound with a sophisticated and multi-faceted mechanism of action. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like MAPK, PI3K/Akt, and NF-κB, coupled with its activity on specific targets such as HMG-CoA reductase and OR51E2, underscores its potential in oncology.[1][7] Furthermore, its potent anti-inflammatory and antioxidant properties suggest broader therapeutic applications.[21]

Future research should focus on several key areas:

  • In Vivo Efficacy and Safety: While in vitro data is strong, more extensive in vivo studies are required to establish efficacy, optimal dosing, and long-term safety profiles.[1][25]

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.[1][23]

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective and less toxic treatment regimens.[26]

  • Exploring Other Therapeutic Areas: Given its anti-inflammatory and antioxidant effects, its potential in neurodegenerative diseases, metabolic disorders, and dermatology warrants further investigation.

References

  • Jones, S., Fernandes, N. V., Yeganehjoo, H., Katuru, R., Qu, H., Yu, Z., & Mo, H. (2013). β-Ionone Induces Cell Cycle Arrest and Apoptosis in Human Prostate Tumor Cells. Nutrition and Cancer, 65(4), 600-610. [Link]

  • Aloum, L., Alefishat, E., Al-Gharaibeh, A., & Petroianu, G. A. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5824. [Link]

  • Ansari, A. J., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry, 123, 649-663. [Link]

  • Jones, S., Fernandes, N. V., Yeganehjoo, H., Katuru, R., Qu, H., Yu, Z., & Mo, H. (2013). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. Nutrition and Cancer, 65(4), 600-610. [Link]

  • Dong, H. W., Zhang, S., Sun, W. G., Liu, Q., Ibla, J. C., Soriano, S. G., Han, X. H., Liu, L. X., Li, M. S., & Liu, J. R. (2013). β-Ionone arrests cell cycle of gastric carcinoma cancer cells by a MAPK pathway. Archives of Toxicology, 87(10), 1797-1808. [Link]

  • Jones, S., Fernandes, N. V., Yeganehjoo, H., et al. (2013). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. HKBU Scholars. [Link]

  • Aloum, L., Alefishat, E., Al-Gharaibeh, A., & Petroianu, G. A. (2020). A proposed mechanism of β-ionone modulating pro-apoptotic and anti-apoptotic pathways. ResearchGate. [Link]

  • Jones, S., et al. (2013). Full article: β-Ionone Induces Cell Cycle Arrest and Apoptosis in Human Prostate Tumor Cells. Taylor & Francis Online. [Link]

  • Zhang, Z., Zhang, H., Li, B., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2203. [Link]

  • Ansari, A. J., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. ResearchGate. [Link]

  • Dong, H., Liu, J., Liu, Q., et al. (2019). This compound-inhibited proliferation of breast cancer cells by inhibited COX-2 activity. Archives of Toxicology, 93(10), 2993-3003. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Beta Ionone: Natural Isolate with Potential Health Benefits. PharmaChem. [Link]

  • Yang, J., Liu, G., et al. (2020). Synthesis and biological evaluation of β-ionone oriented proapoptosis agents by enhancing the ROS generation. Bioorganic Chemistry, 104, 104273. [Link]

  • Kim, J. H., Kim, H. S., et al. (2010). This compound enhances TRAIL-induced apoptosis in hepatocellular carcinoma cells through Sp1-dependent upregulation of DR5 and downregulation of NF-kappaB activity. Molecular Cancer Therapeutics, 9(4), 833-843. [Link]

  • Moreno, J. C., et al. (2023). The apocarotenoid β-ionone regulates the transcriptome of Arabidopsis thaliana and increases its resistance against Botrytis cinerea. The Plant Journal, 116(6), 1645-1661. [Link]

  • Zhang, Y., et al. (2024). β-ionone prevents dextran sulfate sodium-induced ulcerative colitis and modulates gut microbiota in mice. Maximum Academic Press. [Link]

  • Ma, X., et al. (2025). Anti-inflammatory effects of β-ionone-curcumin hybrid derivatives against ulcerative colitis. Source not fully specified. [Link]

  • Maximum Academic Press. (2024). Natural Compound Shows Promise in Protecting Against Inflammatory Bowel Disease. News. [Link]

  • Aloum, L., Alefishat, E., Al-Gharaibeh, A., & Petroianu, G. A. (2020). Ionone Is More than a Violet's Fragrance: A Review. PMC. [Link]

  • Sun, X., Liu, J., Sun, W., & Tang, X. (2007). [this compound induced apoptosis in SGC-7901 cells]. Wei sheng yan jiu = Journal of hygiene research, 36(6), 667-670. [Link]

  • Siems, W., Capuozzo, E., et al. (2005). Beta-carotene Cleavage Products Induce Oxidative Stress in Vitro by Impairing Mitochondrial Respiration. The Journal of Biological Chemistry, 280(46), 38247-38257. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Biosynthesis and Regulation of Β-Ionone. Oreate AI. [Link]

  • Xing, Y., et al. (2024). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. Molecules, 29(1), 123. [Link]

  • Simkin, A. J., et al. (2004). Circadian Regulation of the PhCCD1 Carotenoid Cleavage Dioxygenase Controls Emission of [beta]-Ionone, a Fragrance Volatile of Petunia Flowers. Plant Physiology, 136(3), 3504-3514. [Link]

  • Politano, V. T., et al. (2019). Dietary administration of β-ionone epoxide to Sprague-Dawley rats for 90 days. Food and Chemical Toxicology, 125, 330-338. [Link]

  • Wang, Y., et al. (2024). β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway. PLOS One. [Link]

  • Foreverest Resources Ltd. This compound. Foreverest. [Link]

  • Pinto, F. C., De-Carvalho, R. R., et al. (2018). Study on the developmental toxicity of β-ionone in the rat. Regulatory Toxicology and Pharmacology, 97, 110-119. [Link]

  • Aloum, L., et al. (2020). A proposed scheme illustrating the effect of β-ionone mediated activation of membrane and cytosolic OR51E2 receptor. ResearchGate. [Link]

  • Gelis, L., et al. (2018). Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation. Frontiers in Physiology, 9, 1073. [Link]

  • Miatmoko, A., et al. (2024). The Effects of this compound Addition in Perfume on Behavior and Serum Cortisol Level of Stress-Induced Mice. ResearchGate. [Link]

  • Zhang, Z., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI. [Link]

Sources

Olfactory Receptor Activation by Beta-Ionone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the activation of olfactory receptors (ORs) by the fragrant molecule beta-ionone. It is intended for researchers, scientists, and drug development professionals working in the fields of olfaction, sensory neuroscience, and pharmacology. This document moves beyond a simple recitation of facts to provide a foundational understanding of the molecular mechanisms, signaling pathways, and state-of-the-art experimental methodologies used to investigate this interaction.

Introduction: The Scent of Violets and the Intricacies of Olfaction

This compound is a carotenoid-derived isoprenoid responsible for the characteristic sweet, floral, and woody scent of violets. Its interaction with the olfactory system serves as a compelling model for understanding the specificity and complexity of odorant recognition. The perception of this compound is not uniform across the human population, a phenomenon that is directly linked to genetic variations in specific olfactory receptors. This variability underscores the importance of studying the precise molecular interactions that govern our sense of smell.

Olfactory receptors constitute the largest superfamily of G protein-coupled receptors (GPCRs) in the mammalian genome, with approximately 400 functional receptors in humans and a significantly larger repertoire in mice. Each olfactory sensory neuron (OSN) in the olfactory epithelium typically expresses only one type of OR, creating a diverse array of sensors for the vast chemical world. The activation of these receptors by odorants like this compound initiates a sophisticated signaling cascade that ultimately leads to the perception of a specific smell.

This guide will delve into the specific olfactory receptors that recognize this compound, the canonical and non-canonical signaling pathways they trigger, and detailed protocols for the experimental investigation of these processes.

The Molecular Targets: Olfactory Receptors for this compound

This compound is primarily recognized by two well-characterized human olfactory receptors: OR5A1 and OR51E2 . Understanding the distinct roles and characteristics of these receptors is fundamental to elucidating the full biological impact of this odorant.

Human Olfactory Receptor 5A1 (OR5A1)

OR5A1 is a canonical olfactory receptor expressed in the cilia of OSNs within the nasal cavity. Its activation is directly linked to the conscious perception of this compound's aroma.

  • Genetic Variability and Perception: Genetic studies have identified a single nucleotide polymorphism (SNP) in the OR5A1 gene that significantly impacts an individual's sensitivity to this compound. This variation leads to amino acid substitutions that alter the receptor's affinity for its ligand, explaining why some individuals perceive this compound as intensely floral while others find it weak or even unpleasant.[1]

  • Murine Ortholog: The mouse ortholog of human OR5A1 is Or5a1 .[2] This conservation across species makes the mouse an invaluable model organism for in-vivo studies of this compound perception and the underlying neural circuits.

Human Olfactory Receptor 51E2 (OR51E2)

Initially identified in the olfactory epithelium, OR51E2 has since been found to be ectopically expressed in a variety of non-olfactory tissues, including the prostate, skin (melanocytes), and retinal pigment epithelial cells.[3][4] This suggests that this compound may have physiological roles beyond its contribution to the sense of smell.

  • Ectopic Function: In these non-olfactory tissues, the activation of OR51E2 by this compound has been shown to influence cellular processes such as proliferation, migration, and signaling pathway modulation.[3][4][5] This expanding area of research highlights the potential for targeting these "ectopic" ORs for therapeutic purposes.

ReceptorPrimary LocationKnown Ligand(s)Key Functional RoleMurine Ortholog
OR5A1 Olfactory EpitheliumThis compoundConscious perception of smellOr5a1
OR51E2 Olfactory Epithelium, Prostate, Skin, RetinaThis compoundOlfaction, regulation of cell proliferation and migrationOlfr544 (predicted)

Signaling Pathways: From Ligand Binding to Cellular Response

The binding of this compound to its cognate olfactory receptors initiates a cascade of intracellular events. While the canonical pathway is well-established for olfaction, the discovery of ectopic ORs has revealed the existence of non-canonical signaling mechanisms.

The Canonical Olfactory Signaling Pathway

This pathway is the primary mechanism for odor perception in the olfactory epithelium.

cluster_membrane Cell Membrane beta_ionone This compound OR Olfactory Receptor (e.g., OR5A1) beta_ionone->OR Binding G_protein Gαolf (inactive) OR->G_protein Activation G_protein_active Gαolf (active) G_protein->G_protein_active GTP for GDP AC Adenylyl Cyclase III G_protein_active->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel CNG Channel cAMP->CNG_channel Opening Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization

Canonical Olfactory Signaling Pathway
  • Ligand Binding: this compound binds to the extracellular domain of the olfactory receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the olfactory-specific G-protein, Gαolf.

  • Adenylyl Cyclase Stimulation: The activated Gαolf subunit stimulates adenylyl cyclase type III.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain.

Non-Canonical Signaling of OR51E2

In non-olfactory tissues, the activation of OR51E2 by this compound can trigger alternative signaling pathways, often involving the mitogen-activated protein kinase (MAPK) cascade.

cluster_cell Cell (e.g., Prostate Cancer Cell) beta_ionone This compound OR51E2 OR51E2 beta_ionone->OR51E2 Binding G_beta_gamma Gβγ OR51E2->G_beta_gamma Activation PI3Kgamma PI3Kγ G_beta_gamma->PI3Kgamma Activation ARF1 ARF1 PI3Kgamma->ARF1 Activation ERK1_2 ERK1/2 ARF1->ERK1_2 Activation Cellular_Response Cellular Response (Proliferation, Migration) ERK1_2->Cellular_Response Modulation

OR51E2 Non-Canonical Signaling Pathway
  • Gβγ-PI3Kγ-ARF1 Pathway: In prostate cancer cells, this compound-mediated activation of OR51E2 leads to the activation of the Gβγ subunit of the G-protein.[6] This, in turn, activates phosphoinositide 3-kinase γ (PI3Kγ) and the small GTPase ADP-ribosylation factor 1 (ARF1).[6]

  • ERK1/2 Activation: This cascade culminates in the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key regulators of cell growth and proliferation.[6]

Experimental Methodologies: A Guide to Interrogating this compound-OR Interactions

A multi-faceted experimental approach is essential for a comprehensive understanding of this compound's interaction with its olfactory receptors. This section provides detailed, step-by-step protocols for key in-vitro and in-vivo assays.

In Vitro Assay: Luciferase Reporter Gene Assay

This high-throughput assay is a robust method for quantifying the activation of olfactory receptors in a heterologous expression system. The principle lies in the coupling of receptor activation to the expression of a reporter gene, in this case, luciferase.

Causality of Experimental Choices: The use of a heterologous cell line (like HEK293) allows for the isolated expression of a single OR, eliminating confounding signals from other receptors. The luciferase reporter system provides a highly sensitive and quantifiable readout of receptor activation through the canonical cAMP pathway. Co-transfection with Gαolf and other accessory proteins like RTP1S can enhance the functional expression and trafficking of the OR to the cell membrane, thereby increasing the assay's sensitivity.

Step-by-Step Protocol: [7][8]

  • Cell Culture and Transfection:

    • Culture Hana3A or HEK293T cells in a 96-well plate.

    • Co-transfect the cells with plasmids encoding the olfactory receptor of interest (e.g., OR5A1), a cAMP-responsive element (CRE) coupled to a luciferase reporter gene, and a constitutively expressed Renilla luciferase for normalization.

    • Incubate for 24-48 hours to allow for protein expression.

  • Odorant Stimulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound to the desired concentrations in serum-free medium.

    • Replace the cell culture medium with the this compound-containing medium.

    • Incubate for a defined period (e.g., 4-6 hours).

  • Luciferase Activity Measurement:

    • Lyse the cells using a lysis buffer.

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • Add a quencher and the Renilla luciferase substrate to measure the luminescence from the normalization control.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve.

In Vitro Assay: Calcium Imaging

Calcium imaging is a powerful technique to visualize and quantify the influx of calcium ions upon OR activation in real-time.

Causality of Experimental Choices: This method directly measures a key event in the canonical olfactory signaling cascade – the influx of Ca²⁺ through CNG channels.[9] The use of fluorescent calcium indicators provides a dynamic and spatially resolved readout of receptor activation in single cells. This is particularly useful for studying the kinetics and spatial patterns of the cellular response.

Step-by-Step Protocol: [3][4][9]

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the target OR on glass-bottom dishes.

    • Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing solution.

    • Wash the cells to remove excess dye.

  • Imaging Setup:

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (including a light source, appropriate filters, and a sensitive camera).

  • Odorant Stimulation and Image Acquisition:

    • Perfuse the cells with a physiological saline solution.

    • Acquire a baseline fluorescence signal.

    • Apply this compound at various concentrations through the perfusion system.

    • Continuously record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) for each cell.

    • Plot the ΔF/F₀ over time to visualize the calcium transient.

    • Determine the peak response and dose-dependency of the calcium influx.

In Vivo Assay: Electro-Olfantogram (EOG)

The EOG is an electrophysiological technique that measures the summated electrical response of the olfactory epithelium to an odorant stimulus. It provides a direct measure of the overall activity of the OSNs in a specific region of the nose.

Causality of Experimental Choices: The EOG is an in-vivo technique, providing a more physiologically relevant measure of olfactory function compared to in-vitro assays.[10][11][12] It allows for the assessment of the integrated response of a population of OSNs to this compound, which is crucial for understanding the initial stages of odor coding in the intact animal.

Step-by-Step Protocol for Murine EOG: [10][11][12][13]

  • Animal Preparation:

    • Anesthetize a mouse and secure it in a stereotaxic apparatus.

    • Surgically expose the olfactory epithelium by removing the nasal bone.

  • Electrode Placement:

    • Place a recording electrode (a glass micropipette filled with saline) on the surface of the olfactory epithelium.

    • Place a reference electrode in a nearby non-sensory tissue.

  • Odorant Delivery:

    • Deliver a controlled puff of humidified air containing a known concentration of this compound to the olfactory epithelium.

  • Signal Recording and Amplification:

    • Record the slow negative voltage potential generated by the depolarization of the OSNs using a high-impedance amplifier.

    • Filter and digitize the signal for analysis.

  • Data Analysis:

    • Measure the amplitude and duration of the EOG response.

    • Generate dose-response curves by plotting the EOG amplitude against the concentration of this compound.

Molecular Interactions and Future Directions

The precise binding mode of this compound within the ligand-binding pocket of its receptors is an area of active investigation. Computational approaches such as molecular docking and molecular dynamics simulations are being employed to predict the key amino acid residues involved in this interaction.[14] These in silico predictions can then be validated experimentally using techniques like site-directed mutagenesis, where specific amino acids in the receptor are altered to assess their impact on this compound sensitivity.[15]

The discovery of non-olfactory functions for OR51E2 opens up exciting new avenues for research and drug development.[16][17] Understanding the downstream signaling pathways and physiological consequences of OR51E2 activation in different tissues could lead to novel therapeutic strategies for a range of conditions, from cancer to skin disorders.

Conclusion

The activation of olfactory receptors by this compound provides a rich and multifaceted system for studying the molecular basis of olfaction and the expanding roles of olfactory receptors throughout the body. By combining in vitro and in vivo experimental approaches with computational modeling, researchers can continue to unravel the intricacies of this fundamental sensory process and explore its potential for therapeutic intervention. This guide provides a solid foundation for researchers to design and execute rigorous experiments in this exciting field.

References

  • Jovancevic, N., Khalfaoui, S., Weinrich, M., Weidinger, D., Simon, A., Kalbe, B., Kernt, M., Kampik, A., Gisselmann, G., Gelis, L., & Hatt, H. (2017). Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation. Frontiers in Physiology, 8, 888. [Link]

  • Yu, C. R., & Yu, Y. (2016). Electroolfactogram (EOG) Recording in the Mouse Main Olfactory Epithelium. Bio-protocol, 6(19), e1957. [Link]

  • Trimmer, C., Snyder, L. L., & Mainland, J. D. (2014). High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity. Journal of visualized experiments : JoVE, (88), 51640. [Link]

  • Khater, I. M., Naim, A., & Naim, H. Y. (2022). The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells. Frontiers in Cell and Developmental Biology, 10, 1008711. [Link]

  • Dibattista, M., & Pifferi, S. (2020). Paradoxical electro-olfactogram responses in TMEM16B knock-out mice. Frontiers in Cellular Neuroscience, 14, 253. [Link]

  • Khater, I. M., Naim, A., & Naim, H. Y. (2022). The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells. Frontiers in Cell and Developmental Biology, 10, 1008711. [Link]

  • Jovancevic, N., Khalfaoui, S., Weinrich, M., Weidinger, D., Simon, A., Kalbe, B., Kernt, M., Kampik, A., Gisselmann, G., Gelis, L., & Hatt, H. (2017). Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation. Frontiers in Physiology, 8, 888. [Link]

  • Sanz, G., Leray, S., Dewaele, A., Sobilo, J., Cottel, A., Feron, G., & Le-Dantec, C. (2017). Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth. Oncotarget, 8(2), 2536–2549. [Link]

  • Trimmer, C., Ikegami, A., Tssidou, E., Murata, Y., & Mainland, J. D. (2023). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. Chemical Senses, 48, bjad001. [Link]

  • Wikipedia. (n.d.). Electro-olfactography. [Link]

  • Grosmaitre, X., & Santarelli, G. (2010). Analyzing Responses of Mouse Olfactory Sensory Neurons Using the Air-phase Electroolfactogram Recording. Journal of Visualized Experiments, (37), 1735. [Link]

  • Dibattista, M., & Pifferi, S. (2020). Electroolfactogram recording from mouse olfactory epithelium. [Image]. ResearchGate. [Link]

  • Wikipedia. (n.d.). OR5A1. [Link]

  • Silbering, A. F., Bell, R., Galizia, C. G., & Benton, R. (2022). Calcium Imaging of Odor-evoked Responses in the Drosophila Antennal Lobe - a 2 minute Preview of the Experimental Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Wikipedia. (n.d.). OR5AS1. [Link]

  • Trimmer, C., Snyder, L. L., & Mainland, J. D. (2014). High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity. ResearchGate. [Link]

  • Hassenklöver, T., Demirler, M., & Manzini, I. (2024). Calcium imaging of adult olfactory epithelium reveals amines as important odor class in fish. Scientific Reports, 14(1), 3705. [Link]

  • Grokipedia. (2026). OR5I1. [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. [Link]

  • de March, C. A., Titlow, J. S., Vaidehi, N., & Matsunami, H. (2023). Intracellular Allosteric Antagonist of the Olfactory Receptor OR51E2. bioRxiv. [Link]

  • Chertemps, T., François, A., & Montagné, N. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. Journal of Insect Physiology, 149, 104543. [Link]

  • ResearchGate. (n.d.). In vivo preparation for optical calcium imaging of olfactory neurons in Drosophila. [Image]. [Link]

  • Jaeger, S. R., McRae, J. F., Bava, C. M., Beresford, M. K., Hunter, D., Jia, Y., ... & Newcomb, R. D. (2013). A Mendelian trait for olfactory sensitivity affects odor experience and food selection. Current Biology, 23(16), 1601-1605. [Link]

  • Ahmed, L., & de March, C. A. (2023). A Fully In Silico Protocol to Understand Olfactory Receptor–Odorant Interactions. International Journal of Molecular Sciences, 24(22), 16405. [Link]

  • Trimmer, C., Ikegami, A., Tssidou, E., Murata, Y., & Mainland, J. D. (2023). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. Chemical Senses, 48, bjad001. [Link]

  • Mirus Bio. (n.d.). Firefly Luciferase Assay Kit - Protocol for MIR 5950. [Link]

  • Leinders-Zufall, T., Greer, C. A., Shepherd, G. M., & Zufall, F. (1998). Imaging odor-induced calcium transients in single olfactory cilia: specificity of activation and role in transduction. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(15), 5630–5639. [Link]

  • González-González, A. (2016). β-Ionone as putative semiochemical suggested by ligand binding on an odorant-binding protein of Hylamorpha elegan. Repositorio Académico - Universidad de Chile. [Link]

  • Touhara, K., & Kajiya, K. (2011). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. Methods in molecular biology (Clifton, N.J.), 768, 149–160. [Link]

  • Fukutani, Y., Abe, T., & Misaka, T. (2023). Antagonistic interactions between odorants alter human odor perception. iScience, 26(7), 107056. [Link]

  • Al-Massadi, O., & El-Elimat, T. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules (Basel, Switzerland), 25(24), 5846. [Link]

  • Al-Massadi, O., & El-Elimat, T. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules (Basel, Switzerland), 25(24), 5846. [Link]

  • Zheng, J., & Trudeau, M. C. (2013). Site-directed mutagenesis to study the structure-function relationships of ion channels. Methods in molecular biology (Clifton, N.J.), 998, 257–266. [Link]

Sources

A Technical Guide to β-Ionone: Biosynthesis, Function, and Analysis in Flora

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-ionone is a C13-norisoprenoid, a volatile organic compound (VOC) derived from the enzymatic degradation of carotenoids.[1][2] It is a significant contributor to the characteristic aroma of many fruits and flowers, including roses, violets, raspberries, and tomatoes.[2][3][4] Possessing a distinctive floral, woody, and slightly fruity scent, β-ionone's influence on sensory perception belies its often low concentrations, a testament to its extremely low odor threshold of 0.007 ppb in air.[1][5] Beyond its role as an aroma compound, β-ionone serves critical ecological functions for plants, acting as an attractant for pollinators or as a defense compound against herbivores and pathogens.[1][6] This guide provides an in-depth examination of β-ionone, covering its biosynthetic pathway, its multifaceted biological roles, and the analytical methodologies essential for its extraction and quantification. It is intended for researchers in plant science, analytical chemistry, and drug development seeking a comprehensive understanding of this pivotal VOC.

The Chemistry and Occurrence of β-Ionone

β-ionone (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one) is a cyclic ketone with the chemical formula C₁₃H₂₀O.[7] It exists as a pale yellow liquid at room temperature and is largely insoluble in water but soluble in oils and alcohols.[7] This lipophilic nature is critical to its function as a volatile compound that can traverse cellular membranes and be released into the atmosphere.

Its presence is widespread throughout the plant kingdom, contributing significantly to the flavor and fragrance profiles of numerous species. The concentration and importance of β-ionone can vary dramatically between different plants and even different tissues within the same plant.[1][4]

Plant Source Common Name Tissue Significance Reference(s)
Rosa damascenaRoseFlowerKey contributor to classic rose scent.[2][8]
Osmanthus fragransSweet OsmanthusFlowerA major aromatic component.[1][4]
Viola odorataVioletFlowerCharacteristic scent component.[9]
Rubus idaeusRaspberryFruitOne of the major VOCs defining its aroma.[1][10]
Solanum lycopersicumTomatoFruitImpactful volatile for consumer preference.[11][12]
Prunus domesticaPlumFruitCharacteristic odor-active compound.[1]
Camellia sinensisTeaLeafForms during processing, crucial for flavor.[1][4]
Daucus carotaCarrotRootFound in orange and purple varieties.[1]

Biosynthesis: The Cleavage of Carotenoids

The primary route to β-ionone formation in plants is the oxidative cleavage of β-carotene.[1][13] This reaction is not random but is precisely catalyzed by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[14][15]

The Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)

The key enzyme responsible for β-ionone synthesis is CCD1.[1][4] This enzyme specifically targets and cleaves the 9,10 and 9',10' double bonds of the β-carotene molecule.[11] The reaction requires molecular oxygen and results in the formation of two molecules of β-ionone and a C14 dialdehyde from a single β-carotene precursor. The expression and activity of CCD genes are often tightly regulated, linked to developmental stages (like fruit ripening and flower opening), circadian rhythms, and responses to environmental stress.[16][17]

The Biosynthetic Pathway

The causality of this pathway is straightforward: the accumulation of the precursor, β-carotene, is a prerequisite for β-ionone production. Tissues rich in β-carotene, such as chromoplasts in ripening fruits and petals, are primary sites for its synthesis. The spatio-temporal expression of the CCD1 gene dictates when and where this conversion occurs.

Beta-Ionone Biosynthesis BC β-Carotene (C40 Precursor) CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) BC->CCD1 BI β-Ionone (C13 Apocarotenoid) CCD1->BI Cleavage at 9,10 & 9',10' C14 C14 Dialdehyde CCD1->C14 O2 O₂ O2->CCD1

Caption: Enzymatic conversion of β-carotene to β-ionone by CCD1.

Biological Functions: A Molecule of Communication

β-ionone is not merely a metabolic byproduct; it is a potent signaling molecule that mediates a plant's interaction with its environment.[1]

  • Pollinator Attraction: In many flowering species, such as Osmanthus fragrans and Petunia hybrida, β-ionone is a key component of the floral scent bouquet that attracts pollinators, thereby ensuring successful reproduction.[1][4]

  • Herbivore and Pathogen Defense: The release of β-ionone can act as a repellent or feeding deterrent to herbivores, such as the red-legged earth mite.[1] Furthermore, it has demonstrated antibacterial and fungicidal properties, contributing to the plant's innate immune response.[18] Recent studies show that pre-treatment with β-ionone can increase resistance in plants like Arabidopsis and tomato against the necrotrophic fungus Botrytis cinerea.[6]

  • Abiotic Stress Response: The synthesis and accumulation of β-ionone can be induced by abiotic stressors, particularly photooxidative stress.[1] The enzymatic or reactive oxygen species (ROS)-mediated oxidation of β-carotene can lead to its formation, suggesting a role in the plant's broader stress response network.[14]

Ecological Roles of this compound Plant Plant (Fruit/Flower) BI β-Ionone Emission Plant->BI Pollinator Pollinators (e.g., Bees, Moths) BI->Pollinator Herbivore Herbivores & Pathogens (e.g., Mites, Fungi) BI->Herbivore Attraction ATTRACTION (Reproductive Success) Pollinator->Attraction Repulsion REPULSION (Defense Mechanism) Herbivore->Repulsion Analytical Workflow A 1. Sample Preparation (Homogenize Tissue, Add IS, Seal in Vial) B 2. Headspace Extraction (Equilibrate & Heat Vial, Expose SPME Fiber) A->B C 3. Thermal Desorption (Inject Fiber into Hot GC Inlet) B->C D 4. GC Separation (Separate VOCs by Boiling Point) C->D E 5. MS Detection & Identification (Generate & Match Mass Spectra) D->E F 6. Data Analysis (Quantify using Internal Standard and Calibration Curve) E->F

Sources

A Technical Guide to the Degradation of Carotenoids and the Formation of β-Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The transformation of carotenoids into aromatic compounds is a process of profound significance across multiple scientific disciplines. From the characteristic flavor and aroma profiles of foods and beverages like tea and wine to the intricate signaling pathways in plants, the degradation of these vibrant pigments yields a class of compounds known as apocarotenoids. Among these, β-ionone, with its distinctive violet and woody scent, stands out for its commercial value in the fragrance and food industries and its emerging biological activities. This guide provides a deep technical dive into the core mechanisms governing the conversion of carotenoids, primarily β-carotene, into β-ionone. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the enzymatic and non-enzymatic pathways, the factors influencing these reactions, and the analytical methodologies essential for their study.

The Genesis of β-Ionone: An Overview of Carotenoid Cleavage

β-Ionone is a C13-norisoprenoid, a volatile organic compound naturally present in a wide array of flowers, fruits, and vegetables, including roses, tomatoes, carrots, and raspberries.[1] Its formation is a direct consequence of the oxidative cleavage of carotenoids, particularly β-carotene.[1][2] This degradation can be broadly categorized into two distinct pathways: highly specific enzymatic reactions and less discriminate non-enzymatic processes triggered by environmental factors.

  • Enzymatic Cleavage: This biological pathway is catalyzed by a specialized group of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[3][4][5] These enzymes exhibit remarkable substrate and positional specificity, targeting specific double bonds within the carotenoid's polyene chain.

  • Non-Enzymatic Degradation: This route involves the chemical breakdown of carotenoids induced by external energy sources or reactive chemical species. The primary drivers of this pathway are heat (thermo-degradation), light (photo-degradation), and oxidative agents (autoxidation).[6][7][8]

Understanding both pathways is critical, as their interplay often dictates the final profile of volatile compounds in a given system, be it a ripening fruit, a processed food product, or a biological assay.

Mechanistic Pathways of β-Ionone Formation

The Enzymatic Pathway: Carotenoid Cleavage Dioxygenases (CCDs)

The most precise and biologically controlled formation of β-ionone is mediated by CCDs.[9][10] These are non-heme iron(II)-dependent enzymes that catalyze the oxidative cleavage of double bonds in carotenoids.[4][9]

Key Enzymes and Mechanism: The specific production of β-ionone from β-carotene results from the cleavage of the 9,10 and 9',10' double bonds.[1][2] This reaction is primarily catalyzed by two sub-families of CCDs:

  • CCD1: These enzymes are well-characterized and demonstrate the ability to cleave various carotenoids at the 9,10 (9',10') positions to produce β-ionone.[1][11] CCD1 enzymes have been identified and studied in numerous plant species, including tomatoes, melons, and roses.[1]

  • CCD4: Members of the CCD4 subfamily also exhibit 9,10 (9',10') cleavage activity, contributing to β-ionone formation and influencing the color of various plant tissues by degrading carotenoids.[4][11]

The catalytic cycle involves a non-heme iron center within the enzyme's active site, which binds and activates molecular oxygen, facilitating a targeted attack on the specific double bond of the carotenoid substrate.[3][12]

Enzymatic_Cleavage cluster_0 Enzymatic Pathway BC β-Carotene CCD CCD1 / CCD4 Enzyme (Fe²⁺ Dependent) BC->CCD Binds to Active Site Reaction Oxidative Cleavage at 9,10 (9',10') bonds CCD->Reaction O2 O₂ (Molecular Oxygen) O2->CCD BI β-Ionone (C₁₃) Reaction->BI Dialdehyde C₁₄ Dialdehyde Reaction->Dialdehyde

Fig 1. Enzymatic cleavage of β-carotene by CCD enzymes.
Non-Enzymatic Degradation Pathways

In the absence of enzymatic activity, carotenoids are susceptible to degradation from various environmental stressors. This process is generally less specific than enzymatic cleavage and often results in a more complex mixture of degradation products, including β-ionone.[6][7] The underlying mechanism frequently involves the formation of free radicals.[8][13]

  • Thermal Degradation: High temperatures, often encountered during food processing and storage, can initiate the breakdown of β-carotene.[14][15][16] The reaction kinetics are highly temperature-dependent, with degradation rates increasing significantly at higher temperatures.[14][17] Thermal treatment of β-carotene can produce a range of volatile compounds, including toluene, xylene, and β-ionone.[15][16]

  • Photodegradation: Exposure to light, particularly in the UVA spectrum, can cause significant carotenoid loss.[18][19] The polyene chain of carotenoids is highly effective at absorbing light energy, which can lead to photo-oxidation and isomerization, ultimately resulting in cleavage and the formation of smaller molecules.[19][20]

  • Oxidative Cleavage (Autoxidation): The presence of oxygen is a critical factor in most non-enzymatic degradation pathways.[21][22] The process is often autocatalytic, involving free-radical chain reactions that randomly attack the double bonds along the carotenoid backbone.[13] This can be initiated by reactive oxygen species (ROS) or catalyzed by the presence of metal ions.[7][23]

Non_Enzymatic_Degradation cluster_1 Non-Enzymatic Pathway BC β-Carotene Stressors Stressors: • Heat (Thermal) • Light (Photo) • Oxygen (Oxidative) BC->Stressors Radical Free Radical Formation (Carotenyl Radicals) Stressors->Radical Products Mixture of Degradation Products Radical->Products BI β-Ionone Products->BI APO Other Apocarotenoids Products->APO ShortChain Short-Chain Products Products->ShortChain

Fig 2. General pathway for non-enzymatic carotenoid degradation.

Key Factors Influencing β-Ionone Formation

The rate and extent of carotenoid degradation are not constant but are profoundly influenced by several environmental and matrix-related factors. A comprehensive understanding of these variables is essential for predicting and controlling β-ionone formation.

FactorInfluence on DegradationCausality & Key Insights
Temperature Positive Correlation: Higher temperatures significantly accelerate degradation rates.Provides the activation energy needed to overcome reaction barriers for both oxidation and isomerization.[6][14] In one study, β-carotene degradation was minimal after 120 minutes at 85°C but substantial after less than 8 minutes at 130°C.[14] The optimal temperature for β-ionone formation via thermal degradation has been reported around 140°C.[16][22]
Oxygen Essential for Oxidation: Oxygen is a required reactant for both enzymatic (dioxygenase) and non-enzymatic oxidative cleavage.The concentration of available oxygen can directly impact the rate of β-ionone formation.[21][22] Studies have shown that increasing oxygen flow during thermal processing leads to greater carotenoid degradation and can enhance β-ionone yield, though excessive oxidation can lead to further degradation of β-ionone itself into compounds like dihydroactinidiolide.[16][21]
Light Induces Photodegradation: Exposure to light, especially UV wavelengths, initiates cleavage and isomerization.Light provides the energy to create excited states and free radicals, leading to degradation.[13][18] The degradation often follows first-order kinetics, with β-carotene being particularly susceptible.[19] Protecting carotenoid-rich materials from light is a primary strategy for preservation.[24]
Food Matrix Protective or Pro-oxidative: The surrounding environment (e.g., cell structure, presence of antioxidants) plays a crucial role.Intact cellular structures in foods can offer a protective effect, limiting the access of oxygen and light.[1] Conversely, processing that disrupts this structure, such as making juice, can dramatically increase degradation rates.[6] The presence of natural antioxidants (like tocopherols) or pro-oxidants (like metal ions) in the matrix can inhibit or accelerate degradation, respectively.[13][25]

Experimental Methodologies & Protocols

The study of carotenoid degradation requires robust and validated experimental protocols. The following sections provide step-by-step methodologies for the extraction and analysis of carotenoids and their degradation products.

Protocol: Extraction of Carotenoids from a Plant Matrix

Objective: To quantitatively extract carotenoids from a biological matrix while minimizing artifactual degradation. This protocol is a self-validating system, as the repetition of extraction steps until the sample residue is colorless ensures completeness.

Causality: Carotenoids are lipophilic and located within cellular compartments. Therefore, a water-miscible organic solvent like acetone is used first to dehydrate the tissue and disrupt membranes, allowing for efficient penetration.[26] Subsequent partitioning into a water-immiscible solvent separates the nonpolar carotenoids from polar contaminants. All steps are performed under dim light and with antioxidants to prevent photodegradation and oxidation during the procedure.[27][28]

Methodology:

  • Sample Preparation: Homogenize 1-2 g of fresh sample material with liquid nitrogen to a fine powder. This ensures rapid cell disruption and solvent access.

  • Initial Extraction: Transfer the powdered sample to a 50 mL tube. Add 10 mL of cold acetone containing 0.1% Butylated Hydroxytoluene (BHT).[28] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes at 4°C to pellet the solid debris.[27]

  • Solvent Collection: Carefully decant the colored acetone supernatant into a new tube.

  • Re-extraction: Add another 10 mL of cold acetone (with BHT) to the pellet. Repeat steps 3 and 4. Continue this process until the pellet is colorless (typically 2-3 extractions are sufficient).[26]

  • Solvent Partitioning: Combine all acetone extracts. Add an equal volume of hexane and half the volume of deionized water. Mix thoroughly and allow the layers to separate. The carotenoids will partition into the upper hexane layer.

  • Drying and Concentration: Collect the upper hexane layer. Dry it over anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Storage: Re-dissolve the dried extract in a known, minimal volume of a suitable solvent (e.g., MTBE or mobile phase for HPLC) and store at -20°C or below until analysis.

Extraction_Workflow Start Start: Fresh Sample Homogenize Homogenize with Liquid N₂ Start->Homogenize Extract Extract with Acetone + BHT (Repeat until colorless) Homogenize->Extract Centrifuge Centrifuge (4000 x g, 4°C) Extract->Centrifuge Partition Partition with Hexane/Water Centrifuge->Partition Collect Supernatant Dry Dry & Concentrate under N₂ Partition->Dry Collect Hexane Layer Analyze Analysis: HPLC / GC-MS Dry->Analyze

Fig 3. Workflow for carotenoid extraction from plant tissue.
Protocol: Analytical Quantification

Objective: To separate and quantify β-carotene and β-ionone from the prepared extract.

Causality: Due to their different chemical properties (large, non-volatile carotenoids vs. smaller, volatile norisoprenoids), two distinct chromatographic techniques are required. HPLC with a C30 column is ideal for separating the structurally similar isomers of carotenoids.[27] GC-MS is the gold standard for separating and identifying volatile compounds like β-ionone based on their mass-to-charge ratio and retention time.[21][22]

Methodology for β-Carotene (HPLC):

  • System: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reverse-phase column is highly recommended for optimal separation of carotenoid isomers.[27]

  • Mobile Phase: A ternary gradient system is common, for example:

    • Solvent A: Methanol / Water / Ammonium Acetate

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Detection: Monitor at the absorbance maximum for β-carotene, typically around 450 nm.

  • Quantification: Prepare a standard curve using a certified β-carotene standard of known concentration. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Methodology for β-Ionone (GC-MS):

  • System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Injection: Use headspace or liquid injection depending on the sample concentration and matrix. Set the injection temperature to ~200-250°C.[21]

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or similar) is typically used for separating volatile compounds.

  • Temperature Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a high temperature (e.g., 250-280°C) to elute compounds based on their boiling points.

  • MS Detection: Operate in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for higher sensitivity and quantification. The mass spectrum of β-ionone has characteristic fragments that confirm its identity.

  • Quantification: Prepare a standard curve using a pure β-ionone standard dissolved in a suitable solvent (e.g., ethanol or hexane).

Analysis_Workflow cluster_3 Analytical Workflow Extract Prepared Extract Split Extract->Split HPLC HPLC-PDA (C30 Column) Split->HPLC Non-volatile Fraction GCMS GC-MS Split->GCMS Volatile Fraction Quant_BC Quantify β-Carotene (λ = 450 nm) HPLC->Quant_BC Quant_BI Identify & Quantify β-Ionone (Mass Spectrum) GCMS->Quant_BI

Fig 4. Analytical workflow for β-carotene and β-ionone.

Conclusion and Future Perspectives

The degradation of carotenoids to form β-ionone is a multifaceted process governed by a delicate balance of enzymatic control and non-enzymatic chemical reactions. For researchers in food science, agriculture, and drug development, mastering the principles that drive these transformations is paramount. By controlling factors such as temperature, oxygen exposure, and light, it is possible to either preserve valuable carotenoids or promote the formation of desirable aroma compounds like β-ionone. The continued exploration of CCD enzyme diversity and kinetics, coupled with advanced analytical techniques, will further unravel the complexities of these pathways, paving the way for novel applications in metabolic engineering, food technology, and natural product synthesis.

References

  • Schrader, J., & Etschmann, M. M. W. (2012). Enzymatic production and in situ separation of natural β-ionone from β-carotene. PubMed. [Link]

  • Rai, V., & Gérios, C. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. PMC - NIH. [Link]

  • Roe, D. A. (1987). Photodegradation of carotenoids in human subjects. PubMed. [Link]

  • Kloer, D. P., & Schulz, G. E. (2006). Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs). PMC. [Link]

  • Ohmiya, A. (2009). Carotenoid cleavage dioxygenases and their apocarotenoid products in plants. J-Stage. [Link]

  • Naranjo-Arcos, M. A., & Cazzonelli, C. I. (2020). Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions. MDPI. [Link]

  • Knockaert, G., Lemmens, L., Van Buggenhout, S., Hendrickx, M., & Van Loey, A. (2012). Carrot β-Carotene Degradation and Isomerization Kinetics during Thermal Processing in the Presence of Oil. ACS Publications. [Link]

  • Pesek, C. A., & Warthesen, J. J. (1987). Photodegradation of Carotenoids in a Vegetable Juice System. ResearchGate. [Link]

  • Saleh, M. H., & Che, D. (2020). Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls. MDPI. [Link]

  • Blain, D., & Brûlé, E. (2014). Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles. PubMed. [Link]

  • Nacke, C., Hüttmann, S., Etschmann, M. M. W., & Schrader, J. (2012). Enzymatic production and in situ separation of natural β-ionone from β-carotene. ResearchGate. [Link]

  • Huang, F. C., Horváth, G., Molnár, P., Turcsi, E., Deli, J., Schrader, J., Sandmann, G., Schmidt, H., & Schwab, W. (2009). Cloning and functional characterization of carotenoid cleavage dioxygenase 4 genes. Journal of Experimental Botany | Oxford Academic. [Link]

  • Gao, R., & Wang, H. (1998). Semiconductor Photocatalysis: Photodegradation and Trans−Cis Photoisomerization of Carotenoids. American Chemical Society. [Link]

  • Harrison, E. H. (2012). The enzymatic cleavage of β-carotene by β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2). ResearchGate. [Link]

  • von Lintig, J. (2010). Central and eccentric cleavages of β-carotene. ResearchGate. [Link]

  • Nagao, A. (2003). Alpha and omega of carotenoid cleavage. PubMed. [Link]

  • Wikipedia. (n.d.). Retinal. Wikipedia. [Link]

  • Pénicaud, C., Achir, N., Dhuique-Mayer, C., Dornier, M., & Bohuon, P. (2011). Degradation of β-carotene during fruit and vegetable processing or storage: reaction mechanisms and kinetic aspects: a review. Agritrop. [Link]

  • Aloum, L., & Shi, L. (2021). Production of β-ionone from β-carotene by carotenoid cleavage dioxygenase 1 (CCD1). ResearchGate. [Link]

  • Onyewu, P. N., & Daun, H. (1971). BETA-CAROTENE: THERMAL DEGRADATION. PubMed. [Link]

  • Schaub, P., Wüst, F., Koschmieder, J., Yu, Q., Virk, P., Tohme, J., & Beyer, P. (2017). Nonenzymatic β-Carotene Degradation in Provitamin A-Biofortified Crop Plants. Journal of Agricultural and Food Chemistry. [Link]

  • de Assis, F. R., & de Assis, F. R. (2021). Thermal Degradation of β-Carotene from Macauba Palm: Mathematical Modeling and Parameter Estimation. International Journal of Food Studies. [Link]

  • Beekwilder, J., & van der Meer, I. (2016). Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays. PMC - NIH. [Link]

  • Schaub, P., & Wüst, F. (2018). Non-Enzymatic β-Carotene Degradation in (Provitamin A-Biofortified) Crop Plants. ResearchGate. [Link]

  • Young, A., & Heyes, J. (2016). Typical structure of the carotenoid cleavage dioxygenase (CCD) family. ResearchGate. [Link]

  • Syukri, D., & Darwis, D. (2025). β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen. Advanced Journal of Chemistry, Section A. [Link]

  • Allnutt, T. R., & Foote, P. (2020). Synthesis, Regulation and Degradation of Carotenoids Under Low Level UV-B Radiation in the Filamentous Cyanobacterium Chlorogloeopsis fritschii PCC 6912. Frontiers. [Link]

  • Pénicaud, C., & Achir, N. (2011). Degradation of β-carotene during fruit and vegetable processing or storage: reaction mechanisms and kinetic aspects: a review. ResearchGate. [Link]

  • Meléndez-Martínez, A. J. (2022). Carotenoids in Fresh and Processed Food: Between Biosynthesis and Degradation. MDPI. [Link]

  • Britton, G. (2020). Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls. PMC. [Link]

  • de Souza, M. E., & da Silva, L. (2023). Thermal Degradation of Carotenoids from Jambu Leaves (Acmella oleracea) during Convective Drying. MDPI. [Link]

  • Zhang, L., & Chen, J. (2017). Advances in Methods for the Degradation of Carotenoids. ResearchGate. [Link]

  • Al-Babili, S., & McQuinn, R. (2021). Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. Frontiers. [Link]

  • Li, Y., & Wang, C. (2024). Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin. MDPI. [Link]

  • Howe, J. A., & Tanumihardjo, S. A. (2006). HarvestPlus Handbook for Carotenoid Analysis. GOV.UK. [Link]

  • Benucci, I., & Esti, M. (2020). Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens. PMC. [Link]

  • Syukri, D., & Darwis, D. (2024). Optimum Condition for the Formation of β-ionone by Thermal Decomposition of Carotenoids Extract from Orange Sweet Potato (Ipomoea Batatas L.). The Open Agriculture Journal. [Link]

  • Larroude, M., & Nicaud, J. M. (2020). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. PubMed Central. [Link]

  • Syukri, D., & Darwis, D. (2025). β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen Concentration. Advanced Journal of Chemistry, Section A. [Link]

  • Topuz, A., & Dincer, C. (2012). Carotenoid destruction and nonenzymatic browning during red pepper drying as functions of average moisture content and temperature. ResearchGate. [Link]

  • Koschmieder, J., & Wüst, F. (2022). Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways. PubMed Central. [Link]

  • Boon, C. S., & McClements, D. J. (2008). Factors Influencing the Chemical Stability of Carotenoids in Foods. Taylor & Francis Online. [Link]

  • Wang, L., & Wang, Y. (2022). Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. PMC - NIH. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Chemical Synthesis of β-Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Importance of β-Ionone

Beta-ionone, a C13-norisoprenoid, is a cornerstone of the chemical industry, celebrated for its characteristic sweet, floral, and woody aroma reminiscent of violets. Its significance, however, extends far beyond the realm of fragrance and flavor. High-purity β-ionone is a critical and indispensable starting material for the large-scale industrial synthesis of Vitamin A and various carotenoids.[1][2] The efficient and selective synthesis of β-ionone is, therefore, a subject of continuous academic and industrial pursuit.

This document provides an in-depth guide to the most prevalent and industrially significant method for synthesizing β-ionone. We will dissect the two-stage chemical process, elucidating the underlying mechanisms, exploring the causality behind critical experimental choices, and providing detailed, field-proven protocols suitable for laboratory execution.

The Primary Synthetic Route: A Two-Stage Process

The most established and economically viable synthesis of β-ionone begins with citral, a readily available terpenoid aldehyde often sourced from lemongrass oil.[3][4] The process unfolds in two distinct, sequential reactions:

  • Base-Catalyzed Aldol Condensation: Citral reacts with acetone in the presence of a base to form an acyclic intermediate, pseudoionone.[5]

  • Acid-Catalyzed Cyclization: Pseudoionone undergoes an intramolecular cyclization reaction in a strong acid medium to yield a mixture of ionone isomers, from which β-ionone is the desired product.[6]

This guide will address each stage as a distinct module, complete with mechanistic insights and actionable protocols.

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow from starting materials to the final product.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization Citral Citral Aldol Condensation Aldol Condensation Citral->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH)->Aldol Condensation Pseudoionone Pseudoionone Aldol Condensation->Pseudoionone Pseudoionone_ref Pseudoionone Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Cyclization Cyclization Acid Catalyst (e.g., H2SO4)->Cyclization Ionone Isomers (α, β, γ) Ionone Isomers (α, β, γ) Cyclization->Ionone Isomers (α, β, γ) This compound (Product) This compound (Product) Ionone Isomers (α, β, γ)->this compound (Product) Purification Pseudoionone_ref->Cyclization

Caption: High-level workflow for the two-stage synthesis of β-ionone.

Part 1: Synthesis of Pseudoionone via Aldol Condensation

The initial step involves the formation of the C13 skeleton of pseudoionone through a Claisen-Schmidt condensation, a type of aldol condensation, between the aldehyde (citral) and the ketone (acetone).[7]

Principle and Mechanism

The reaction proceeds via a classic base-catalyzed aldol condensation mechanism.[5] The base, typically an alkali hydroxide like NaOH, deprotonates acetone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of citral. The resulting aldol adduct rapidly undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the stable, conjugated α,β-unsaturated ketone, pseudoionone.[5]

G cluster_mechanism Aldol Condensation Mechanism start 1. Enolate Formation step1 Acetone + OH⁻ ⇌ Acetone Enolate + H₂O start->step1 step2_label 2. Nucleophilic Attack step2 Acetone Enolate + Citral → Alkoxide Intermediate step2_label->step2 step3_label 3. Protonation step3 Alkoxide Intermediate + H₂O → Aldol Adduct + OH⁻ step3_label->step3 step4_label 4. Dehydration step4 Aldol Adduct → Pseudoionone + H₂O step4_label->step4

Caption: Key stages of the base-catalyzed aldol condensation mechanism.

Critical Parameters and Causality
  • Catalyst: While various bases can catalyze the reaction (e.g., KOH, Ba(OH)₂), sodium hydroxide (NaOH) is widely used for its efficacy and cost-effectiveness.[8] The concentration of the base is critical; sufficient catalyst is needed for a reasonable reaction rate, but excess base can promote self-condensation of acetone.

  • Solvent and Phase: The reaction is often carried out using an excess of acetone, which serves as both reactant and solvent.[8] Some industrial processes use a two-phase system with water, where phase-transfer catalysts can be employed to enhance the reaction rate.[7][9]

  • Temperature: The condensation is exothermic. Temperature control is essential to prevent side reactions. Typical temperatures range from 20°C to 40°C.[1][8] Higher temperatures can lead to the formation of byproducts.

  • Reactant Ratio: A molar excess of acetone is used to drive the reaction towards the desired product and minimize the self-condensation of citral.[8]

Protocol 1: Laboratory Scale Synthesis of Pseudoionone

This protocol is adapted from established literature procedures.[1][8]

Materials:

  • Citral (≥95%): 170 kg (1.12 kmol)

  • Acetone: 1100 L

  • Sodium Hydroxide (NaOH) solution (30% w/v in water): 25 L

  • Acetic Acid (for neutralization)

  • Anhydrous Sodium Sulfate (for drying)

  • Reaction vessel with stirring, temperature control, and dropping funnel.

Procedure:

  • Charge the reaction vessel with 1100 L of acetone and 25 L of 30% NaOH solution.

  • Stir the mixture and maintain the temperature at 20°C.

  • Add 170 kg of citral dropwise to the mixture over a period of 2 hours, ensuring the temperature does not exceed the set point.[1]

  • After the addition is complete, continue stirring the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by taking samples for chromatographic analysis (GC or TLC) to confirm the consumption of citral.[1]

  • Once the conversion of citral is >99%, carefully neutralize the reaction mixture to a pH of 6.0-6.5 with acetic acid.[1]

  • Discontinue stirring and allow the layers to separate. Remove the lower aqueous layer.

  • The organic layer is then subjected to evaporation under reduced pressure to remove the excess acetone.

  • The resulting crude pseudoionone is purified by vacuum distillation, collecting the fraction at 104-109°C / 240Pa.[1]

Expected Outcome: This procedure can yield approximately 201 kg of pseudoionone with a purity of >92%, corresponding to a yield of around 90%.[1]

Part 2: Cyclization of Pseudoionone to β-Ionone

This second stage is the critical ring-forming step and is highly sensitive to reaction conditions, which dictate the ratio of the resulting α-, β-, and γ-ionone isomers.[8] The thermodynamically more stable β-ionone is the target for Vitamin A synthesis.[6]

Principle and Mechanism

The cyclization of pseudoionone is catalyzed by strong acids, most commonly concentrated sulfuric acid.[10] The reaction is highly exothermic. The mechanism involves the protonation of the carbonyl oxygen, which initiates an electrophilic attack from one of the double bonds in the polyene chain onto another, forming a six-membered ring and a carbocation intermediate.[6][11] This cyclic carbocation can then be stabilized by the loss of a proton from one of three different positions, leading to the formation of α-, β-, or γ-ionone.[6]

Strong acids like concentrated H₂SO₄ and elevated temperatures favor the formation of the thermodynamically most stable isomer, β-ionone, where the double bond is in conjugation with the carbonyl group. Weaker acids, such as phosphoric acid, tend to yield more α-ionone.[8][12]

G Pseudoionone Pseudoionone Protonation Protonation Pseudoionone->Protonation H⁺ Cyclic Carbocation Intermediate Cyclic Carbocation Intermediate Protonation->Cyclic Carbocation Intermediate α-Ionone α-Ionone Cyclic Carbocation Intermediate->α-Ionone -H⁺ β-Ionone β-Ionone Cyclic Carbocation Intermediate->β-Ionone -H⁺ γ-Ionone γ-Ionone Cyclic Carbocation Intermediate->γ-Ionone -H⁺ α-Ionone->β-Ionone Isomerization (strong acid, heat)

Caption: Simplified mechanism for the acid-catalyzed cyclization of pseudoionone.

Critical Parameters and Causality
  • Acid Catalyst: This is the most critical factor influencing selectivity.

    • Concentrated Sulfuric Acid (>85%): Strongly favors the formation of β-ionone.[2][12] Its powerful dehydrating and protonating ability promotes the necessary rearrangements to the most stable conjugated system.

    • Phosphoric Acid / Dilute Sulfuric Acid: Tend to yield higher proportions of α-ionone, the kinetically favored product.[8]

  • Temperature Control: The cyclization is extremely exothermic, and poor heat management can lead to thermal runaway and significant byproduct formation, primarily through polymerization.[6] Industrial processes often run at very low temperatures (-10°C to 0°C) and may use coolants like dry ice to manage the heat load effectively.[1][13]

  • Solvent System: The reaction is often performed in a two-phase system, using a non-miscible organic solvent (like a hydrocarbon) with the concentrated acid.[2][6] This helps to control the reaction rate and facilitates product extraction. A patented method even utilizes liquefied carbon dioxide under pressure as the solvent phase.[2]

  • Addition Rate: Pseudoionone must be added slowly and controllably to the cold acid to allow for efficient heat dissipation.[14]

Protocol 2: Selective Synthesis of β-Ionone

This protocol is based on industrial methods designed for high β-ionone selectivity.[1][2]

Materials:

  • Pseudoionone (from Part 1): 55 kg

  • Concentrated Sulfuric Acid (98%): 160 L

  • Solvent oil (e.g., hexane or similar hydrocarbon): 120 L

  • Methanol: 5 L

  • Dry Ice (Carbon Dioxide, solid) for cooling

  • Reaction vessel equipped for low-temperature reactions, with vigorous stirring and a dropping funnel.

Procedure:

  • Charge the reactor with 120 L of solvent oil, 5 L of methanol, and 160 L of concentrated sulfuric acid.

  • Begin vigorous stirring and cool the mixture to between -12°C and -18°C.[1]

  • Slowly add the 55 kg of pseudoionone to the cold, stirred acid mixture over 1-2 hours.

  • Simultaneously, add small portions of dry ice to the reactor to effectively manage the exothermic reaction and prevent local overheating. The total amount of dry ice used is typically 5-10% of the pseudoionone weight.[13]

  • After the addition is complete, continue stirring at the low temperature for an additional 15-20 minutes.

  • Quenching: The reaction is stopped by pouring the reaction mixture onto a large amount of ice water. This dilutes the acid, stopping the reaction and causing the deprotonated product to move into the organic phase.[15]

  • Separate the organic layer. Neutralize it by washing with a dilute base (e.g., sodium bicarbonate solution), followed by washing with water until the pH is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The solvent is removed by evaporation, and the crude product is purified by vacuum distillation to yield high-purity β-ionone.

Expected Outcome: This method is designed to maximize the formation of the β-isomer. The final product can achieve a purity where β-ionone content is ≥96% and α-ionone is ≤1.0%, with overall yields ranging from 72-85%.[1]

Data Summary Tables

Table 1: Influence of Acid Catalyst on Ionone Isomer Ratio

CatalystTypical ConditionsPredominant Product(s)Reference(s)
Conc. H₂SO₄ Low Temperature (-10 to 0°C)β-Ionone (>95%)[1][2][12]
85% H₃PO₄ Higher Temperature (~80°C)α-Ionone [8]
Dilute H₂SO₄ (5%) Moderate TemperatureMixture of α- and β-Ionone[8]
TFA + H₂SO₄ N/APrimarily β-Ionone[10]

Table 2: Representative Reaction Conditions and Yields

StageKey ReactantsCatalystTemp.TimeTypical YieldReference(s)
Condensation Citral, Acetone30% NaOH (aq)20°C4-6 h~90%[1]
Condensation Citral, Acetone41% NaOH (aq)40°C1.5 h~63%[8]
Cyclization PseudoiononeConc. H₂SO₄-18°C~2 h72-85%[1]
Cyclization Pseudoionone85% H₃PO₄80°CN/A~91% (total ionones)[8]

Conclusion

The synthesis of β-ionone from citral is a robust and well-optimized two-stage process that remains central to the fragrance and pharmaceutical industries. Success in this synthesis hinges on a deep understanding of the reaction mechanisms and meticulous control over key parameters. The base-catalyzed aldol condensation to form pseudoionone is a relatively straightforward process, while the subsequent acid-catalyzed cyclization is a highly sensitive, exothermic reaction where the choice of acid and rigorous temperature control are paramount to achieving high selectivity for the desired β-ionone isomer. The protocols and principles outlined in this guide provide a comprehensive framework for researchers and professionals to approach this classic and important chemical transformation.

References

  • Cerveny, L., Marhoul, A., & Zoubkova, L. (2004). The Synthesis of Ionones. Perfumer & Flavorist, 29, 64. [Link]

  • CN1508113A. (2004). Industrial preparation method of β-ionone.
  • Climent, M. J., Corma, A., & Iborra, S. (2011). Synthesis of Pseudoionones by Aldol Condensation of Citral with Acetone on Li-Modified MgO Catalysts. Catalysis of Organic Reactions. [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(13), 7930–7938. [Link]

  • US5453546A. (1995).
  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research. [Link]

  • Markovich, Y. D., et al. (1998). New cyclization agents for the synthesis of this compound from pseudoionone. Pharmaceutical Chemistry Journal. [Link]

  • CN1109462A. (1995). Synthesis for high purity beta ionone.
  • Wang, C., et al. (2010). Synthesis of β-ionone from α-cyclocitral directly by condensation reaction. Advanced Materials Research, 150-151, 1421-1425. [Link]

  • CN103524317A. (2014). Synthesis method of pseudoionone.
  • US5453546A. (1995).
  • CN1041302C. (2001). Synthesis for high purity beta ionone.
  • Aloum, L., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2163. [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. ResearchGate. [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Semantic Scholar. [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. PDF Free Download. [Link]

  • EP0628544A1. (1994). Process for the preparation of this compound.
  • Climent, M. J., et al. (2004). Synthesis of Pseudoionones by Acid and Base Solid Catalysts. ResearchGate. [Link]

  • CN1508113A. (2004). Industrial preparation method of β-ionone.
  • Al-Bader, D., et al. (2020). Ionone Is More than a Violet's Fragrance: A Review. MDPI. [Link]

  • Climent, M. J., et al. (2006). Acid-catalyzed cyclization mechanism of PS towards α-ionone and β-ionone. ResearchGate. [Link]

  • US2957027A. (1960). Preparation of pseudo isomethyl ionone.
  • Nguyen, T. H. T., et al. (2020). Synthesis of ionones from citral through pseudoionone intermediate compound in southern Vietnam. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 67-73. [Link]

Sources

Application Note: High-Sensitivity Identification and Quantification of β-Ionone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of β-ionone in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). β-Ionone is a significant aroma compound found in many essential oils, fruits, and vegetables, and is widely utilized in the fragrance, flavor, cosmetic, and pharmaceutical industries.[1][2][3][4] Its accurate determination is crucial for quality control, authenticity assessment, and research into its biological activities. This document outlines detailed protocols for sample preparation, instrument configuration, and data analysis, underpinned by scientific principles to ensure methodological robustness and data integrity.

Introduction: The Analytical Significance of β-Ionone

β-Ionone, a C13-norisoprenoid, is a cyclic ketone that contributes to the characteristic floral and woody scent of many plants, including roses and violets.[5][6] It is formed from the enzymatic cleavage of carotenoids, such as β-carotene.[1][3] Beyond its olfactory appeal, β-ionone is a key intermediate in the synthesis of Vitamin A, E, and K.[1] Its presence and concentration can be indicative of product quality, authenticity, and even potential adulteration in products like wine.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for β-ionone analysis due to its high sensitivity, selectivity, and ability to separate volatile and semi-volatile compounds from complex mixtures. This guide details a validated GC-MS method suitable for researchers, scientists, and quality control professionals.

Causality of Experimental Choices: Why GC-MS?

The selection of GC-MS for β-ionone analysis is based on the following principles:

  • Volatility: β-Ionone is a semi-volatile compound, making it amenable to gas chromatography for separation.

  • Selectivity: The mass spectrometer provides high selectivity, allowing for the differentiation of β-ionone from other matrix components, even those with similar retention times.

  • Sensitivity: GC-MS offers low limits of detection (LOD) and quantification (LOQ), which is essential for analyzing trace levels of β-ionone in various samples.[9]

  • Structural Elucidation: The mass spectrum of β-ionone provides a unique fragmentation pattern, a "chemical fingerprint," that allows for unambiguous identification.[5][10]

Experimental Workflow and Protocols

The overall workflow for the GC-MS analysis of β-ionone is depicted below. This process ensures the reliable extraction, separation, and detection of the target analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., essential oil, beverage, cosmetic) Extraction Extraction (LLE, SPE, or SPME) Sample->Extraction Concentration Concentration / Solvent Exchange Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Figure 1: General workflow for GC-MS analysis of β-ionone.

Sample Preparation: Isolating β-Ionone

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract β-ionone while minimizing interferences.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages, Water)

This method is suitable for extracting β-ionone from liquid matrices.[11]

  • pH Adjustment: Adjust the pH of 100 mL of the liquid sample to 9.[11]

  • Solvent Addition: Add 20 mL of a non-polar solvent (e.g., hexane or dichloromethane) to a separatory funnel containing the sample.

  • Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. Collect the organic layer (top layer for hexane, bottom for dichloromethane).

  • Repeat: Repeat the extraction process two more times with fresh solvent.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard (e.g., 1,4-dibromobenzene) for improved quantification accuracy.

Protocol 3.1.2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Cell Culture Media)

SPE is a more selective method that can reduce matrix effects.[9]

  • Column Conditioning: Condition a phenyl-based SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 50 mL of the sample onto the SPE cartridge at a slow, steady flow rate (approximately 2-3 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the β-ionone with a suitable solvent, such as 10% (v/v) tetrahydrofuran in n-hexane.[9]

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

Protocol 3.1.3: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles in Solid/Liquid Samples

HS-SPME is a solvent-free technique ideal for volatile analysis in complex matrices like wine.[8]

  • Sample Preparation: Place a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a headspace vial. Add a saturated salt solution to enhance the release of volatiles.

  • Equilibration: Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Extraction: Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Desorption: Retract the fiber and insert it into the hot GC inlet for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of β-ionone. These parameters should be optimized for your specific instrument and application.

Parameter Recommended Setting Rationale
GC System Agilent 7890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5975C MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-FFAPDB-5ms is a versatile, low-polarity column suitable for a wide range of compounds. DB-FFAP is a polar column that can offer different selectivity.[1]
Injection Mode Splitless or Split (e.g., 50:1)Splitless mode is used for trace analysis to maximize sensitivity. A split injection is used for more concentrated samples to avoid column overloading.[12]
Inlet Temperature 250 °CEnsures rapid vaporization of β-ionone without thermal degradation.
Oven Program Initial 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas that provides good chromatographic efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °COptimal temperature for ionization efficiency and stability.
Quadrupole Temp. 150 °CMaintains consistent mass filtering.
Acquisition Mode Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)Full scan is used for identification and qualitative analysis. SIM mode significantly increases sensitivity for quantification by monitoring specific ions of β-ionone.
Data Analysis and Quantification

3.3.1. Identification

The identification of β-ionone is confirmed by two key parameters:

  • Retention Time: The time it takes for β-ionone to elute from the GC column should match that of a certified reference standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the analyte peak should match the reference spectrum of β-ionone from a spectral library (e.g., NIST) and a pure standard. The characteristic ions of β-ionone include the molecular ion (m/z 192) and major fragment ions (e.g., m/z 177, 136, 121, 93, 43).[5]

3.3.2. Quantification

For accurate quantification, an external calibration curve is constructed using a certified reference standard of β-ionone.

Protocol 3.3.2.1: Calibration Curve Preparation

  • Stock Solution: Prepare a stock solution of β-ionone (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol or hexane).

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 to 10 µg/mL).

  • Analysis: Analyze each calibration standard using the established GC-MS method.

  • Curve Construction: Plot the peak area of the target ion (e.g., m/z 177 for SIM mode) against the corresponding concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

The concentration of β-ionone in the unknown samples is then calculated using the regression equation from the calibration curve.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[13] Key validation parameters include:

Parameter Description Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.R² > 0.99
Accuracy The closeness of the measured value to the true value, often assessed through spike-recovery experiments.Recovery of 80-120% is typically acceptable.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD).RSD < 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 times the signal-to-noise ratio.

Troubleshooting

Issue Potential Cause Solution
Poor Peak Shape Active sites in the inlet liner or column; improper oven temperature program.Use a deactivated liner; check for column contamination; optimize the temperature ramp.
Low Sensitivity Leak in the system; ion source contamination; incorrect MS tune.Perform a leak check; clean the ion source; re-tune the mass spectrometer.
Poor Reproducibility Inconsistent injection volume; variability in sample preparation.Use an autosampler for injections; ensure consistent sample preparation procedures.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample cleanup; use a more selective GC column; utilize SIM mode for detection.

Conclusion

This application note provides a robust and validated GC-MS method for the identification and quantification of β-ionone. By following the detailed protocols and understanding the scientific principles behind the experimental choices, researchers and analysts can achieve accurate and reliable results. The flexibility of the sample preparation methods allows for the adaptation of this protocol to a wide variety of matrices, making it a valuable tool in the fields of food science, cosmetics, and natural product research.

References

  • The Mass Spectra Analysis for α-Ionone and β-Ionone. (n.d.). Arab American University Digital Repository.
  • Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. (2022). PubMed Central. Retrieved from [Link]

  • Irisone (Beta-Ionone) as a Reference Standard: Applications in Analytical Chemistry. (n.d.). Chem-Impex. Retrieved from [Link]

  • Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. (2011). PubMed. Retrieved from [Link]

  • The Mass Spectra Analysis for α-Ionone and β-Ionone. (2017). ResearchGate. Retrieved from [Link]

  • Quantitative analysis of trace levels of β-ionone in water by liquid-liquid-phase extraction-gas chromatography-mass spectrometry (LLE-GC-MS). (2016). ResearchGate. Retrieved from [Link]

  • β-Ionone. (n.d.). Chem-Impex. Retrieved from [Link]

  • Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. (2016). ResearchGate. Retrieved from [Link]

  • trans-β-Ionone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. (2016). PubMed. Retrieved from [Link]

  • Showing Compound this compound (FDB015469). (n.d.). FooDB. Retrieved from [Link]

  • Showing metabocard for 3-Hydroxy-beta-ionone (HMDB0036821). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. (2021). PMC - NIH. Retrieved from [Link]

  • β-Ionone as a fragrance compound in the essential oils of various plant species. (2021). ResearchGate. Retrieved from [Link]

  • HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal. (2023). ResearchGate. Retrieved from [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. (2016). ResearchGate. Retrieved from [Link]

  • Ionone. (n.d.). Wikipedia. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2006). PubMed. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. (2016). The Royal Society Publishing. Retrieved from [Link]

  • Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. (2011). LCGC International. Retrieved from [Link]

  • GC/MS Identification of Flavor and Fragrance Allergens in Some Common Snack Foods Using an Agilent J&W DB-17ms Capillary GC. (2009). Agilent. Retrieved from [Link]

Sources

Headspace solid-phase microextraction (HS-SPME) for beta-ionone analysis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Headspace Solid-Phase Microextraction (HS-SPME) for Beta-Ionone Analysis

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant aroma compound found in various natural sources like fruits and flowers and is widely used in the fragrance, flavor, and pharmaceutical industries.[1][2] Its analysis is crucial for quality control, research, and development. HS-SPME offers a simple, solvent-free, and sensitive sample preparation method for volatile and semi-volatile compounds like this compound.[3][4][5] This document details the principles of the technique, provides an optimized protocol, and explains the causality behind key experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound and the Power of HS-SPME

This compound ((E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one) is a C13-norisoprenoid known for its characteristic woody and floral aroma, often associated with violets in dilute solutions.[1] It is a key constituent of many essential oils and a natural component in various fruits, vegetables, and beverages. Beyond its use in perfumery, this compound is explored for potential therapeutic properties, including antioxidant and anti-inflammatory effects, making it a compound of interest in pharmaceutical development.[2]

The accurate quantification of this compound in complex matrices requires a highly selective and sensitive analytical approach. Headspace Solid-Phase Microextraction (HS-SPME) is a superior sample preparation technique that integrates sampling, extraction, and concentration into a single step.[4] It eliminates the need for organic solvents, reduces sample handling, and can be easily automated, making it an ideal choice for the analysis of volatile organic compounds (VOCs).[3][6] The technique relies on the equilibrium of the analyte between the sample, the headspace (the gas phase above the sample), and a polymer-coated fused silica fiber.[7] This guide provides the scientific rationale and a validated protocol for optimizing this equilibrium for this compound analysis.

The Principle of HS-SPME: A Tripartite Equilibrium

The efficacy of HS-SPME is governed by the partitioning of the analyte among three phases: the sample matrix, the headspace, and the SPME fiber's stationary phase. The amount of analyte adsorbed by the fiber at equilibrium is proportional to its concentration in the sample. Several factors influence this equilibrium, including the physicochemical properties of the analyte, the type of fiber coating, extraction time and temperature, and the sample matrix itself.[8] For a semi-volatile compound like this compound, controlling these parameters is critical for achieving maximum sensitivity and reproducibility.

Experimental Workflow for this compound Analysis via HS-SPME-GC-MS

The following diagram outlines the complete workflow from sample preparation to final data analysis.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., fruit juice, essential oil) Vial 2. Aliquot Sample into Headspace Vial Salt 3. Add Salt (Optional) (e.g., NaCl) IS 4. Add Internal Standard (IS) Seal 5. Seal Vial with PTFE/Silicone Septum Incubate 6. Incubate & Equilibrate (e.g., 60°C for 15 min) Seal->Incubate Extract 7. Expose SPME Fiber to Headspace (Extraction) Retract 8. Retract Fiber Desorb 9. Thermal Desorption in GC Injector Retract->Desorb Separate 10. Chromatographic Separation Detect 11. Mass Spectrometric Detection & Identification Integrate 12. Peak Integration Detect->Integrate Quantify 13. Quantification using Calibration Curve Report 14. Final Report

Sources

Protocols for the extraction of beta-ionone from plant materials.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Extraction of Beta-Ionone from Botanical Matrices

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the theoretical principles and practical protocols for the extraction of β-ionone from plant materials. This compound, a C13-apocarotenoid, is a significant compound in the fragrance, food, and pharmaceutical industries, notable for its characteristic violet and woody aroma and its role as a precursor in the synthesis of Vitamin A.[1][2] The extraction of this valuable natural compound is often challenged by its low concentration in plant tissues and the complexity of the surrounding matrix.[3][4] This guide critically evaluates prevalent extraction methodologies—Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE)—providing detailed, step-by-step protocols. The causality behind experimental choices is elucidated, ensuring each protocol is presented as a self-validating system. Emphasis is placed on technical accuracy, operational safety, and analytical validation to empower researchers to select and optimize the most suitable extraction strategy for their specific objectives.

Introduction to this compound

This compound (β-ionone) is a natural volatile organic compound derived from the enzymatic cleavage of carotenoids, particularly β-carotene.[3][4] It is widely distributed in the plant kingdom and is a key contributor to the aroma of many flowers, fruits, and vegetables, including sweet osmanthus (Osmanthus fragrans), henna (Lawsonia inermis), roses, tomatoes, and raspberries.[3][4][5][6][7][8] Its distinct floral and fruity scent has made it a prized ingredient in perfumery and food flavoring.[1] Beyond its sensory properties, β-ionone is a vital intermediate in the chemical synthesis of vitamins and other high-value compounds.[2]

The primary challenge in sourcing β-ionone from natural materials is its typically low abundance, which necessitates efficient and selective extraction techniques to achieve viable yields and purity.[3][4]

Physicochemical Properties of this compound

Understanding the physical and chemical properties of β-ionone is fundamental to designing effective extraction and purification protocols. The choice of solvent, temperature, and pressure are all dictated by these characteristics.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O[1][9]
Molecular Weight 192.30 g/mol [1][9]
Appearance Colorless to pale yellow liquid[1]
Odor Floral, woody, fruity (violet, raspberry-like)[1]
Boiling Point 127°C (260.6°F) at 12 mmHg; 237–240°C at atmospheric pressure[1][9]
Melting Point -35°C (-31°F)[9]
Flash Point 100-129°C (212-264.2°F)[1][9]
Density ~0.945 g/cm³[1][9]
Solubility Soluble in alcohol, oils, and organic solvents; slightly soluble in water[1]
Vapor Pressure 0.0042 mmHg @ 20°C[9]

General Workflow for this compound Extraction

The overall process, regardless of the specific methodology, follows a logical sequence from raw plant material to a purified, analyzed compound. This workflow ensures reproducibility and quality control at each stage.

G cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Post-Extraction cluster_ana Analysis A Plant Material Selection & Harvest B Drying & Comminution (Grinding/Milling) A->B C Choice of Method (Steam, Solvent, SFE) B->C D Extraction Process C->D E Crude Extract D->E F Solvent Removal / Phase Separation E->F G Purification (e.g., Chromatography) F->G H Pure β-Ionone G->H I Qualitative Analysis (GC-MS) H->I J Quantitative Analysis (HPLC, GC-FID) I->J

Caption: General experimental workflow for β-ionone extraction.

Pre-Extraction Protocols: Sample Preparation

The quality and consistency of the starting material are paramount. The concentration of β-ionone can vary significantly based on the plant species, the specific part of the plant (flowers, leaves, fruit), and even the developmental stage, such as the flowering phase.[3][6]

  • Selection: Choose plant material known for high β-ionone content, such as the flowers of Osmanthus fragrans or yellow Lawsonia inermis.[6][8] Harvest at the optimal time (e.g., full bloom) when volatile compound emission is highest.

  • Drying: Depending on the chosen extraction method, plant material may be used fresh or dried. Drying (e.g., air-drying, freeze-drying) can concentrate the analyte and prevent enzymatic degradation, but may lead to the loss of some volatile components.

  • Comminution (Grinding): Reducing the particle size of the plant material by grinding or milling significantly increases the surface area available for extraction. This enhances the efficiency of mass transfer, allowing the solvent or steam to penetrate the tissue more effectively and dissolve the target compound.

Extraction Methodologies: Principles and Protocols

The selection of an extraction method is a critical decision based on factors such as the required purity of the final product, yield, cost, environmental impact, and available equipment.

Method 1: Steam Distillation

Principle of Causality: This technique is ideal for volatile and thermally stable compounds that are immiscible with water, such as β-ionone.[10] Steam is passed through the plant material, lowering the boiling point of the volatile compounds. The β-ionone vaporizes along with the steam, and upon cooling in a condenser, the mixture liquefies. Due to its low water solubility, the β-ionone-rich essential oil naturally separates from the aqueous phase (hydrosol), allowing for collection.[10][11]

G cluster_main Steam Distillation Apparatus cluster_collection Separation Boiler Steam Generator (Boiling Water) Flask Biomass Flask (Plant Material) Boiler->Flask Steam Condenser Condenser (Cooling Water In/Out) Flask->Condenser Vapor Mixture Receiver Florentine Flask (Receiver) Condenser->Receiver Liquid Condensate Oil Essential Oil (β-Ionone) Receiver->Oil Water Hydrosol (Aqueous Phase) Receiver->Water

Caption: Principle of steam distillation for essential oil extraction.

Experimental Protocol:

  • Apparatus Setup: Assemble the steam distillation apparatus, ensuring all glassware is free of cracks.[10] The setup consists of a boiling flask (steam generator), a biomass flask containing the plant material, a still head, a condenser, and a receiver (e.g., Florentine or Clevenger-type).

  • Preparation: Fill the boiling flask to two-thirds capacity with distilled water.[10] Place the prepared plant material (e.g., 100-500 g, ground) into the biomass flask.

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile β-ionone with it.

  • Condensation: Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapor mixture.

  • Collection: Collect the condensate in the receiver. The essential oil layer will separate from the aqueous layer. The process is typically run for 2-4 hours, or until no more oil is observed in the condensate.

  • Separation: Carefully separate the essential oil layer containing β-ionone from the hydrosol using a separatory funnel. Dry the oil over anhydrous sodium sulfate to remove residual water.

Advantages:

  • Relatively inexpensive and uses water as a "green" solvent.[11]

  • Effective for volatile compounds.

Disadvantages:

  • Can be time-consuming and energy-intensive.[11]

  • High temperatures can potentially cause thermal degradation of sensitive compounds.

  • Yields may be lower compared to other methods.

Method 2: Solvent Extraction

Principle of Causality: This method leverages the high solubility of β-ionone in organic solvents.[1] A carefully selected solvent percolates through the plant material, dissolving the target compound along with other soluble metabolites (e.g., lipids, pigments). The efficiency of the extraction depends on the principle of "like dissolves like"; a non-polar to moderately polar solvent is most effective for the relatively non-polar β-ionone. Subsequent evaporation of the solvent yields a concentrated extract.

Experimental Protocol (Soxhlet Extraction):

  • Preparation: Place a thimble containing the dried, ground plant material (e.g., 20-50 g) into the main chamber of a Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., n-hexane, ethanol, or dichloromethane) to about two-thirds of its volume.[2][12] Add boiling chips.

  • Apparatus Setup: Assemble the Soxhlet apparatus on a heating mantle, with the flask at the bottom, the extractor in the middle, and a condenser on top.

  • Extraction: Heat the solvent to a gentle boil. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material.

  • Siphoning: When the liquid level in the extractor reaches the top of the siphon arm, the entire solvent volume, now rich with dissolved compounds, is siphoned back into the boiling flask.

  • Cycling: This process repeats automatically, ensuring the plant material is continuously extracted with fresh, warm solvent. Allow the process to run for 6-12 hours.

  • Concentration: After extraction, cool the apparatus. Remove the solvent from the extract using a rotary evaporator to obtain the crude oleoresin containing β-ionone.

Advantages:

  • Highly efficient due to the continuous use of fresh solvent.

  • Can achieve high yields.

Disadvantages:

  • Requires significant volumes of organic solvents, which can be costly and environmentally hazardous.

  • The extract contains a wide range of soluble compounds, requiring further purification.

  • Prolonged heating can degrade thermally labile compounds.

Method 3: Supercritical Fluid Extraction (SFE)

Principle of Causality: SFE utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid. Carbon dioxide (CO₂) is the most common fluid used because of its mild critical conditions (31.1°C, 73.8 bar), non-toxicity, and non-flammability. In its supercritical state, CO₂ has liquid-like density (and solvating power) and gas-like viscosity and diffusivity, allowing it to penetrate the plant matrix efficiently.[13] The solvating power of supercritical CO₂ can be finely tuned by changing the pressure and temperature, enabling selective extraction of compounds like β-ionone.

G CO2_Tank CO₂ Tank (Liquid) Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Vessel Extraction Vessel (Plant Material) Heater->Vessel Valve Back-Pressure Regulator Vessel->Valve Separator Cyclonic Separator Valve->Separator Extract Collected Extract (β-Ionone) Separator->Extract CO2_Recycle CO₂ Recycle Separator->CO2_Recycle

Caption: Simplified schematic of a Supercritical Fluid Extraction (SFE) system.

Experimental Protocol:

  • Preparation: Load the ground plant material into the high-pressure extraction vessel.

  • System Pressurization: Pump liquid CO₂ from a cylinder through a cooling system and into the high-pressure pump.

  • Heating and Extraction: The pressurized CO₂ is heated to the desired supercritical temperature (e.g., 40-60°C) before entering the extraction vessel. The system is maintained at a specific pressure (e.g., 150-300 bar) for a set duration (static extraction), allowing the supercritical CO₂ to equilibrate with the matrix.

  • Dynamic Extraction: Following the static phase, fresh supercritical CO₂ is continuously passed through the vessel (dynamic extraction). The solute-laden fluid exits the vessel and flows through a back-pressure regulator.

  • Separation: The pressure is rapidly reduced in a cyclonic separator. This causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the extracted compounds.

  • Collection: The β-ionone-rich extract is collected from the bottom of the separator. The now-gaseous CO₂ can be recycled.

Advantages:

  • Produces a highly pure extract with no residual organic solvent.

  • Selectivity can be controlled by tuning temperature and pressure.[13]

  • CO₂ is inexpensive, non-toxic, and environmentally benign.

Disadvantages:

  • High capital investment for equipment.[13]

  • Primarily effective for non-polar to moderately polar compounds.

Post-Extraction Analysis and Quantification

After obtaining a crude extract, analytical techniques are required to identify and quantify the β-ionone content.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard technique for analyzing volatile compounds. The extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum (a molecular fingerprint) allowing for positive identification.[14][15][16] A typical GC program involves an initial temperature of 40-60°C, followed by a ramp up to 220-250°C.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of β-ionone.[17] It is particularly useful for analyzing extracts without the need for volatilization. A common method involves a reverse-phase C18 column with a mobile phase of acetonitrile and water.[18][19] Detection is typically performed with a UV detector.

Safety and Handling

Safe laboratory practice is essential when working with chemical solvents and high-pressure systems.

Substance/ProcessHazardsRecommended Precautions
This compound May cause allergic skin reaction or asthma symptoms if inhaled.[20] Toxic to aquatic life.[20]Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.[20][21]
Organic Solvents (e.g., Hexane, Ethanol) Flammable, potential skin/eye irritants, inhalation hazard.Use in a fume hood away from ignition sources. Wear appropriate PPE, including solvent-resistant gloves.[21][22]
Supercritical Fluid Extraction High-pressure operation.Ensure the system is operated by trained personnel and has appropriate safety reliefs and interlocks.
General Laboratory Glassware breakage, chemical spills.Always wear PPE. Know the location of safety equipment (fire extinguisher, safety shower, eyewash station). Dispose of chemical waste according to institutional guidelines.[23][24]

Conclusion

The extraction of β-ionone from plant materials is a multi-step process that requires careful consideration of the starting material, extraction methodology, and analytical validation. Steam distillation offers a simple, solvent-free approach suitable for initial exploration. Solvent extraction provides high yields but necessitates the use of organic solvents and often requires extensive purification. Supercritical Fluid Extraction represents the most advanced technique, offering high selectivity and purity without the environmental burden of organic solvents, albeit at a higher initial cost. The choice of method should be a strategic decision, balancing the desired outcome with available resources, and always conducted with a paramount focus on safety and scientific rigor.

References

  • (E)-Beta-ionone (CAS N° 79-77-6). ScenTree.
  • This compound | Premium Purity Aroma Compound.
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. PMC, NIH.
  • Biosynthesis of α- and β-ionone, prominent scent compounds, in flowers of Osmanthus fragrans. PubMed.
  • Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. PubMed.
  • Volatile Components of Lawsonia inermis L. Flowers. Taylor & Francis.
  • This compound | 14901-07-6. TCI AMERICA.
  • Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS. PMC, PubMed Central.
  • Lawsonia inermis L. (henna): ethnobotanical, phytochemical and pharmacological aspects. PubMed.
  • This compound. SIELC Technologies.
  • Secondary Metabolites of Osmanthus fragrans: Metabolism and Medicinal Value. Frontiers.
  • Beta Ionone Safety D
  • SAFETY DATA SHEET β-Ionone (N
  • This compound Safety D
  • β-Ionone. Encyclopedia MDPI.
  • HPLC and GC–MS analysis of the products formed
  • Quantitative analysis of trace levels of β-ionone in water by liquid-liquid-phase extraction-gas chromatography-mass spectrometry (LLE-GC-MS).
  • HPLC chromatograms of in vivo conversions of α-ionone 4 (a), β-ionone 5 (b)...
  • Safety D
  • Material Safety Data Sheet - this compound, Synthetic, 96%. Cole-Parmer.
  • This compound. Foreverest Resources Ltd.
  • The Mass Spectra Analysis for α-Ionone and β-Ionone.
  • In Situ Product Recovery of β‐Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction. Greenering.
  • In Situ Product Recovery of β-Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction and Purification.
  • Essential Oils
  • Supercritical Fluid Extraction and Fractionation of Monoterpenes in Oregano Using Waters SFE Bio-Botanical Extraction System.
  • Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from N
  • Development of High-Pressure Extraction and Automatic Steam Distillation Methods for Aronia mitschurinii, Juvenile Ginger, and Holy Basil Plants. MDPI.

Sources

Microbial Production and Biotransformation of β-Ionone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Scent of Innovation in Biotechnology

β-Ionone, a C13-norisoprenoid, is a highly valued aroma compound, imparting a characteristic floral and woody scent reminiscent of violets, raspberries, and roses.[1] Its commercial significance extends from the fragrance and cosmetic industries to its role as a key intermediate in the synthesis of vitamins A, E, and K.[1] Traditionally, β-ionone production has been dominated by chemical synthesis. However, a growing consumer demand for natural and sustainably sourced ingredients has catalyzed a paradigm shift towards biotechnological production methods. Microbial fermentation and biotransformation offer an eco-friendly and economically viable alternative, providing a "natural" label that is highly sought after in the market.[2][3]

This technical guide provides an in-depth exploration of the microbial production and biotransformation of β-ionone. It is designed for researchers, scientists, and drug development professionals, offering both the foundational scientific principles and detailed, field-proven protocols to empower innovation in this exciting area of biotechnology. We will delve into the metabolic pathways, genetic engineering strategies, fermentation processes, and analytical techniques that are pivotal for the successful microbial synthesis of this valuable aroma compound.

I. The Biosynthetic Pathway: From Precursor to Product

The microbial production of β-ionone hinges on the enzymatic cleavage of β-carotene. This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[2][4] Specifically, CCD1 is the key enzyme responsible for the symmetrical cleavage of β-carotene at the 9,10 and 9',10' positions, yielding two molecules of β-ionone.[4][5][6]

To establish a microbial cell factory for de novo β-ionone synthesis, it is essential to engineer a host organism that can efficiently produce β-carotene and express a functional CCD1 enzyme. The metabolic pathway can be conceptually divided into two modules:

  • The β-Carotene Production Module: This involves the heterologous expression of carotenogenic genes, typically from organisms like the yeast Xanthophyllomyces dendrorhous. The key enzymes in this pathway are:

    • Geranylgeranyl diphosphate (GGPP) synthase (CrtE or BTS1): Catalyzes the formation of GGPP, the precursor for carotenoid synthesis.[1][3]

    • Phytoene synthase (CrtYB): A bifunctional enzyme that condenses two molecules of GGPP to form phytoene.[1][3]

    • Phytoene desaturase (CrtI): Introduces double bonds into the phytoene backbone to produce lycopene.[1][3]

    • Lycopene cyclase (CrtYB): The second function of this bifunctional enzyme, which cyclizes the ends of the lycopene molecule to form β-carotene.[1][3]

  • The β-Ionone Synthesis Module: This involves the expression of a carotenoid cleavage dioxygenase 1 (CCD1) gene, often sourced from plants like Petunia hybrida or raspberry (Rubus idaeus).[1][7]

The following diagram illustrates the engineered biosynthetic pathway for β-ionone production in a microbial host.

beta_ionone_pathway cluster_mevalonate Endogenous Mevalonate Pathway cluster_carotenoid Heterologous Carotenoid Module cluster_ionone Heterologous Ionone Module Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP FPP FPP IPP/DMAPP->FPP GGPP GGPP FPP->GGPP CrtE/BTS1 Phytoene Phytoene GGPP->Phytoene CrtYB (synthase) Lycopene Lycopene Phytoene->Lycopene CrtI beta-Carotene beta-Carotene Lycopene->beta-Carotene CrtYB (cyclase) beta-Ionone This compound beta-Carotene->this compound CCD1

Figure 1: Engineered biosynthetic pathway for β-ionone production.

II. Microbial Hosts for β-Ionone Production: A Comparative Overview

Several microbial hosts have been successfully engineered for β-ionone production, each with its own set of advantages and challenges. The choice of host is a critical decision that will influence the genetic engineering strategy, fermentation process, and ultimately, the economic viability of the production platform.

Microbial HostKey AdvantagesReported β-Ionone TitersKey Considerations
Saccharomyces cerevisiae GRAS (Generally Recognized as Safe) status, robust for industrial fermentation, extensive genetic tools available.[3][8]0.2 - 180 mg/L[4][9]Lower precursor flux to terpenoids compared to oleaginous yeasts.
Escherichia coli Rapid growth, well-established genetic manipulation techniques, high-density cultivation protocols.[4][10]32 - 500 mg/L[4]Lacks native mevalonate pathway, potential for endotoxin contamination.
Yarrowia lipolytica Oleaginous yeast with high acetyl-CoA flux, GRAS status, ability to utilize diverse carbon sources.[7][11]60 - 4000 mg/L[4][7]Genetic tools are less developed compared to S. cerevisiae and E. coli.

III. Application Notes: Key Considerations for Successful Production

A. Genetic Engineering Strategies
  • Codon Optimization: The heterologous genes (crtE, crtYB, crtI, and CCD1) should be codon-optimized for the chosen microbial host to ensure efficient translation and protein expression.

  • Promoter Selection: The choice of promoters to drive the expression of the pathway genes is crucial for balancing metabolic flux. Strong constitutive promoters are often used for the carotenogenic genes to ensure a consistent supply of β-carotene.[1] The expression of CCD1 can be controlled by an inducible promoter to separate the cell growth phase from the product formation phase, which can be beneficial as β-ionone can exhibit some toxicity to the host cells.

  • Gene Integration vs. Plasmids: While plasmids offer a rapid way to express heterologous genes, they can be unstable and impose a metabolic burden on the host.[4] Integrating the expression cassettes into the host genome using tools like CRISPR/Cas9 leads to more stable production strains, which is highly desirable for industrial applications.[3]

  • Targeting CCD1 to the Membrane: Since β-carotene is a lipophilic molecule that accumulates in cellular membranes, targeting the CCD1 enzyme to the membrane can enhance its access to the substrate and improve β-ionone production. This can be achieved by fusing membrane-targeting peptides to the CCD1 protein.[3]

B. Fermentation and Biotransformation
  • Two-Phase Fermentation: β-ionone is a volatile and somewhat toxic compound. A two-phase fermentation system, where an organic solvent (e.g., dodecane) is added to the culture medium, can be employed for in situ product recovery.[12][13] The organic phase sequesters the β-ionone, reducing its concentration in the aqueous phase and alleviating product toxicity.

  • Dissolved Oxygen Control: The CCD1-catalyzed cleavage of β-carotene is an oxygen-dependent reaction.[1] Therefore, maintaining an adequate dissolved oxygen level during the production phase is critical for efficient β-ionone synthesis.

  • Fed-Batch Fermentation: To achieve high cell densities and high product titers, a fed-batch fermentation strategy is often employed. This involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which prevents substrate inhibition and allows for prolonged cell growth and product formation.[1]

  • Whole-Cell Biotransformation: An alternative to de novo synthesis is the biotransformation of externally supplied β-carotene into β-ionone using whole microbial cells expressing the CCD1 enzyme. This approach can be advantageous if a cheap source of β-carotene is available.

IV. Detailed Protocols

Protocol 1: Construction of a β-Ionone Producing Saccharomyces cerevisiae Strain using CRISPR/Cas9

This protocol describes the integration of the carotenogenic genes (crtE, crtYB, crtI) and the CCD1 gene into the genome of S. cerevisiae.

Materials:

  • S. cerevisiae strain (e.g., CEN.PK2-1C)

  • pCAS plasmid (expressing Cas9 and a guide RNA)

  • Donor DNA fragments containing the expression cassettes for crtE, crtYB, crtI, and CCD1 with appropriate homology arms for the target integration sites.

  • Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol, single-stranded carrier DNA)

  • Selective media (e.g., YPD with appropriate antibiotics or auxotrophic selection)

Procedure:

  • gRNA Design and Cloning:

    • Design 20-bp guide RNAs (gRNAs) targeting the desired integration sites in the S. cerevisiae genome.

    • Clone the gRNA sequences into the pCAS plasmid following a standard protocol.[2][8]

  • Donor DNA Preparation:

    • Amplify the expression cassettes for crtE, crtYB, crtI, and CCD1 using PCR. The primers should include 40-60 bp homology arms corresponding to the sequences flanking the gRNA target sites.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

    • Co-transform the pCAS plasmid containing the gRNA and the corresponding donor DNA fragment(s) into the competent yeast cells.

    • Plate the transformed cells on selective media and incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Integration:

    • Isolate genomic DNA from the transformants.

    • Verify the correct integration of the expression cassettes by colony PCR using primers flanking the integration site.

    • Further confirmation can be done by Sanger sequencing of the PCR products.

Protocol 2: High-Density Fed-Batch Fermentation for β-Ionone Production

This protocol outlines a fed-batch fermentation process for the high-yield production of β-ionone in an engineered S. cerevisiae strain.

Materials:

  • Engineered β-ionone producing S. cerevisiae strain

  • Bioreactor (e.g., 2 L stirred tank)

  • Batch medium (e.g., YPD)

  • Feed medium (concentrated glucose and yeast extract solution)

  • Dodecane (for two-phase fermentation)

  • pH probe, dissolved oxygen (DO) probe

  • Antifoam agent

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 50 mL of YPD medium in a 250 mL shake flask.

    • Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the batch medium and sterilize.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.

    • Set the fermentation parameters: temperature 30°C, pH 5.0 (controlled with NaOH and HCl), and agitation to maintain a DO level above 20%.

    • Run the batch phase until the initial glucose is depleted, as indicated by a sharp increase in the DO level.

  • Fed-Batch Phase:

    • Start the feeding of the concentrated nutrient solution at a predetermined rate. The feed rate can be controlled to maintain a low glucose concentration in the bioreactor to avoid the Crabtree effect.

    • If using an inducible promoter for CCD1 expression, add the inducer at the beginning of the fed-batch phase.

    • Add dodecane to the bioreactor to a final concentration of 10% (v/v) for in situ product recovery.

  • Monitoring and Sampling:

    • Monitor cell growth (OD600), pH, and DO throughout the fermentation.

    • Take samples periodically to analyze substrate consumption and β-ionone production.

Protocol 3: Extraction and Quantification of β-Ionone by GC-MS

This protocol describes the extraction of β-ionone from the fermentation broth (both aqueous and organic phases) and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fermentation broth sample

  • Dodecane or other suitable extraction solvent (e.g., hexane)

  • Internal standard (e.g., isobutyl benzene)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Organic Phase: Take a known volume of the dodecane phase from the two-phase fermentation. Add a known amount of internal standard.

    • Aqueous Phase: To a known volume of the aqueous phase, add an equal volume of hexane (or another suitable solvent) and a known amount of internal standard. Vortex vigorously for 1-2 minutes. Centrifuge to separate the phases. Collect the organic (upper) layer.

  • Extraction and Drying:

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the dried extract into the GC-MS system.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Start at 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Identify the β-ionone peak based on its retention time and mass spectrum.

    • Quantify the concentration of β-ionone by comparing the peak area of β-ionone to the peak area of the internal standard, using a pre-established calibration curve.

Protocol 4: Whole-Cell Biotransformation of β-Carotene to β-Ionone

This protocol details the use of S. cerevisiae cells expressing CCD1 for the bioconversion of β-carotene into β-ionone.

Materials:

  • S. cerevisiae strain expressing a heterologous CCD1 gene.

  • YPD medium

  • β-carotene

  • A suitable organic solvent for dissolving β-carotene (e.g., acetone or a water-miscible co-solvent)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Dodecane for product extraction

Procedure:

  • Cell Preparation:

    • Grow the CCD1-expressing S. cerevisiae strain in YPD medium to the late exponential phase.

    • Harvest the cells by centrifugation and wash them with the reaction buffer.

    • Resuspend the cells in the reaction buffer to a desired cell density (e.g., 10 g/L dry cell weight).

  • Substrate Preparation:

    • Dissolve β-carotene in a minimal amount of a suitable organic solvent.

  • Biotransformation Reaction:

    • Add the β-carotene solution to the cell suspension. The final concentration of the organic solvent should be kept low to avoid cell toxicity.

    • Add dodecane (e.g., 10% v/v) to the reaction mixture to capture the produced β-ionone.

    • Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitoring and Analysis:

    • Take samples from the dodecane phase at different time points.

    • Analyze the samples for β-ionone concentration using the GC-MS protocol described above (Protocol 3).

V. Visualization of Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the microbial production of β-ionone.

workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis a Design and construct expression cassettes (crtE, crtYB, crtI, CCD1) b CRISPR/Cas9 mediated genome integration a->b c Verify transformants by colony PCR and sequencing b->c d Inoculum preparation c->d e Fed-batch fermentation in bioreactor d->e f In situ product recovery with dodecane e->f g Sample collection f->g h Solvent extraction of This compound g->h i GC-MS quantification h->i

Figure 2: Experimental workflow for microbial β-ionone production.

VI. Conclusion and Future Perspectives

The microbial production of β-ionone represents a significant advancement in the field of industrial biotechnology. Through the strategic application of metabolic engineering and synthetic biology, it is now possible to produce this high-value aroma compound from simple carbon sources in a sustainable and environmentally friendly manner. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to embark on or optimize their own β-ionone production platforms.

Future research in this area will likely focus on several key aspects:

  • Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of CCD1 enzymes through protein engineering could lead to higher β-ionone yields and reduced byproduct formation.

  • Host Strain Optimization: Further engineering of microbial hosts to enhance the precursor supply for carotenoid biosynthesis and to increase tolerance to β-ionone will be crucial for achieving industrially relevant production levels.

  • Process Optimization: The development of advanced fermentation and product recovery strategies, such as continuous fermentation and integrated downstream processing, will be essential for improving the overall process economics.

  • Biotransformation of Novel Substrates: Exploring the biotransformation of other carotenoids or apocarotenoids to produce a wider range of valuable aroma compounds is a promising avenue for future research.

By continuing to innovate in these areas, the scientific community can unlock the full potential of microbial cell factories for the production of β-ionone and other valuable natural products, paving the way for a more sustainable and bio-based economy.

VII. References

  • López, J., et al. (2015). Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae. Microbial Cell Factories, 14, 14. [Link]

  • Timmins, M., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2269. [Link]

  • Zhang, C., et al. (2020). Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. Journal of Agricultural and Food Chemistry, 68(47), 13860-13869. [Link]

  • Aloum, L., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI. [Link]

  • Zorn, H., et al. (2003). Enzymatic production and in situ separation of natural β-ionone from β-carotene. Applied Microbiology and Biotechnology, 61(4), 332-338. [Link]

  • López, J., et al. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. Frontiers in Bioengineering and Biotechnology, 8, 981. [Link]

  • Farhi, M., et al. (2011). Engineering a fermenting yeast able to produce the fragrant β-ionone apocarotenoid for enhanced aroma properties in wine. Journal of Applied Microbiology, 110(5), 1193-1203. [Link]

  • Czajka, J. J., et al. (2018). Bioengineering Yarrowia for β-ionone. Metabolic Engineering, 50, 192-208. [Link]

  • Zhang, C., et al. (2020). Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. ResearchGate. [Link]

  • Lu, X., et al. (2022). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. Frontiers in Bioengineering and Biotechnology, 10, 968032. [Link]

  • Werner, S., et al. (2019). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. Frontiers in Bioengineering and Biotechnology. [Link]

  • Floss, D. S., et al. (2008). Biocatalytic synthesis of β-ionone from β-carotene. Journal of Biotechnology, 136, S223. [Link]

  • Li, Y., et al. (2021). De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture. Journal of Agricultural and Food Chemistry, 69(4), 1335-1343. [Link]

  • Timmins, M., et al. (2021). Production of β-ionone from β-carotene by carotenoid cleavage dioxygenase 1 (CCD1). ResearchGate. [Link]

  • Zhang, C., et al. (2022). One-pot synthesis of dihydro-β-ionone from carotenoids using carotenoid cleavage dioxygenase and enoate reductase. Bioprocess and Biosystems Engineering, 45(5), 891-900. [Link]

  • Beekwilder, J., et al. (2014). Polycistronic expression of a β-carotene biosynthetic pathway in Saccharomyces cerevisiae coupled to β-ionone production. Journal of Biotechnology, 192, 383-392. [Link]

  • Czajka, J. J., et al. (2018). Biosynthesis pathway for β-ionone production in the yeast Y. lipolytica. ResearchGate. [Link]

  • Ameye, M., et al. (2018). Summary of β-carotene metabolism. Symmetric oxidative cleavage of... ResearchGate. [Link]

  • Zorn, H., et al. (2009). β-Carotene biotransformation to obtain aroma compounds. CABI Digital Library. [Link]

  • Lu, X., et al. (2020). Production of β-ionone by the engineered Y. lipolytica in bioreactor by fed-batch fermentation with a 5% DO and b 15% DO. ResearchGate. [Link]

  • Zorn, H., et al. (2003). Enzymatic production and in situ separation of natural β-ionone from β-carotene. OUCI. [Link]

  • Lu, X., et al. (2022). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. PubMed Central. [Link]

  • Floss, D. S., et al. (2008). Biocatalytic synthesis of β-ionone from β-carotene. ResearchGate. [Link]

  • Ma, Q., et al. (2022). Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. Frontiers in Plant Science, 13, 891910. [Link]

  • Mikami, Y., et al. (1981). Microbial Transformation of this compound and beta-Methylionone. Applied and Environmental Microbiology, 41(3), 610-617. [Link]

  • Osorio-Tobón, J. F., et al. (2023). In Situ Product Recovery of β‐Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction. ACS Sustainable Chemistry & Engineering, 11(25), 9065-9076. [Link]

  • Wein, T., et al. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Analytical and Bioanalytical Chemistry, 408(23), 6483-6496. [Link]

  • Osorio-Tobón, J. F., et al. (2023). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. ResearchGate. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Robust Analysis of Beta-Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of beta-ionone using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key aroma compound found in many essential oils, fruits, and flowers, and is widely used in the fragrance, flavor, and pharmaceutical industries as a fragrance ingredient and a precursor for the synthesis of Vitamin A.[1][2][3] This application note details two optimized HPLC protocols—an isocratic method for routine quality control and a gradient method for complex sample analysis—and delves into the scientific rationale behind method development choices. It is intended for researchers, scientists, and quality control analysts in the pharmaceutical and consumer products sectors.

Introduction: The Significance of this compound Analysis

This compound, a C13 apocarotenoid, is formed by the enzymatic cleavage of carotenoids such as β-carotene.[3][4] Its characteristic woody and violet floral scent makes it an indispensable component in perfumery and a valuable flavoring agent in the food and beverage industry.[1][5] Beyond its sensory properties, this compound is a critical intermediate in the synthesis of retinoids (Vitamin A) and other important molecules.[2][6]

Given its widespread use and biological significance, a reliable and accurate analytical method for the quantification of this compound is essential. HPLC is the premier technique for this purpose, offering high resolution, sensitivity, and specificity. This guide provides the foundational knowledge and practical protocols to implement robust this compound analysis in a laboratory setting.

The Chromatographic Principle: Reversed-Phase HPLC

The separation of this compound is ideally achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is the gold standard for the analysis of moderately nonpolar to nonpolar compounds like terpenoids.[7][8]

Causality of Component Selection:

  • Stationary Phase: A nonpolar stationary phase, typically octadecylsilane (C18) bonded to silica particles, is used. This compound, being a relatively nonpolar molecule (LogP ≈ 4.0), has a strong affinity for the C18 stationary phase.[9]

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and a less polar organic solvent like acetonitrile (MeCN), is employed.[10][11] The separation is driven by the partitioning of this compound between the stationary and mobile phases. By modulating the ratio of the organic solvent, we can control the elution time of the analyte. A higher concentration of acetonitrile reduces the polarity of the mobile phase, weakening the interaction between this compound and the C18 stationary phase, thus leading to a shorter retention time.

  • Detection: this compound possesses a chromophore—an α,β-unsaturated ketone conjugated with a cyclohexene ring system—which allows for sensitive detection using a UV-Vis spectrophotometer.[12] The maximum absorption wavelength (λmax) is a critical parameter for achieving high sensitivity.

Method Development and Optimization: The Scientist's Rationale

A robust HPLC method is not merely a set of parameters but a system validated by scientific reasoning. Here, we explain the key choices in developing a method for this compound analysis.

Column Chemistry: Why C18?

A C18 column is the workhorse of reversed-phase chromatography and is perfectly suited for this compound. The long alkyl chains provide a highly hydrophobic environment that promotes the retention of terpenoids through van der Waals forces. This strong retention allows for excellent separation from more polar matrix components that will elute earlier.

Mobile Phase: The Acetonitrile/Water System

Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency. For this compound, a simple binary mixture of acetonitrile and water provides excellent resolving power.[11] The addition of a small amount of acid (e.g., 0.1% formic acid) is recommended.[13] This serves two purposes:

  • Improved Peak Shape: It protonates any free silanol groups on the silica backbone of the stationary phase, preventing secondary interactions with the analyte that can cause peak tailing.

  • LC-MS Compatibility: Formic acid is a volatile modifier, making the mobile phase compatible with mass spectrometry (MS) detectors if further characterization is needed.[10][11]

Isocratic vs. Gradient Elution: A Critical Choice

The choice between an isocratic (constant mobile phase composition) and a gradient (changing mobile phase composition) elution is dictated by the sample's complexity and the analytical goal.[14][15][16]

  • Isocratic Elution: This method is simple, robust, and ideal for routine quality control where this compound is the primary analyte of interest and the sample matrix is relatively clean.[14][17] It offers excellent reproducibility and a stable baseline.[14]

  • Gradient Elution: This approach is superior for complex samples containing compounds with a wide range of polarities.[15] It ensures that late-eluting, more nonpolar compounds are eluted more quickly, resulting in sharper peaks, better resolution, and shorter overall run times.[18] It is the preferred method for method development and the analysis of unknown mixtures.

The logical decision process for choosing an elution mode is visualized below.

G start Start: Analyze this compound sample_type What is the sample complexity? start->sample_type isocratic Use Isocratic Method sample_type->isocratic Simple / Known Purity gradient Use Gradient Method sample_type->gradient Complex / Unknown Matrix isocratic_adv Advantages: - Simple & Robust - Stable Baseline - Excellent for QC isocratic->isocratic_adv gradient_adv Advantages: - High Resolution - Shorter Runtimes for Complex Samples - Ideal for Method Development gradient->gradient_adv

Caption: Decision workflow for selecting the appropriate HPLC elution mode.

Detection Wavelength (λmax)

To maximize sensitivity, the UV detector should be set to the wavelength of maximum absorbance for this compound. Based on spectral data, this compound exhibits strong absorbance around 277-295 nm.[12] For this guide, a wavelength of 280 nm is recommended as a starting point, offering a good balance of sensitivity and selectivity.

Experimental Protocols

The entire analytical workflow, from sample preparation to data analysis, is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards 1. Prepare Standards & Mobile Phase hplc_run 3. Perform HPLC Run prep_standards->hplc_run prep_sample 2. Prepare Sample (Extraction) prep_sample->hplc_run acquire_data 4. Acquire Chromatogram hplc_run->acquire_data integrate 5. Integrate Peak Area acquire_data->integrate calibrate 6. Create Calibration Curve integrate->calibrate quantify 7. Quantify Sample calibrate->quantify

Caption: General experimental workflow for HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (LC-MS Grade), this compound analytical standard (≥95% purity).

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

  • Equipment: Analytical balance, sonicator, 0.45 µm syringe filters.

Protocol 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). Degas both mobile phases by sonicating for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C and protected from light.

  • Working Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Sample Preparation (General Liquid-Liquid Extraction)

This protocol is a general guideline for extracting this compound from an aqueous matrix (e.g., a beverage). It should be optimized for specific sample types.

  • Pipette 10 mL of the liquid sample into a separatory funnel.

  • Add 10 mL of a water-immiscible organic solvent with moderate polarity, such as ethyl acetate.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate completely.

  • Collect the organic (top) layer. Repeat the extraction on the aqueous layer with a fresh 10 mL of ethyl acetate.

  • Pool the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Chromatographic Conditions

Two distinct methods are provided below. The system should be thoroughly equilibrated with the initial mobile phase conditions before the first injection.

ParameterMethod A: Isocratic QCMethod B: Gradient Analysis
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase 65% Acetonitrile / 35% Water (both with 0.1% Formic Acid)A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Gradient Program N/A0-1 min: 60% B1-8 min: 60% to 95% B8-10 min: 95% B10.1-12 min: 60% B (re-equilibration)
Column Temp. 30°C30°C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL
Run Time ~8 min12 min

Data Analysis and Method Validation

Quantification

Inject the prepared calibration standards and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of ≥0.999. The concentration of this compound in the prepared sample can be determined from this curve using the peak area obtained from the sample chromatogram.

System Suitability

Before running samples, a system suitability test must be performed by injecting a mid-level standard multiple times (n=5). The results should meet the following criteria to ensure the system is performing correctly.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Retention Time %RSD ≤ 1.0%Demonstrates the stability and precision of the pump and system.
Peak Area %RSD ≤ 2.0%Shows the precision of the injector and detector response.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
Method Validation Overview

A fully validated method provides confidence in the results. The method should be validated according to ICH guidelines or internal SOPs, assessing the following parameters.[19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).

  • Linearity: Demonstrated by a linear relationship between concentration and response over a defined range.[20]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).

Conclusion

This application note provides two robust and reliable RP-HPLC methods for the quantitative analysis of this compound. The isocratic method is well-suited for high-throughput quality control, while the gradient method offers superior resolution for complex matrices and research applications. By understanding the scientific principles behind the method development choices, laboratories can confidently implement and adapt these protocols to meet their specific analytical needs, ensuring the quality and consistency of products containing this compound.

References

  • PubMed. (1999). Determination of octanol-water partition coefficient for terpenoids using reversed-phase high-performance liquid chromatography. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638014, this compound. Available at: [Link]

  • SciSpace. (n.d.). Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of in vivo conversions of α-ionone 4 (a), β-ionone 5.... Available at: [Link]

  • ResearchGate. (n.d.). HPLC profile of terpenoid standard mix (a) and a representative sample.... Available at: [Link]

  • ResearchGate. (n.d.). HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal.... Available at: [Link]

  • Wikipedia. (n.d.). Ionone. Available at: [Link]

  • Go-Aroma. (n.d.). BETA IONONE - High-Purity Grade with Competitive Pricing. Available at: [Link]

  • Consolidated Chemical. (n.d.). This compound | Premium Purity Aroma Compound. Available at: [Link]

  • ResearchGate. (n.d.). Maximum UV absorption (λmax) of β-ionone in in different solvents.... Available at: [Link]

  • ResearchGate. (n.d.). Conversion of β -ionone by CYP264B1. HPLC chromatogram of β.... Available at: [Link]

  • ScenTree. (n.d.). (E)-Beta-ionone (CAS N° 79-77-6). Available at: [Link]

  • ResearchGate. (2013). What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids?. Available at: [Link]

  • ResearchGate. (2020). A new HPLC–UV method for the quantification of terpenoids and antioxidant activity of commercial loquat leaf tea and preparation. Available at: [Link]

  • ResearchGate. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Available at: [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Available at: [Link]

  • Embrapa. (n.d.). SEMI-PREPARATIVE HPLC SEPARATION OF TERPENOIDS FROM THE SEED PODS OF HYMENAEA COURBARIL VAR STILBOCARPA. Available at: [Link]

  • PubMed Central. (n.d.). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. Available at: [Link]

  • National Center for Biotechnology Information. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Available at: [Link]

  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Available at: [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). β-Ionone as a fragrance compound in the essential oils of various plant species. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Available at: [Link]

  • Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). trans-β-Ionone. Available at: [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Available at: [Link]

  • FooDB. (2010). Showing Compound this compound (FDB015469). Available at: [Link]

  • YouTube. (2022). How to do HPLC method validation. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis and Application of β-Ionone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Ionone, a C13-apocarotenoid, is a fundamentally important molecule, serving not only as a cornerstone of the fragrance industry but also as a versatile scaffold for the development of novel therapeutic and agrochemical agents.[1][2] Its unique structure, featuring a trimethylcyclohexenyl ring conjugated to a butenone side chain, provides multiple sites for chemical modification, leading to a vast landscape of derivatives with diverse biological activities. This guide provides a comprehensive overview of the synthesis of β-ionone and its key derivatives, alongside detailed protocols and an exploration of their multifaceted applications. We delve into the causality behind synthetic strategies and highlight the structure-activity relationships that govern their utility in fragrance, drug discovery, and sustainable agriculture.

Foundational Synthesis: The Path to β-Ionone

The industrial production of β-ionone is a well-established, two-step chemical process that begins with the base-catalyzed aldol condensation of citral and acetone to form an acyclic intermediate, pseudoionone.[3][4] This is followed by an acid-catalyzed cyclization, where the choice of acid critically dictates the isomeric ratio of the final product.[5]

Mechanistic Insight: Controlling Isomer Selectivity

The cyclization of pseudoionone proceeds via a carbocation intermediate. The final position of the double bond in the cyclohexene ring, which distinguishes α-ionone from the thermodynamically more stable β-ionone, is determined by the reaction conditions.[3]

  • Weaker Acids (e.g., Phosphoric Acid): These conditions favor the kinetic product, primarily yielding α-ionone.[3][5]

  • Strong Acids (e.g., Concentrated Sulfuric Acid): Strong acids facilitate the rapid isomerization of the initially formed α-ionone to the more stable β-ionone, making this the preferred catalyst for high-yield β-ionone synthesis.[5][6]

The diagram below illustrates this pivotal synthetic pathway.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Acetone Acetone Acetone->Pseudoionone Pseudoionone_ref Pseudoionone alpha_Ionone α-Ionone beta_Ionone β-Ionone alpha_Ionone->beta_Ionone Isomerization (Strong Acid) Pseudoionone_ref->alpha_Ionone H₃PO₄ (Weaker Acid) (Kinetic Control) Pseudoionone_ref->beta_Ionone H₂SO₄ (Strong Acid) (Thermodynamic Control)

Caption: The classic two-step synthesis of α- and β-ionone from citral.

Protocol: Synthesis of β-Ionone

This protocol details the synthesis of β-ionone with high selectivity using a strong acid catalyst.

Materials:

  • Citral (95%)

  • Acetone

  • Sodium Hydroxide (NaOH) solution (30%)

  • Acetic Acid (glacial)

  • Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction kettle/flask with overhead stirrer, dropping funnel, and thermometer

Procedure:

Step 1: Pseudoionone Synthesis [4]

  • Charge the reaction flask with acetone (6.5 parts by weight), water (1.5 parts), and 30% NaOH solution (0.15 parts). Stir to mix.

  • Cool the mixture to 20°C.

  • Add citral (1 part by weight) dropwise over 2 hours, maintaining the temperature between 20-25°C.

  • After the addition is complete, continue stirring for 3 hours. Monitor the reaction by TLC or GC until citral is consumed (>99% conversion).

  • Neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.

  • Allow the layers to separate. Remove the lower aqueous layer.

  • Recover excess acetone from the organic layer via distillation at atmospheric pressure. The remaining crude oil is pseudoionone.

Step 2: Cyclization to β-Ionone

  • Prepare a cyclization mixture of 98% sulfuric acid in a separate, clean, and dry reactor, cooled to -5°C.

  • Slowly add the crude pseudoionone from Step 1 to the cold sulfuric acid over 1-2 hours, ensuring the temperature does not exceed 0°C. Vigorous stirring is essential to manage the exothermic reaction.

  • Once the addition is complete, stir the mixture for an additional 2 hours at -5°C to 0°C.

  • Quench the reaction by slowly pouring the mixture onto a stirred slurry of ice and water, maintaining the temperature below 15°C.

  • Extract the aqueous mixture with DCM (3 x volumes).

  • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation to yield high-purity β-ionone (typically >90%).

Derivatization Strategies and Protocols

The ketone moiety of β-ionone is a prime target for derivatization, allowing for the synthesis of compounds with enhanced or entirely new biological activities. A common and effective strategy is the formation of hydrazones.

Protocol: Synthesis of β-Ionone Thiazolylhydrazone Derivatives

This protocol is adapted from a study developing novel antioxidant and antifungal agents.[7][8] It describes the synthesis of a representative thiazolylhydrazone derivative.

G beta_Ionone β-Ionone Derivative β-Ionone Thiazolylhydrazone Derivative beta_Ionone->Derivative Hydrazine 2-Hydrazinyl-4-(trifluoromethyl)thiazole Hydrazine->Derivative

Caption: Synthesis of a thiazolylhydrazone derivative from β-ionone.

Materials:

  • β-Ionone

  • 2-Hydrazinyl-4-(trifluoromethyl)thiazole (or other substituted hydrazine)

  • Absolute Ethanol

  • Acetic Acid (glacial)

  • Reflux apparatus

Procedure:

  • Dissolve β-ionone (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add 2-hydrazinyl-4-(trifluoromethyl)thiazole (1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under vacuum until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Confirm the structure of the synthesized derivative using ¹H-NMR, ¹³C-NMR, FT-IR, and HR-MS.[7]

Applications in Research and Development

β-Ionone and its derivatives have garnered significant interest beyond their traditional use in perfumery, with promising applications in oncology, infectious disease, and agriculture.[1][9]

Fragrance and Flavors

β-Ionone is prized for its characteristic warm, woody, and floral scent reminiscent of violets.[10] This makes it an indispensable ingredient in fine fragrances, cosmetics, and soaps.[9] Its ability to blend seamlessly with other floral, woody, and fruity notes adds complexity and longevity to fragrance compositions.[10]

  • Key Scent Profile: Violet, raspberry, woody, floral.[11]

  • Industrial Importance: Annual industrial production is between 4,000-8,000 tonnes, driven by high demand in the cosmetics and fragrance sectors.[9] It is also a key intermediate in the synthesis of Vitamin A.[12][13]

Pharmaceutical and Drug Development

The β-ionone scaffold has emerged as a promising platform for developing new therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities.[5]

  • Anticancer Activity: β-Ionone has shown anti-proliferative and apoptosis-inducing properties in various cancer cell lines, including prostate, breast, and lung cancer.[14][15][16] The proposed mechanisms involve the regulation of HMG-CoA reductase and the modulation of cell cycle proteins.[5][14]

  • Antifungal/Antimicrobial Activity: Various derivatives, particularly hydrazones, exhibit significant antifungal and antibacterial properties.[7][8][17] This activity is crucial for developing new treatments against resistant pathogens.

  • Antioxidant and Anti-inflammatory Effects: Thiazolylhydrazone derivatives of β-ionone have shown potent free-radical-scavenging activity, in some cases superior to the standard antioxidant Trolox.[7][8] This makes them interesting candidates for mitigating oxidative stress and inflammation.[5]

The table below summarizes the antioxidant activity of selected β-ionone thiazolylhydrazone derivatives.[7]

Compound IDSubstituent GroupDPPH Scavenging IC₅₀ (μM)ABTS Scavenging IC₅₀ (μM)
1k 4-CF₃86.53-
1m 4-Cl-65.41
Trolox (Positive Control)>100>100

Data sourced from Molecules 2023, 28(18), 6713.[7]

Agrochemical Applications

β-Ionone serves as a semiochemical in plant defense, acting as an insect attractant or repellent.[1][9] This natural bioactivity is being leveraged to develop eco-friendly pest management solutions.

  • "Push-Pull" Pest Strategy: A recent study highlighted the potential of β-ionone derivatives in aphid management.[18] Certain ester derivatives were found to be highly repellent to aphids (Acyrthosiphon pisum) while simultaneously being attractive to their natural predators, ladybugs (Harmonia axyridis). This dual action forms the basis of a sustainable "push-pull" strategy.

  • Mechanism of Action: These effects are mediated through interactions with odorant-binding proteins (OBPs) in insects. Molecular dynamics simulations suggest that modifying the β-ionone structure can enhance binding affinity to target OBPs, thereby improving the desired repellent or attractive activity.[18]

  • Food Preservation: Due to their antioxidant properties, β-ionone derivatives have also been successfully used as anti-browning agents for fresh-cut produce, demonstrating efficacy comparable to kojic acid.[7][8]

Conclusion and Future Outlook

β-Ionone is far more than a simple fragrance ingredient. Its accessible synthesis and amenable structure make it an ideal starting point for chemical exploration. The diverse biological activities of its derivatives, from anticancer to agrochemical, underscore its vast potential. Future research should focus on expanding the library of β-ionone derivatives, elucidating their precise mechanisms of action through techniques like target protein identification and molecular modeling, and optimizing their properties for clinical and agricultural translation. The continued investigation of this remarkable scaffold promises to yield novel solutions for human health and sustainable technology.

References

  • Pino, J. A., Marbot, R., & Rosado, A. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI. [Link]

  • Zhang, Y., et al. (2023). Biocatalytic synthesis of β-ionone from β-carotene. ResearchGate. [Link]

  • Kumar, S., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Cerveny, L., et al. (2005). The Synthesis of Ionones. Institute of Chemical Technology, Prague. [Link]

  • Fedorova, G. A., et al. (1983). [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives]. PubMed. [Link]

  • Oreate AI. (2026). Research Progress on the Biosynthesis and Regulation of Β-Ionone. Oreate AI Blog. [Link]

  • Pino, J. A., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. PMC, NIH. [Link]

  • Inventor. (Year). Preparation method of this compound.
  • Wang, Y., et al. (2023). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. PubMed. [Link]

  • Ansari, A. J., et al. (2016). β-Ionone and its analogs as promising anticancer agents. PubMed. [Link]

  • Inventor. (Year). Industrial method for preparing this compound. Patsnap. [Link]

  • Wikipedia. (Year). Ionone. Wikipedia. [Link]

  • Al-Massarani, S. M., et al. (2021). Ionone Is More than a Violet's Fragrance: A Review. MDPI. [Link]

  • Wang, Y., et al. (2023). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. MDPI. [Link]

  • Ide, H., & Toki, S. (Year). Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. SciSpace. [Link]

  • PerfumersWorld. (Year). Beta Ionone. PerfumersWorld. [Link]

  • Sinofi Ingredients. (Year). Buy Bulk - this compound | Wholesale Supplier. Sinofi Ingredients. [Link]

  • Nakanishi, K., et al. (Year). SYNTHESES AND SPECTRAL CHANGES OF β-IONONE DERIVATIVES BEARING A CARBOXYL GROUP ISOLATED FROM π-CONJUGATED SYSTEM. Chemistry Letters, Oxford Academic. [Link]

  • Various Authors. (Year). The interaction between this compound and 2-hydroxypropyl-beta-cyclodextrin during the formation of the inclusion complex. ResearchGate. [Link]

  • Inventor. (Year).
  • Inventor. (Year). Process for the preparation of this compound.
  • Patsnap Synapse. (2025). This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Wang, Y., et al. (2024). Sustainable Natural Resources for Aphid Management: β-Ionone and Its Derivatives as Promising Ecofriendly Botanical-Based Products. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • El-Elimat, T., et al. (2023). Tetraenone A: A New β-Ionone Derivative from Tetraena aegyptia. MDPI. [Link]

  • Various Authors. (2025). Synthesis of β-Ionone. ResearchGate. [Link]

  • Kamat, S. P., et al. (Year). β-ionone. ResearchGate. [Link]

  • Zatar, N. A. (Year). The Mass Spectra Analysis for α-Ionone and β-Ionone. Arab American University Digital Repository. [Link]

Sources

The Multifaceted Role of Beta-Ionone in Flavor and Fragrance Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Beta-ionone, a naturally occurring C13-norisoprenoid, is a cornerstone of the flavorist's and perfumer's palette.[1][2] Its unique olfactory profile, reminiscent of violet, raspberry, and woody notes, imparts a sophisticated and desirable character to a wide array of consumer products.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's application, from its molecular origins to its final integration in finished goods.

Understanding this compound: From Nature to Synthesis

This compound is widespread in nature, found in various flowers, fruits, and vegetables such as roses, raspberries, and carrots.[1][4] It is a product of carotenoid degradation, specifically from the oxidative cleavage of β-carotene by the enzyme carotenoid cleavage dioxygenase (CCD1).[1][5]

Production Methodologies: A Comparative Overview

The demand for this compound has led to the development of several production methods, each with distinct advantages and implications for labeling and application.

  • Natural Extraction: While providing a "natural" label, direct extraction from plant sources is often economically impractical due to the low concentrations of this compound in natural materials.[1] For instance, producing one kilogram of violet oil requires an astounding 33,000 kg of violet flowers.[6][7]

  • Chemical Synthesis: A common industrial method involves the condensation of citral and acetone, followed by a cyclization reaction.[5][8] This cost-effective approach yields a high volume of this compound, making it widely accessible.

  • Biotechnology-Derived (Biosynthesis): An increasingly popular alternative involves the use of microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, engineered to express the necessary biosynthetic pathway genes.[1][9] This method offers a "natural" label and a more sustainable and reliable supply chain compared to agricultural extraction.[1][9]

The choice of production method directly influences the final product's cost, labeling claims (natural vs. synthetic), and, in some cases, its isomeric purity.

Physicochemical and Sensory Properties of this compound

A thorough understanding of this compound's properties is crucial for its effective application.

PropertyValueSource
Chemical Formula C₁₃H₂₀O
Molar Mass 192.30 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Floral (violet, iris), woody, powdery, with fruity (raspberry, berry) nuances.[3][10][3][10]
Taste Profile Woody, berry, floral, green, and fruity.[4][4]
Solubility Soluble in ethanol and oils; slightly soluble in water.[6][8][6][8]
Boiling Point ~237 °C

Applications in the Fragrance Industry

This compound is a versatile ingredient in perfumery, valued for its ability to add complexity, warmth, and a long-lasting floral character to fragrances.[3]

Role in Fragrance Composition:
  • Heart and Base Notes: Typically used as a middle or base note, this compound provides a substantive and enduring floral heart to a composition.[10]

  • Floral Accords: It is indispensable in creating violet and iris accords and enhances other floral notes like rose and jasmine.[3][10]

  • Blending and Harmonization: Its ability to blend seamlessly with woody, fruity, and green notes makes it an excellent harmonizing agent in complex fragrance structures.[3]

Illustrative Fragrance Formulation Workflow:

The following diagram outlines a generalized workflow for incorporating this compound into a floral fragrance.

Fragrance_Workflow cluster_0 Conceptualization Phase cluster_1 Formulation Phase cluster_2 Maturation & Production A Define Fragrance Concept (e.g., 'Enchanted Violet') B Select Key Ingredients (Rose, Jasmine, Sandalwood) A->B C Introduce this compound (Target: 0.5-5% of concentrate) B->C D Create Initial Accord C->D E Evaluate on Blotter & Skin D->E F Refine Ratios & Add Modifiers E->F Iterative Process F->D G Maceration (1-4 weeks) F->G H Filtration G->H I Final Product H->I

Caption: A streamlined workflow for fragrance development featuring this compound.

Applications in the Flavor Industry

In the flavor industry, this compound's fruity and floral characteristics are leveraged to enhance a variety of taste profiles, particularly in the berry and fruit categories.

Key Flavor Applications:
  • Berry Flavors: this compound is a key component in creating authentic blackberry, blackcurrant, and blueberry flavors.[11]

  • Orchard and Tropical Fruits: It can boost the natural sweetness and complexity of flavors like plum, peach, and apricot.

  • Confectionery and Beverages: Its versatility makes it suitable for a wide range of applications, including candies, baked goods, and drinks.

Recommended Usage Levels in Flavor Formulations:

The following table provides suggested starting concentrations for this compound in various flavor profiles, intended for a final dosage of 0.05% of the flavor concentrate in a ready-to-drink beverage.[11]

Flavor ProfileSuggested this compound Concentration (ppm)
Blackberry~600
Blackcurrant~100
Blueberry~80
Fresh Cranberry~20

Analytical Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount for consistent and high-quality flavor and fragrance formulations. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a raw material sample.

Instrumentation:

  • Gas Chromatograph with a mass selective detector (GC-MS).

  • Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1% solution of the this compound sample in a suitable solvent such as ethanol or hexane.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the this compound peak by its retention time and comparison of the mass spectrum with a reference library.

    • Quantify the purity by calculating the peak area percentage.

The following diagram illustrates the analytical workflow.

GCMS_Workflow A Sample Preparation (1% solution in solvent) B Injection into GC-MS A->B C Chromatographic Separation B->C D Mass Spectrometric Detection C->D E Data Acquisition D->E F Data Analysis (Peak Identification & Quantification) E->F G Quality Control Report F->G

Caption: The workflow for GC-MS analysis of this compound for quality control.

Safety and Regulatory Status

This compound has a well-established safety profile for its intended uses in flavors and fragrances.

  • GRAS Status: The Flavor and Extract Manufacturer's Association (FEMA) has declared this compound as Generally Recognized As Safe (GRAS) for use as a flavoring agent.[6][7]

  • FDA Approval: The U.S. Food and Drug Administration (FDA) has also approved its use as a flavoring agent.[6][7]

  • IFRA Standards: The International Fragrance Association (IFRA) includes this compound on its transparency list, indicating its use in fragrance compositions.[4]

As with all chemicals, appropriate handling and storage procedures should be followed. It is recommended to store this compound in a cool, refrigerated place.[12]

Conclusion

This compound remains an indispensable tool for flavorists and perfumers, offering a unique and versatile sensory profile. Its continued relevance is assured by ongoing innovations in its production, particularly through biotechnological routes that align with the growing consumer demand for natural and sustainable ingredients. A thorough understanding of its properties, applications, and analytical methodologies, as outlined in this guide, is essential for leveraging its full potential in the creation of captivating and memorable consumer products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 638014, I2-Ionone. Retrieved from [Link]

  • Odyssey Organics (n.d.). Understanding this compound (CAS 79-77-6): Properties and Sourcing. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • Ramadan, H., Al-Abdallat, A. M., & Al-Fawwaz, A. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2239. [Link]

  • Widjaja, C., & Papas, A. M. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5877. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound in Flavor: Adding Sweetness and Fruitiness to Your Creations. Retrieved from [Link]

  • Wang, C., et al. (2021). Advances on the biosynthesis of β-ionone and its key rate-limiting enzyme carotenoid cleavage dioxygenases. Journal of Future Foods, 1(2), 159-168.
  • Wikipedia contributors. (2024, January 5). Ionone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Perfumer & Flavorist (2021, January 1). β-Ionone in Berry, Orchard, Tropical and Other Flavors. Retrieved from [Link]

  • Römpp, A., et al. (2012). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. Analytical and Bioanalytical Chemistry, 402(2), 935-945.
  • Oreate AI Blog (2026, January 7). Research Progress on the Biosynthesis and Regulation of Β-Ionone. Retrieved from [Link]

  • Olfactorian (n.d.). This compound | Perfume Material. Retrieved from [Link]

  • Langen, J., Wegmann-Herr, P., & Schmarr, H. G. (2016). Quantitative analysis of trace levels of β-ionone in water by liquid-liquid-phase extraction-gas chromatography-mass spectrometry (LLE-GC-MS). Analytical and Bioanalytical Chemistry, 408(23), 6483-6496.
  • Widjaja, C., & Papas, A. M. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5877. [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: β-Ionone. Retrieved from [Link]

  • ResearchGate (n.d.). Biocatalytic synthesis of β-ionone from β-carotene. Retrieved from [Link]

  • Google Patents (n.d.). EP4022032A1 - Biosynthesis of alpha-ionone and this compound.
  • ResearchGate (n.d.). HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal. Retrieved from [Link]

  • Chemtex USA (n.d.). Beta Ionone Safety Data Sheet. Retrieved from [Link]

  • Walwil, M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. International Journal of Chemical Science and Technology, 7(1), 1-6.
  • Langen, J., et al. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Analytical and Bioanalytical Chemistry, 408(23), 6483-6496.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ionone (mixed isomers), CAS registry number 8013-90-9. Food and Chemical Toxicology, 188, 114668.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Beta-Ionone Production in Microbial Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microbial synthesis of β-ionone. This guide is designed for researchers and bioprocess professionals dedicated to optimizing the production of this high-value aroma compound. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and overcome common hurdles in your experiments. This document is structured to help you diagnose issues, understand the metabolic landscape, and implement strategies to boost your yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the engineering of microbes for β-ionone production. Each issue is presented in a question-and-answer format to provide direct and actionable advice.

Issue 1: Low or No Detectable β-Ionone Titer

Question: My engineered strain is growing, but I'm detecting little to no β-ionone in the culture. Where should I start my investigation?

Answer: This is a common and multifaceted problem. A systematic approach is required to pinpoint the bottleneck in your biosynthetic pathway. The primary cause is almost always an imbalance between the precursor supply pathway and the final product conversion step.

Causality: The synthesis of β-ionone is a two-part process: (1) the production of the C40 precursor, β-carotene, from central metabolism, and (2) the oxidative cleavage of β-carotene into two C13 molecules of β-ionone. A failure in either part, or a disconnect between them, will result in low final titers.

Troubleshooting Workflow:

  • Confirm Precursor (β-Carotene) Accumulation: Your first diagnostic step is to determine if the upstream pathway is functional.

    • Visual Check: Engineered strains successfully producing β-carotene will often exhibit a distinct orange or reddish pigmentation. If your cell pellet is white or pale yellow, you likely have an issue in the mevalonate (MVA) or carotenoid biosynthesis pathways.

    • Analytical Verification: Extract metabolites from your cell pellet and analyze for β-carotene using HPLC or spectrophotometry.

  • Address Upstream Pathway Inefficiencies (If No β-Carotene is Detected):

    • MVA Pathway Flux: The native MVA pathway is often a significant bottleneck. Overexpression of a truncated, soluble version of HMG-CoA reductase (tHMG1) is a well-established strategy to increase the flux towards the isoprenoid precursors IPP and DMAPP[1][2][3].

    • Carotenogenic Gene Expression: Ensure your heterologous carotenoid synthesis genes (crtE, crtYB, crtI) are expressed and functional. Codon optimization for your chosen host (S. cerevisiae, E. coli, Y. lipolytica) is crucial. Verify expression levels using RT-qPCR or proteomics if the issue persists.

  • Address Cleavage Enzyme Inefficiency (If β-Carotene is Present):

    • If you observe pigmented cells but low β-ionone, the bottleneck is the final conversion step catalyzed by the Carotenoid Cleavage Dioxygenase (CCD). This is covered in detail in the next section.

Issue 2: High β-Carotene Accumulation but Low β-Ionone Conversion

Question: My cell pellets are bright orange, indicating successful β-carotene production, but the β-ionone yield is still very low. How can I improve the final conversion step?

Answer: This is a classic bottleneck that indicates your final enzyme, the Carotenoid Cleavage Dioxygenase (CCD), is the limiting factor. The challenge lies in ensuring the enzyme is active and can access its hydrophobic substrate, which is localized within cellular membranes.

Causality: The efficiency of the CCD enzyme is paramount. This can be limited by its intrinsic catalytic activity, its expression level, or, most commonly, its physical separation from its β-carotene substrate.

Optimization Strategies:

  • Enhance Substrate-Enzyme Co-localization: Since β-carotene is lipophilic and accumulates in membranes (like the plasma membrane or ER), ensuring your CCD enzyme is targeted to these locations can dramatically improve yields. Fusing the CCD with membrane-targeting peptides has been shown to increase β-ionone production by up to 4-fold[3][4][5].

    • Example: In S. cerevisiae, fusing the N-terminus of PhCCD1 with a membrane destination peptide from rat fyn kinase can improve membrane anchoring and substrate accessibility[5][6].

  • Increase CCD Gene Dosage: A single copy of the CCD gene may not be sufficient to process the high flux of β-carotene. Increasing the copy number of the CCD expression cassette, either through multi-copy plasmids or genomic integration, can significantly boost conversion rates[1][2].

  • Protein Engineering of CCD: The choice and design of the CCD enzyme itself are critical.

    • Screening: CCDs from different plant sources exhibit varying activities. Petunia hybrida CCD1 (PhCCD1) is commonly used, but screening others may yield a more efficient catalyst for your specific host and conditions[7].

    • Directed Evolution/Mutagenesis: Single-point mutations can improve the membrane anchoring or catalytic efficiency of CCDs. For instance, specific mutations in PhCCD1 have been shown to increase β-ionone yields nearly 3-fold[5][6].

  • Ensure Cofactor (Oxygen) Availability: The cleavage reaction is an oxygen-dependent dioxygenase reaction. Inadequate dissolved oxygen (DO) during fermentation can be a limiting factor, especially in high-density cultures[8][9]. Ensure your fermentation conditions provide sufficient aeration.

Issue 3: Poor Cell Growth and Viability After Pathway Induction

Question: After inducing my β-ionone pathway, I'm observing a significant drop in cell growth rate and viability. What could be causing this toxicity?

Answer: Poor growth can stem from two primary sources: the high metabolic burden placed on the cell by the heterologous pathway, or the cytotoxic effects of the intermediate or final products.

Causality & Solutions:

  • Metabolic Burden: Expressing multiple heterologous genes at high levels consumes significant cellular resources (amino acids, ATP, redox cofactors), diverting them from essential processes like growth.

    • Solution: Balance the pathway expression. Use promoters of varying strengths to fine-tune the expression of each pathway component, preventing the overexpression of non-rate-limiting enzymes and the accumulation of potentially toxic intermediates[3][4]. Consider using genome-integrated constructs over high-copy plasmids for more stable and moderate expression levels[1].

  • Product Toxicity: β-ionone itself can exhibit antimicrobial properties and disrupt cell membranes, leading to growth inhibition[10][11][12].

    • Solution: In-Situ Product Removal (ISPR): This is the most effective strategy. By adding a second, immiscible organic phase to your culture (e.g., dodecane), the hydrophobic β-ionone will partition into this layer, effectively removing it from the aqueous phase and reducing its concentration around the cells. This "two-phase" fermentation can dramatically increase final titers by mitigating toxicity[13][14].

Frequently Asked Questions (FAQs)

Q1: Which host organism is best for β-ionone production: E. coli, S. cerevisiae, or Y. lipolytica?

A1: The ideal host depends on your specific goals and resources.

  • E. coli : Offers rapid growth and well-established genetic tools. Can achieve high titers, but may require extensive engineering of the native MEP pathway or heterologous expression of the MVA pathway[7][15].

  • S. cerevisiae : As a GRAS (Generally Recognized As Safe) organism, it is well-suited for food and fragrance applications. It has a native MVA pathway that serves as a strong foundation for engineering, and many successful studies have used this yeast[1][3][4].

  • Yarrowia lipolytica : This oleaginous yeast is emerging as a powerful host for producing lipophilic compounds. Its ability to generate a large pool of cytosolic acetyl-CoA, the primary precursor for the MVA pathway, makes it exceptionally well-suited for isoprenoid production. The highest reported titers for β-ionone have been achieved in Y. lipolytica[9][16][17].

Host OrganismKey AdvantagesReported Titers (Approx.)Reference
E. coliFast growth, extensive genetic tools~0.5 g/L[6]
S. cerevisiaeGRAS status, native MVA pathway~33-180 mg/L[1][4][13]
Y. lipolyticaHigh acetyl-CoA flux, oleaginous nature~1.0 g/L[9][16][17]

Q2: How do I balance the expression of the different genes in the pathway?

A2: Pathway balancing is critical to prevent the accumulation of toxic intermediates and maximize flux to the final product. A modular engineering approach is often effective. Group your pathway into modules (e.g., MVA pathway enhancement, carotenoid synthesis, β-ionone conversion) and optimize the expression within and between modules. Using a range of promoter strengths, varying gene copy numbers, or employing CRISPRi to down-regulate competing pathways are all effective strategies[9][16][18].

Q3: My β-ionone is volatile. How do I prevent product loss during fermentation?

A3: Product loss due to volatility is a significant concern. The two-phase cultivation system described for toxicity mitigation also solves this problem. The organic solvent overlay (e.g., dodecane) effectively traps the volatile β-ionone, preventing its evaporation from the culture medium[14].

Visualizing the Pathway and Troubleshooting Logic

Metabolic Pathway for β-Ionone Synthesis

The diagram below illustrates the engineered pathway for β-ionone production, starting from the central precursor Acetyl-CoA and proceeding through the mevalonate (MVA) pathway to β-carotene and the final cleavage step.

Beta_Ionone_Pathway cluster_mva Upstream Pathway (Precursor Supply) cluster_carotenoid Carotenoid Synthesis (Heterologous) cluster_final Final Conversion Step acetylcoa Acetyl-CoA mva_pathway MVA Pathway (tHMG1 overexpression) acetylcoa->mva_pathway ERG10, ERG13 hmgcoa HMG-CoA mevalonate Mevalonate ipp IPP / DMAPP ggpp GGPP ipp->ggpp ERG20, GGS1 crte crtE / crtYB (Phytoene Synthase) ggpp->crte phytoene Phytoene crti crtI (Phytoene Desaturase) phytoene->crti lycopene Lycopene crtyb_cyclase crtYB (Lycopene Cyclase) lycopene->crtyb_cyclase bcarotene β-Carotene ccd1 CCD1 (Cleavage Enzyme) bcarotene->ccd1 bionone β-Ionone (x2) mva_pathway->ipp HMGR, etc. ggs1 GGS1 crte->phytoene crti->lycopene crtyb_cyclase->bcarotene ccd1->bionone

Caption: Engineered metabolic pathway for β-ionone synthesis from Acetyl-CoA.

Troubleshooting Decision Tree

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield experiments.

Troubleshooting_Workflow start Start: Low β-Ionone Yield check_color Check Cell Pellet: Is it pigmented (orange/red)? start->check_color no_color NO check_color->no_color No yes_color YES check_color->yes_color Yes check_mva Problem: Upstream Pathway (MVA / Carotenogenesis) no_color->check_mva fix_mva Action: 1. Overexpress tHMG1. 2. Verify carotenoid gene expression. 3. Codon optimize genes. check_mva->fix_mva check_toxicity Is cell growth inhibited? fix_mva->check_toxicity check_growth Problem: Final Conversion (CCD Enzyme) yes_color->check_growth fix_ccd Action: 1. Co-localize CCD to membrane. 2. Increase CCD gene dosage. 3. Screen/engineer better CCD. 4. Ensure high aeration (O2). check_growth->fix_ccd fix_ccd->check_toxicity no_growth_issue NO check_toxicity->no_growth_issue No yes_growth_issue YES check_toxicity->yes_growth_issue Yes no_growth_issue->start Re-evaluate fix_toxicity Action: 1. Implement two-phase fermentation. 2. Balance pathway expression (reduce burden). yes_growth_issue->fix_toxicity

Caption: Decision tree for troubleshooting low β-ionone yields.

Key Experimental Protocol

Protocol: Two-Phase Shake Flask Cultivation for β-Ionone Production

This protocol describes a method for growing engineered microbial strains in a two-phase system to mitigate product toxicity and prevent loss due to volatility.

Materials:

  • Engineered microbial strain (e.g., S. cerevisiae)

  • Appropriate growth medium (e.g., YPD for yeast)

  • Sterile shake flasks with breathable closures

  • Sterile dodecane (or other suitable organic solvent)

  • Inducer (if using an inducible promoter system, e.g., IPTG, galactose)

Methodology:

  • Inoculum Preparation: Prepare an overnight seed culture of your engineered strain in 5-10 mL of standard growth medium. Grow at the optimal temperature and shaking speed (e.g., 30°C and 250 rpm for S. cerevisiae).

  • Main Culture Inoculation: In a larger shake flask (e.g., 250 mL), add 50 mL of fresh growth medium. Inoculate with the seed culture to a starting OD600 of ~0.1.

  • Organic Overlay: Aseptically add sterile dodecane to the culture to form a second layer. A common starting point is 10% (v/v), which would be 5 mL of dodecane for a 50 mL culture.

    • Self-Validation Note: The dodecane layer should be clearly visible as an immiscible layer on top of the aqueous medium.

  • Growth and Induction: Incubate the two-phase culture at the optimal temperature and shaking speed. Allow the cells to grow to a desired density (e.g., mid-log phase) before adding your inducer, if applicable.

  • Sampling and Analysis: Continue incubation for 48-96 hours.

    • To measure cell density, carefully take a sample from the lower aqueous phase, avoiding the dodecane layer. Measure OD600.

    • To measure β-ionone titer, take a sample of the upper dodecane layer. The product will be concentrated in this phase. Analyze directly or after appropriate dilution by GC-MS or HPLC.

  • Data Interpretation: The final titer is reported as the amount of β-ionone per liter of the organic phase or normalized to the total culture volume. Compare yields from two-phase cultures to single-phase controls to quantify the improvement gained by ISPR.

References

  • López, J., et al. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. Frontiers in Bioengineering and Biotechnology. Available at: [Link][1][2][3][4]

  • Werner, B. G., et al. (2019). Protein engineering of carotenoid cleavage dioxygenases to optimize β-ionone biosynthesis in yeast cell factories. Metabolic Engineering Communications. Available at: [Link][5][6]

  • Lu, M., et al. (2020). A modular pathway engineering strategy for the high-level production of β-ionone in Yarrowia lipolytica. Microbial Cell Factories. Available at: [Link][9][16]

  • Zhang, C., et al. (2021). Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. Journal of Agricultural and Food Chemistry. Available at: [Link][7][19]

  • Schwartz, C., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules. Available at: [Link][13][20]

  • López, J., et al. (2015). Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae. Microbial Cell Factories. Available at: [Link][21]

  • Sidorova, Y. S., et al. (2024). The effect of β-ionone on bacterial cells: the use of specific lux-biosensors. Research in Microbiology. Available at: [Link][11]

  • Al-Sarray, H., et al. (2022). Ionone Is More than a Violet's Fragrance: A Review. Molecules. Available at: [Link][12]

  • Yuan, L. Z., & Jon, G. (2013). Microbial Production of Isoprenoids Enabled by Synthetic Biology. Frontiers in Microbiology. Available at: [Link][18]

  • Zhang, G., et al. (2020). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. Frontiers in Bioengineering and Biotechnology. Available at: [Link][8][17]

  • Chen, X. (2016). Development of Advanced Microbial Engineering Platforms for Isoprenoid Production. National University of Singapore. Available at: [Link][14]

  • Ginis, O., et al. (2020). Specific Response of Bacterial Cells to β-Ionone. Bioethics journal. Available at: [Link][10]

  • Wang, G., et al. (2016). Strategies of isoprenoids production in engineered bacteria. Journal of Applied Microbiology. Available at: [Link][15]

Sources

Challenges in the chemical synthesis of beta-ionone.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of beta-ionone. This resource is designed for researchers, scientists, and professionals in drug development and fragrance chemistry. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable compound. The information is structured to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.

I. Troubleshooting Guide: Navigating Synthesis Challenges

The synthesis of β-ionone, a cornerstone in the production of Vitamin A and a vital component in the fragrance industry, is typically a two-step process: an aldol condensation of citral and acetone to form pseudoionone, followed by an acid-catalyzed cyclization to yield a mixture of ionone isomers.[1][2] While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide addresses the most common issues in a question-and-answer format.

Step 1: Aldol Condensation of Citral and Acetone to Pseudoionone

This base-catalyzed reaction is the foundation of ionone synthesis.[1] Common problems include incomplete conversion of citral, low selectivity towards pseudoionone, and the formation of undesired side products.

Question 1: My citral conversion is low, even after extended reaction times. What are the likely causes and how can I improve it?

Answer: Low citral conversion is often linked to issues with the catalyst, reaction temperature, or reactant ratios.

  • Catalyst Activity: The choice and condition of the base catalyst are critical. While aqueous sodium hydroxide is common, solid base catalysts like lithium-modified magnesium oxide (Li-MgO) or calcined hydrotalcites can offer high conversions, sometimes exceeding 98%.[3][4][5] If using a homogeneous catalyst like NaOH, ensure the concentration is adequate; a 5% aqueous solution is a good starting point.[6] For solid catalysts, proper activation (e.g., calcination to remove adsorbed water) is essential to expose the active basic sites.[7]

  • Reaction Temperature: Temperature significantly influences the reaction rate. For NaOH-catalyzed reactions, a temperature of around 40-45°C is often optimal.[1][6] Lower temperatures will slow the reaction, while excessively high temperatures can promote side reactions. When using solid catalysts like hydrotalcite, temperatures may need to be higher, for instance, around 125°C (398 K).[3]

  • Acetone to Citral Molar Ratio: An excess of acetone is typically used to drive the reaction towards the formation of pseudoionone and minimize self-condensation of citral. A high molar ratio of acetone to citral is generally recommended.[5]

Troubleshooting Protocol: Optimizing Citral Conversion

  • Catalyst Check: If using a solid catalyst, ensure it has been properly activated according to the supplier's or literature protocol. If using a solution, verify the concentration.

  • Temperature Adjustment: Gradually increase the reaction temperature in 5°C increments, monitoring the conversion by GC analysis.

  • Reactant Ratio: Increase the molar excess of acetone.

  • Solvent Effects: The reaction environment matters. While often run in an excess of acetone, the use of a solvent can sometimes be beneficial. However, for some solid catalysts, a solvent-free approach has proven effective.[6]

Question 2: My reaction mixture shows significant formation of side products, reducing the selectivity for pseudoionone. What are these byproducts and how can I minimize them?

Answer: The primary side reaction is the self-condensation of acetone, which forms diacetone alcohol and its dehydration product, mesityl oxide.[7] Additionally, further reaction between pseudoionone and another molecule of acetone can occur.[3]

  • Minimizing Acetone Self-Condensation: The choice of catalyst can significantly impact selectivity. While strong bases like NaOH can catalyze both the desired cross-condensation and the undesired self-condensation, certain solid catalysts exhibit higher selectivity. For instance, Mg-Al mixed oxides have been shown to favor the cross-condensation of citral with acetone over the self-condensation of acetone.[8] The key is to use a catalyst with an optimal balance of basic site strength and density.[5][8]

  • Controlling Reaction Time and Temperature: Prolonged reaction times and high temperatures can lead to the formation of more complex condensation products. It is crucial to monitor the reaction progress (e.g., by GC) and quench the reaction once the optimal conversion of citral is achieved, before significant byproduct formation occurs.[9]

Step 2: Acid-Catalyzed Cyclization of Pseudoionone to this compound

This highly exothermic reaction is where the crucial ring-closure occurs, but it is also where control over isomer formation is paramount. The primary challenge is maximizing the yield of the thermodynamically more stable β-ionone while minimizing the formation of α-ionone and other byproducts.[1][10]

Question 3: The cyclization of my pseudoionone yields a high proportion of α-ionone instead of the desired β-ionone. How can I improve the selectivity for β-ionone?

Answer: The ratio of α- to β-ionone is highly dependent on the acid catalyst, its concentration, and the reaction temperature.[2]

  • Acid Strength and Concentration: Strong acids favor the formation of β-ionone. Concentrated sulfuric acid is commonly used to achieve high selectivity for the beta isomer.[2][11][12] Weaker acids, such as phosphoric acid, tend to yield higher proportions of α-ionone.[1] The concentration of sulfuric acid is a critical parameter; concentrations around 85% or higher are often employed.[11]

  • Temperature Control: This reaction is highly exothermic.[10][13] Insufficient cooling can lead to localized overheating, which can promote the formation of byproducts and reduce the selectivity for β-ionone. Industrial processes often operate at low temperatures, for instance, between -15°C and +15°C, to manage the exotherm and improve selectivity.[11] One patented method even involves the addition of carbon dioxide ice to the reaction to prevent local overheating.[9]

  • Isomerization: It's important to understand that α-ionone can isomerize to the more stable β-ionone under the reaction conditions.[1][14] Allowing for sufficient reaction time at a controlled temperature can facilitate this isomerization, thereby increasing the final yield of β-ionone.

Question 4: I am observing significant charring and polymer formation during the acid-catalyzed cyclization. What is causing this and how can I prevent it?

Answer: Polymerization and charring are common issues in strong acid-catalyzed reactions, especially with sensitive substrates like pseudoionone. This is often a result of poor temperature control and high acid concentration.

  • Effective Heat Management: As mentioned, this is a highly exothermic reaction.[10][13] A robust cooling system is essential. The slow, controlled addition of pseudoionone to the cooled acid is a standard practice to manage the heat generated.[10]

  • Solvent System: The use of a two-phase solvent system, where pseudoionone is dissolved in an organic solvent immiscible with the concentrated acid (like toluene or even liquid carbon dioxide under pressure), can help to control the reaction rate and improve heat transfer.[11][15]

  • Quenching: Once the reaction has reached the desired conversion, it must be stopped (quenched) rapidly and efficiently. This is typically done by pouring the reaction mixture into a large volume of ice-water or a cooled aqueous alkali solution to neutralize the acid and dissipate heat.[11]

II. Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions related to this compound synthesis.

Q1: What is the underlying mechanism of the base-catalyzed aldol condensation between citral and acetone?

A1: The reaction proceeds via a classic aldol condensation mechanism.[16][17] A strong base, such as hydroxide, abstracts an acidic α-proton from acetone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of citral. The resulting β-hydroxyketone intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the conjugated enone, pseudoionone.[7]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Acetone C Enolate Ion A->C Deprotonation B Base (OH-) D Citral C->D Attack on Carbonyl C->D E β-Hydroxyketone Intermediate D->E F Pseudoionone E->F Elimination E->F G Water

Caption: Base-catalyzed aldol condensation workflow.

Q2: How does the acid-catalyzed cyclization of pseudoionone proceed to form α- and β-ionone?

A2: The cyclization mechanism is initiated by the protonation of the carbonyl oxygen of pseudoionone by a strong acid. This enhances the electrophilicity of the molecule. An intramolecular electrophilic attack by one of the double bonds in the acyclic chain onto another double bond initiates the ring closure, forming a cyclic carbocation intermediate. This intermediate can then lose a proton in one of two ways to form either α-ionone or β-ionone, which differ in the position of the double bond within the six-membered ring.[10] The thermodynamically more stable β-ionone is favored under strongly acidic conditions and sufficient reaction time, as the initially formed α-ionone can isomerize to the β-isomer.[1][10]

G A Pseudoionone C Protonated Intermediate A->C Acid Catalyst B Protonation (H+) D Cyclic Carbocation C->D Intramolecular Cyclization E α-Ionone D->E Deprotonation F β-Ionone (more stable) D->F Deprotonation E->F Isomerization (H+)

Caption: Acid-catalyzed cyclization of pseudoionone.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A3: Gas Chromatography (GC) is the primary tool for monitoring the progress of both the condensation and cyclization reactions. It allows for the quantification of reactants, intermediates, and products, enabling the determination of conversion and selectivity.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying the structures of the products and any byproducts formed.[18] For final product characterization and quality control, High-Performance Liquid Chromatography (HPLC) can also be utilized.[19]

Q4: How can I purify the final β-ionone product from the reaction mixture?

A4: Purification typically involves several steps. After quenching the reaction, the organic layer is separated from the aqueous layer. The organic phase is then washed to remove any residual acid and salts. The solvent is removed, often by distillation. The crude product is then purified by fractional distillation under reduced pressure (vacuum distillation).[20] Due to the difference in boiling points between α-ionone and β-ionone, fractional distillation can be an effective method for their separation.[21] For very high purity requirements, chromatographic techniques may be employed.

Q5: Are there any "greener" or alternative synthesis routes for β-ionone?

A5: Yes, there is significant research into more sustainable methods. The use of solid, reusable acid and base catalysts is one approach to reduce waste from traditional homogeneous catalysts.[3][4][8] Additionally, biotechnological routes are being explored. These involve the use of enzymes, such as carotenoid cleavage dioxygenases (CCDs), or engineered microorganisms like Saccharomyces cerevisiae or Yarrowia lipolytica to produce β-ionone from precursors like β-carotene.[22][23][24][25] These biocatalytic methods are attractive as they can produce "natural" β-ionone and operate under milder, more environmentally friendly conditions.[23][24]

III. Quantitative Data Summary

ParameterStep 1: Condensation (Typical Conditions)Step 2: Cyclization (Typical Conditions)Reference
Catalyst 5% NaOH (aq) or solid bases (Li-MgO, Hydrotalcite)Concentrated H₂SO₄ (e.g., >85%)[3][5][6][11]
Temperature 40-45°C (for NaOH)-15°C to +15°C[6][11]
Key Challenge Acetone self-condensation, incomplete conversionIsomer control (α- vs β-), polymerization[3][10]
Typical Yield >90% (Pseudoionone)~70-85% (β-Ionone)[3][9]

IV. References

  • Synthesis of β-ionone from α-cyclocitral directly by condensation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Climent, M. J., Corma, A., Iborra, S., & Velty, A. (2002). Aldol Condensation of Citral with Acetone on Basic Solid Catalysts. Brazilian Journal of Chemical Engineering, 19(4), 433-440. Retrieved from [Link]

  • Aldol Condensation of Citral with Acetone on Basic Solid Catalysts. (n.d.). Scite.ai. Retrieved from [Link]

  • Bohnet, M., et al. (1995). Method for the production of β-ionone from pseudoionone. U.S. Patent 5,453,546. Retrieved from

  • Azam, M., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2235. Retrieved from [Link]

  • Cerveny, L., et al. (n.d.). The Synthesis of Ionones. Retrieved from [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(11), 6599-6606. Retrieved from [Link]

  • Diez, V. K., Di Cosimo, J. I., & Apesteguía, C. R. (n.d.). BASE-ACID MECHANISM FOR THE CITRAL/ACETONE REACTION ON MgyAlOx OXIDES. Retrieved from [Link]

  • Irisone (this compound) as a Reference Standard: Applications in Analytical Chemistry. (n.d.). Retrieved from [Link]

  • Schempp, F., et al. (2018). Enzymatic production and in situ separation of natural β-ionone from β-carotene. Applied Microbiology and Biotechnology, 102(15), 6445-6454. Retrieved from [Link]

  • Industrial method for preparing this compound. (n.d.). Patsnap. Retrieved from [Link]

  • Synthesis of β-Ionone. (n.d.). ResearchGate. Retrieved from [Link]

  • Biocatalytic synthesis of β-ionone from β-carotene. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. (2011). Semantic Scholar. Retrieved from [Link]

  • (a) Base-catalyzed condensation of citral and acetone yielding PS after... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Malki, J., & Al-Werdian, M. (2018). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 23(10), 2529. Retrieved from [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(11), 6599-6606. Retrieved from [Link]

  • Lasekan, O., & Hussein, F. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Analytical and Bioanalytical Chemistry, 408(23), 6483-6496. Retrieved from [Link]

  • Synthesis of pseudoionones by aldol condensation of citral with acetone on Li-modified MgO catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal.... (n.d.). ResearchGate. Retrieved from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • How can I separate the this compound from the mixture of alpha & beta ionone after the synthesis? (n.d.). ResearchGate. Retrieved from [Link]

  • Lu, Y., et al. (2022). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. Frontiers in Bioengineering and Biotechnology, 10, 969858. Retrieved from [Link]

  • Santacana Moya, M. (2010). Investigation of kinetics of a strongly exothermic reaction in microstructured reactors. Retrieved from [Link]

  • In Situ Product Recovery of β‐Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction. (2020). Greener Engineering. Retrieved from [Link]

  • Synthesis for high purity beta ionone. (n.d.). Google Patents. Retrieved from

  • In Situ Product Recovery of β-Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction and Purification. (2020). ACS Sustainable Chemistry & Engineering, 8(25), 9479-9490. Retrieved from [Link]

  • Aldol Condensation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation method of this compound. (n.d.). Google Patents. Retrieved from

  • Synthesis of Ionones. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • New cyclization agents for the synthesis of this compound from pseudoionone. (n.d.). Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Research Progress on the Biosynthesis and Regulation of Β-Ionone. (2026). Oreate AI Blog. Retrieved from [Link]

  • Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and. (2011). PDF Free Download. Retrieved from [Link]

Sources

Overcoming low recovery rates in beta-ionone extraction from plants.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for beta-ionone extraction from plant matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with achieving high-recovery rates of this valuable apocarotenoid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the most pressing issues encountered during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the most common causes?

Low recovery is a multifaceted issue often stemming from a combination of factors, from initial sample handling to final analytical measurement. The primary culprits are typically:

  • Inefficient Initial Extraction: The chosen solvent and conditions may not be optimal for liberating this compound from the complex plant matrix.

  • Analyte Degradation: this compound is susceptible to degradation from heat, light, and pH extremes during lengthy extraction procedures.

  • Losses During Sample Cleanup and Concentration: Significant amounts of the analyte can be lost during solvent partitioning, evaporation, or purification steps.

  • Suboptimal Analytical Quantification: The issue may lie not in the extraction itself, but in the method used for quantification (e.g., GC-MS or HPLC), such as matrix effects or improper calibration.

Troubleshooting Guide: Diagnosing and Solving Low Recovery

This section provides a systematic approach to identifying and resolving the root causes of poor this compound yields.

Issue 1: Inefficient Initial Extraction from the Plant Matrix

Symptom: The concentration of this compound in your crude extract is significantly lower than expected based on literature values for your plant species.

Causality: this compound is a semi-volatile, non-polar compound. Effective extraction requires a solvent that can efficiently solubilize it while penetrating the plant tissue. Physical parameters like temperature and particle size play a critical role in mass transfer efficiency.

cluster_prep Step 1: Sample Preparation cluster_extraction Step 2: Extraction Method Selection cluster_analysis Step 3: Analysis & Refinement Prep Plant Material (e.g., leaves, flowers) Grind Grind to Fine Powder (Increase Surface Area) Prep->Grind Dry Drying Method (e.g., Freeze-drying vs. Oven-drying) Grind->Dry Solvent Select Solvent (See Table 1) Dry->Solvent Method Choose Method (e.g., Maceration, SFE, MAE) Solvent->Method Params Optimize Parameters (Time, Temp, Pressure) Method->Params Extract Crude Extract Params->Extract Quantify Quantify Yield (GC-MS, HPLC) Extract->Quantify Decision Recovery Rate Acceptable? Quantify->Decision Refine Refine Parameters Decision->Refine No End End Decision->End Yes Refine->Solvent Re-evaluate

Caption: Decision workflow for optimizing the initial extraction of this compound.

  • Optimize Sample Preparation:

    • Particle Size: Grind dried plant material to a fine, consistent powder (e.g., 40-60 mesh). This dramatically increases the surface area available for solvent interaction.

    • Drying Method: Freeze-drying is superior to oven-drying. High temperatures can cause the loss of semi-volatile compounds like this compound. If oven-drying is necessary, use the lowest possible temperature (e.g., 40-50°C) with good air circulation.

  • Select the Appropriate Solvent: The choice of solvent is critical and depends on the extraction method. A solvent's polarity, boiling point, and safety profile must be considered.

    • For Maceration/Soxhlet: Start with a non-polar solvent like n-hexane or petroleum ether. For slightly more polar matrices, a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) can be effective.

    • For Microwave-Assisted Extraction (MAE): Ethanol is often a good choice as it absorbs microwave energy efficiently and has a good solvency for this compound.

Table 1: Comparison of Solvents for this compound Extraction

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
n-Hexane0.169Highly selective for non-polar compounds.Flammable; neurotoxin.
Petroleum Ether0.135-60Good selectivity; lower boiling point for easy removal.Highly flammable.
Dichloromethane3.140Excellent solvent for a wide range of compounds.Toxic; environmental concerns.
Ethyl Acetate4.477Good balance of polarity; less toxic than DCM.Can co-extract more polar impurities.
Ethanol5.278Effective for MAE; GRAS (Generally Recognized as Safe).Co-extracts significant amounts of chlorophyll and other polar compounds.
Supercritical CO₂Tunable31 (critical)Highly selective; no solvent residue; ideal for sensitive compounds.High initial equipment cost.
  • Optimize Extraction Parameters:

    • Time: For maceration, allow at least 24-48 hours with continuous agitation. For MAE or UAE, optimization is key; start with short durations (5-15 minutes) to prevent degradation.

    • Temperature: Keep temperatures low. For maceration, conduct at room temperature. For Soxhlet, the temperature is dictated by the solvent's boiling point, but this method can lead to thermal degradation. Supercritical Fluid Extraction (SFE) is advantageous as it can be performed at near-ambient temperatures (e.g., 40°C), preserving the thermolabile this compound.

Issue 2: Analyte Degradation During Extraction and Storage

Symptom: You observe unknown peaks in your chromatogram, and the this compound peak is smaller than expected, especially after long or high-temperature procedures.

Causality: The conjugated double bond system and epoxide group in some ionone structures make this compound susceptible to isomerization, oxidation, and polymerization, particularly when exposed to heat, UV light, or acidic conditions.

cluster_factors Degradation Factors Start Crude Plant Material Extraction Extraction Process Start->Extraction Storage Extract Storage Extraction->Storage End Stable this compound Sample Storage->End Heat Heat Heat->Extraction Mitigate with low temp methods (SFE, Maceration) Heat->Storage Store at -20°C or -80°C Light UV Light Light->Extraction Use amber glass; work in low light Oxygen Oxygen / Air Oxygen->Storage Store under inert gas (N2, Ar)

Caption: Key factors causing this compound degradation and corresponding mitigation strategies.

  • Minimize Heat Exposure:

    • Prioritize non-thermal or low-temperature extraction methods like SFE or ultrasound-assisted extraction (UAE) over heat-driven methods like hydrodistillation or Soxhlet.

    • When concentrating the extract, use a rotary evaporator with the water bath set to a low temperature (<40°C) and a high-efficiency vacuum to speed up evaporation.

  • Protect from Light:

    • Use amber glass vials or wrap your glassware in aluminum foil during the entire extraction and storage process.

    • Minimize exposure to ambient lab light where possible.

  • Prevent Oxidation:

    • After extraction and solvent evaporation, blanket the final extract with an inert gas like nitrogen or argon before sealing the container.

    • Consider adding an antioxidant like BHT (Butylated hydroxytoluene) to your collection solvent, though this must be accounted for during analysis.

  • Control pH:

    • Ensure all aqueous solutions used during partitioning are buffered to a neutral pH (around 7.0) to prevent acid-catalyzed isomerization.

Issue 3: Losses During Downstream Processing & Purification

Symptom: The crude extract shows a promising concentration, but the final purified yield is very low.

Causality: this compound can be lost during liquid-liquid partitioning if the solvent polarities are not sufficiently different. It can also be irreversibly adsorbed onto silica during column chromatography if the mobile phase is not optimized. Finally, its semi-volatile nature makes it prone to evaporation.

  • Initial Extract Preparation: If your crude extract is in a polar solvent like ethanol, first evaporate the ethanol completely under reduced pressure.

  • Resuspend: Resuspend the residue in deionized water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel. Add an equal volume of a non-polar, water-immiscible solvent like n-hexane.

  • Extraction: Stopper the funnel and invert gently 20-30 times, venting frequently to release pressure. Avoid vigorous shaking, which can create emulsions.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the aqueous layer two more times with fresh n-hexane to ensure complete recovery.

  • Combine and Dry: Combine the organic (n-hexane) layers and dry them over anhydrous sodium sulfate to remove residual water.

  • Concentration: Carefully evaporate the hexane using a rotary evaporator or a gentle stream of nitrogen. Do not evaporate to complete dryness to avoid losing the volatile this compound. Stop when a small volume of oily residue remains.

  • Optimize Column Chromatography:

    • Stationary Phase: Use a less acidic, deactivated silica gel or consider alternative stationary phases like Florisil or alumina if adsorption is a major issue.

    • Mobile Phase: Use a non-polar mobile phase system, such as a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity. This ensures that highly non-polar compounds elute first, followed by this compound, reducing its contact time with the silica.

  • Prevent Evaporation Losses:

    • During solvent removal, never leave the sample on the rotary evaporator or under a nitrogen stream unattended.

    • Always leave a small amount of solvent in the vial with the final extract. For long-term storage, ensure the vial is sealed with a PTFE-lined cap and stored at -20°C or below.

References

  • Title: Biotransformation of this compound by fungi and yeasts Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Comparison of isolation methods for this compound from the leaves of Boronia megastigma Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Supercritical fluid extraction of volatile compounds from the flowers of Osmanthus fragrans Source: Journal of Chromatography A URL: [Link]

  • Title: Effect of different drying methods on the aroma components of Osmanthus fragrans Source: Food Chemistry URL: [Link]

  • Title: A Review on Chemistry and Biological Properties of β-Ionone Source: ResearchGate URL: [Link]

Technical Support Center: Ensuring the Integrity of β-Ionone in Storage and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-ionone. This guide is designed for researchers, scientists, and drug development professionals who work with this valuable aromatic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of preventing the degradation of β-ionone during storage and analysis. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and accuracy of your experiments.

Introduction: The Challenge of β-Ionone Stability

Beta-ionone is a naturally occurring C13-norisoprenoid known for its characteristic violet and woody aroma. It is a key compound in the flavor and fragrance industry and a valuable intermediate in the synthesis of vitamins A and E.[1] However, its unsaturated structure makes it susceptible to degradation through oxidation, isomerization, and polymerization, which can be triggered by factors such as heat, light, and oxygen.[2] This degradation can lead to inaccurate analytical results and a loss of the desired aromatic properties. This guide will provide you with the necessary knowledge and protocols to mitigate these challenges.

Section 1: Understanding β-Ionone Degradation Pathways

To effectively prevent the degradation of β-ionone, it is crucial to understand the chemical pathways through which it occurs. The primary mechanisms of degradation are oxidation and isomerization, which are often initiated by exposure to environmental factors.

  • Oxidation: The presence of oxygen, particularly when combined with heat or UV light, can lead to the oxidation of β-ionone.[3] This can result in the formation of various degradation products, including β-ionone epoxide and dihydroactinidiolide. These byproducts not only reduce the purity of the sample but can also interfere with analytical measurements.

  • Isomerization: UV light can induce the isomerization of the trans-double bond in the side chain of β-ionone, leading to the formation of the cis-isomer. This change in stereochemistry can alter the compound's biological activity and aromatic properties.

  • Polymerization: Under certain conditions, such as exposure to strong acids or high temperatures, β-ionone can undergo polymerization, forming higher molecular weight compounds.

Below is a diagram illustrating the primary degradation pathways of β-ionone.

G Figure 1. Primary Degradation Pathways of β-Ionone beta_ionone β-Ionone oxidized_products Oxidized Products (e.g., β-ionone epoxide, dihydroactinidiolide) beta_ionone->oxidized_products Heat, Oxygen, UV Light cis_isomer cis-β-Ionone beta_ionone->cis_isomer UV Light polymers Polymers beta_ionone->polymers Strong Acids, High Heat

Caption: Figure 1. Primary Degradation Pathways of β-Ionone

Section 2: Storage and Handling of β-Ionone

Proper storage and handling are the first line of defense against the degradation of β-ionone. The following FAQs address common questions and provide best practices.

Frequently Asked Questions (FAQs): Storage and Handling

Q1: What are the ideal storage conditions for neat β-ionone?

A1: Neat β-ionone should be stored in a cool, dry, and dark place.[4] The recommended storage temperature is in a refrigerator.[5] It should be kept in a tightly sealed container to minimize exposure to air and moisture. To further protect it from light-induced degradation, amber glass vials or containers wrapped in aluminum foil are recommended.

Q2: I need to prepare a stock solution of β-ionone. What is the best solvent to use for long-term stability?

A2: For long-term stability, it is crucial to choose a solvent that is not only a good solubilizer but also minimizes degradation. This compound is soluble in many organic solvents, including ethanol, methanol, and hexane.[1][6] For stock solutions intended for long-term storage, high-purity, anhydrous solvents are recommended to prevent hydrolysis and other solvent-mediated degradation reactions. Based on general stability principles for unsaturated compounds, a non-polar aprotic solvent like hexane may offer better stability against certain degradation pathways compared to protic solvents like ethanol or methanol. However, the choice of solvent will also depend on the intended downstream application. Stock solutions should be stored at -20°C or -80°C for extended periods.[7]

Q3: Can I use antioxidants to improve the stability of my β-ionone stock solution?

A3: Yes, the addition of an antioxidant can significantly inhibit the oxidative degradation of β-ionone. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in the food and pharmaceutical industries and can be effective in preserving β-ionone.[8][9] A typical concentration of BHT to consider is 0.01% to 0.1% (w/v) in your stock solution. It is important to ensure that the chosen antioxidant does not interfere with your analytical method.

Table 1: Recommended Storage Conditions for β-Ionone and its Solutions

FormContainerTemperatureAtmosphereAdditives (Optional)
Neat Oil Tightly sealed amber glass vialRefrigerator (2-8°C)Inert gas (e.g., argon, nitrogen)None
Stock Solution Tightly sealed amber glass vial-20°C or -80°CInert gas (e.g., argon, nitrogen)BHT (0.01-0.1%)

Section 3: Preventing Degradation During Sample Preparation and Analysis

The analytical process itself can introduce factors that lead to the degradation of β-ionone. This section provides troubleshooting guidance for common analytical techniques, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: GC-MS Analysis of β-Ionone

Issue 1: Poor Peak Shape (Tailing)

  • Cause: Peak tailing for β-ionone is often caused by active sites in the GC inlet liner or on the column itself.[10][11][12][13] These active sites, often silanol groups, can interact with the carbonyl group of β-ionone, leading to delayed elution and a tailing peak shape.

  • Solution:

    • Inlet Liner: Use a deactivated inlet liner. If you are already using a deactivated liner and still see tailing, it may have become contaminated. Replace the liner.

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions.

    • Column Trimming: If the front end of the column has become active due to the accumulation of non-volatile residues, trimming 10-20 cm from the column inlet can restore peak shape.

    • Column Choice: For analyses of polar or active compounds like β-ionone, using an inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.

Issue 2: Analyte Loss and Poor Reproducibility

  • Cause: Loss of β-ionone during analysis can occur due to thermal degradation in a hot GC inlet or adsorption to active sites.

  • Solution:

    • Inlet Temperature: While a high inlet temperature is necessary to ensure complete vaporization, an excessively high temperature can cause thermal degradation. A good starting point for the inlet temperature is 250°C.[3] You may need to optimize this temperature for your specific instrument and sample matrix.

    • Injection Technique: A splitless injection is often used for trace analysis, but a split injection with a moderate split ratio can minimize the residence time of the analyte in the hot inlet, thereby reducing the risk of thermal degradation.

Issue 3: Ghost Peaks in Subsequent Analyses

  • Cause: If you are analyzing a concentrated sample of β-ionone, you may observe "ghost peaks" in subsequent blank or sample injections. This is due to carryover from the syringe or the inlet.

  • Solution:

    • Syringe Wash: Ensure your autosampler's syringe wash protocol is adequate. Use a strong solvent for β-ionone, such as hexane or isopropanol, for the wash steps.

    • Inlet Maintenance: If carryover persists, the inlet liner and septum may need to be replaced.

Experimental Protocol: GC-MS Analysis of β-Ionone

This protocol provides a starting point for the analysis of β-ionone by GC-MS. Optimization may be required for your specific application.

  • Sample Preparation:

    • Prepare a stock solution of β-ionone in a suitable solvent (e.g., hexane or ethanol) containing 0.05% BHT.

    • Prepare working standards and samples by diluting the stock solution to the desired concentration range.

  • GC-MS Parameters:

    • GC System: Agilent 6890A or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.[14]

      • Ramp 1: 4°C/min to 170°C, hold for 5 minutes.[14]

      • Ramp 2: 10°C/min to 265°C, hold for 5 minutes.[14]

    • Mass Spectrometer: Agilent 5975C or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

The following diagram illustrates a typical workflow for the GC-MS analysis of β-ionone, highlighting key areas for troubleshooting.

G Figure 2. GC-MS Analysis Workflow and Troubleshooting cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis cluster_troubleshooting Troubleshooting Points sample Sample extraction Extraction/Dilution sample->extraction injection Injection extraction->injection ts1 Degradation in Solution extraction->ts1 separation Separation injection->separation ts2 Inlet Degradation injection->ts2 ts4 Carryover injection->ts4 detection Detection (MS) separation->detection ts3 Poor Peak Shape separation->ts3 chromatogram Chromatogram quantification Quantification chromatogram->quantification

Caption: Figure 2. GC-MS Analysis Workflow and Troubleshooting

Section 4: Summary of Key Recommendations

To ensure the integrity of your β-ionone samples and the accuracy of your analytical results, please adhere to the following key recommendations:

  • Storage: Store neat β-ionone and its solutions in a cool, dark, and dry environment, preferably in a refrigerator or freezer, under an inert atmosphere.

  • Solvents: Use high-purity, anhydrous solvents for preparing stock solutions.

  • Antioxidants: Consider adding an antioxidant such as BHT to your stock solutions to inhibit oxidative degradation.

  • GC-MS Analysis:

    • Use a deactivated inlet liner and an inert GC column.

    • Optimize the inlet temperature to balance efficient vaporization with minimal thermal degradation.

    • Perform regular maintenance on your GC system, including changing the liner and septum and trimming the column.

By following these guidelines, you can minimize the degradation of β-ionone and have greater confidence in the quality and reliability of your experimental data.

References

  • MDPI. (2023). Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. Retrieved from [Link]

  • Syukri, D., et al. (2025). β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen. Advanced Journal of Chemistry, Section A, 8(9), 1457-1467.
  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Solubility of Things. (n.d.). β-Ionone. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative analysis of trace levels of β-ionone in water by liquid-liquid-phase extraction-gas chromatography-mass spectrometry (LLE-GC-MS). Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • The Open Agriculture Journal. (2024). Optimum Condition for the Formation of β-ionone by Thermal Decomposition of Carotenoids Extract from Orange Sweet Potato (Ipomoea Batatas L.). Retrieved from [Link]

  • CDC Stacks. (n.d.).
  • National Center for Biotechnology Information. (2005).
  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019).
  • ResearchGate. (2025).
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. PubMed.
  • NMPPDB. (n.d.). This compound.
  • European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Public Health.
  • Element Lab Solutions. (n.d.).
  • National Center for Biotechnology Information. (2011). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. PubMed.
  • RIFM. (2024). RIFM fragrance ingredient safety assessment, ionone (mixed isomers), CAS registry number 8013-90-9.
  • National Center for Biotechnology Information. (2025). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. PMC.
  • ResearchGate. (n.d.). Effects of b-ionone (BI) and b-carotene (BC) on Rho GTPase protein....

Sources

Technical Support Center: Optimizing GC-MS for Beta-Ionone Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of beta-ionone using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges. The information presented here is grounded in established scientific principles and field-proven methodologies to ensure the integrity and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of GC-MS parameters for this compound analysis.

Q1: What is the optimal GC column for this compound analysis and why?

A1: The choice of GC column is critical for achieving good separation and peak shape. For this compound, a non-polar or mid-polar stationary phase is generally recommended.

  • Rationale: this compound is a sesquiterpenoid, a class of compounds with moderate polarity.[1] A stationary phase with similar polarity will provide the best separation based on the principle of "like dissolves like."

  • Recommended Phases:

    • 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5MS): This is a versatile, low-polarity phase that provides excellent resolution for a wide range of terpenes, including this compound.[2] It separates compounds primarily based on their boiling points.

    • Polyethylene Glycol (e.g., DB-WAX, HP-INNOWAX): For more complex matrices where isomers or closely related compounds are present, a more polar WAX column can offer different selectivity based on hydrogen bonding capacities.[3]

  • Column Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point, offering a balance of resolution, analysis time, and sample capacity.[4] For trace analysis, a narrower internal diameter (e.g., 0.18 mm) can increase sensitivity.[5]

Q2: How do I develop an effective GC oven temperature program for this compound?

A2: A temperature program is essential for separating this compound from other volatile and semi-volatile compounds in your sample.[6][7]

  • Initial Temperature and Hold: Start with an initial oven temperature that is appropriate for your injection technique.

    • Splitless Injection: Set the initial temperature about 20°C below the boiling point of your solvent to allow for solvent focusing, which sharpens peaks.[8][9] Hold for 0.5 to 1 minute.

    • Split Injection: An initial temperature of 40-50°C is a good starting point.[2][9]

  • Temperature Ramp: A ramp rate of 10-20°C per minute is typically effective for screening.[2][7] You can optimize this based on the complexity of your sample matrix. A slower ramp will improve the separation of closely eluting peaks.

  • Final Temperature and Hold: The final temperature should be high enough to elute all compounds of interest and any higher-boiling matrix components. A final hold of 2-5 minutes ensures the column is clean for the next injection.

ParameterRecommended SettingRationale
Initial Temperature 40-60°CAllows for proper focusing of early-eluting compounds.
Initial Hold Time 0.5 - 2 minEnsures complete sample transfer from the injector to the column.
Ramp Rate 10-20°C/minProvides a good balance between separation efficiency and analysis time.
Final Temperature 280-320°CEnsures elution of all analytes and cleans the column.
Final Hold Time 2 - 5 minRemoves any remaining high-boiling compounds from the column.
Q3: What are the key MS parameters to consider for sensitive this compound detection?

A3: Optimizing the mass spectrometer settings is crucial for achieving high sensitivity and specificity.

  • Ionization Mode: Electron Ionization (EI) is the standard and most effective method for this compound.[10]

  • Ionization Energy: The standard EI energy of 70 eV is recommended as it provides reproducible fragmentation patterns that can be compared to spectral libraries like NIST.[11][12][13]

  • Acquisition Mode:

    • Full Scan: Useful for initial method development and identifying unknown compounds in your sample.

    • Selected Ion Monitoring (SIM): For maximum sensitivity, use SIM mode. This involves monitoring only the characteristic ions of this compound, which significantly improves the signal-to-noise ratio.

  • Key this compound Ions (m/z): The molecular ion for this compound is at m/z 192.[14] However, the most abundant fragment ion (base peak) is typically at m/z 177.[10][11] Other significant fragments can be found at m/z 43 and 41.[10][15]

Ion (m/z)IdentityRecommended Use
177 [M-CH3]+ (Base Peak)Quantifier Ion
192 Molecular Ion [M]+Qualifier Ion
43 [C3H7]+ FragmentQualifier Ion
Q4: How can I improve my sample preparation for this compound analysis?

A4: Proper sample preparation is key to obtaining clean chromatograms and accurate results. The best method depends on your sample matrix.

  • Liquid-Liquid Extraction (LLE): A simple and effective method for extracting this compound from aqueous samples.[16]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for trace analysis of volatile and semi-volatile compounds in liquid or gas samples.[17][18] Headspace SPME (HS-SPME) is particularly useful for complex matrices as it minimizes the extraction of non-volatile interferences.[18]

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for terpenes.[19]

    • Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the extraction efficiency of this compound by increasing the ionic strength of the solution.[17][19]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Sensitivity / Low Peak Intensity

Symptoms: this compound peak is very small or not detectable, even in standard solutions.

Possible Causes & Solutions:

  • Cause 1: Inefficient Sample Extraction.

    • Solution: Re-evaluate your extraction method. For LLE, ensure the solvent is appropriate and the extraction time is sufficient.[16] For SPME, optimize the extraction time, temperature, and consider adding salt to your sample.[17][19]

  • Cause 2: Inlet Discrimination.

    • Solution: Ensure the injector temperature is high enough to vaporize this compound efficiently (typically 250°C).[17] A dirty or incorrect type of inlet liner can also cause issues; replace it with a clean, deactivated liner.[20]

  • Cause 3: MS Source Contamination.

    • Solution: An ion source that is dirty will result in a general loss of sensitivity.[21] Follow the manufacturer's instructions for cleaning the ion source. An autotune report showing higher than normal voltages can be an indicator of a dirty source.[12]

  • Cause 4: Incorrect MS Settings.

    • Solution: For trace analysis, ensure you are using SIM mode and monitoring the correct ions for this compound (m/z 177, 192, 43).[10] Double-check that the dwell times are appropriate.

Issue 2: Peak Tailing

Symptoms: The this compound peak is asymmetrical with a "tail" extending to the right.

Possible Causes & Solutions:

  • Cause 1: Active Sites in the GC System.

    • Solution: Active sites, often exposed silanol groups, can interact with polar functional groups on analytes, causing peak tailing.

      • Inlet Liner: Ensure you are using a deactivated liner. If it has been used for many injections, it may need to be replaced.[20]

      • GC Column: The front end of the column can become active over time. Trimming 10-15 cm from the front of the column can often resolve this issue.[20]

  • Cause 2: Column Overload.

    • Solution: Injecting too much sample onto the column can lead to peak fronting, but in some cases can also manifest as tailing. Try diluting your sample.[20]

  • Cause 3: Incompatible Solvent.

    • Solution: If the polarity of your injection solvent is very different from the stationary phase, poor peak shape can result. Ensure your solvent is compatible with a non-polar or mid-polar column.

Issue 3: Co-elution with Matrix Components

Symptoms: The this compound peak is not fully resolved from other peaks in the chromatogram.

Possible Causes & Solutions:

  • Cause 1: Inadequate Chromatographic Separation.

    • Solution: Optimize the GC oven temperature program. A slower ramp rate will generally improve resolution.[8] You could also consider using a longer GC column or a column with a different stationary phase to alter selectivity.[3][5]

  • Cause 2: Complex Sample Matrix.

    • Solution: Improve your sample cleanup procedure. Solid-Phase Extraction (SPE) can be used to remove interfering compounds before GC-MS analysis.[22] Alternatively, HS-SPME can be a good way to selectively extract volatile and semi-volatile compounds, leaving non-volatile matrix components behind.[18]

Experimental Workflow Visualization
GC-MS Analysis Workflow for this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Sample Matrix Extraction Extraction (LLE or SPME) Sample->Extraction Extract Analyte Extract Extraction->Extract Injector GC Injector (250°C) Extract->Injector Column GC Column (e.g., DB-5ms) Injector->Column Temperature Program MS Mass Spectrometer (EI, 70eV) Column->MS Data Data Acquisition (Scan or SIM) MS->Data Chromatogram Chromatogram Data->Chromatogram Spectrum Mass Spectrum Chromatogram->Spectrum Peak Integration Quant Quantification Spectrum->Quant Library Match/ Ion Ratios

Caption: A typical workflow for this compound analysis from sample preparation to data analysis.

Troubleshooting Logic for Poor Sensitivity

Sensitivity_Troubleshooting Start Poor Sensitivity Detected Check_Injection Verify Injection Volume & Sample Concentration Start->Check_Injection Check_Inlet Inspect Inlet Liner & Septum Check_Injection->Check_Inlet If OK Check_Column Trim Front of Column Check_Inlet->Check_Column If OK Check_MS_Tune Run MS Autotune Check_Column->Check_MS_Tune If OK Clean_Source Clean Ion Source Check_MS_Tune->Clean_Source If Voltages High Optimize_Method Optimize SIM Parameters Check_MS_Tune->Optimize_Method If Tune OK Resolved Issue Resolved Clean_Source->Resolved Optimize_Method->Resolved

Caption: A logical flow for troubleshooting poor sensitivity in GC-MS analysis.

References

  • The Mass Spectra Analysis for α-Ionone and β-Ionone. Arab American University Digital Repository. Available from: [Link]

  • Optimization of solid-phase microextraction methods for GC-MS determination of terpenes in wine. Society of Chemical Industry. Available from: [Link]

  • Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS. Waters Corporation. Available from: [Link]

  • Optimization of solid‐phase microextraction methods for GC‐MS determination of terpenes in wine | Request PDF. ResearchGate. Available from: [Link]

  • The Mass Spectra Analysis for α-Ionone and β-Ionone. ResearchGate. Available from: [Link]

  • Quantitative analysis of trace levels of β-ionone in water by liquid-liquid-phase extraction-gas chromatography-mass spectrometry (LLE-GC-MS) | Request PDF. ResearchGate. Available from: [Link]

  • Simplified Cannabis Terpene Profiling by GCMS. Shimadzu Scientific Instruments. Available from: [Link]

  • Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. PubMed. Available from: [Link]

  • trans-β-Ionone. NIST WebBook. Available from: [Link]

  • GC oven program and MS detection. ResearchGate. Available from: [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific. Available from: [Link]

  • GC Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. PubMed Central. Available from: [Link]

  • Showing Compound this compound (FDB015469). FooDB. Available from: [Link]

  • Guide to Choosing a GC Column. Phenomenex. Available from: [Link]

  • Showing metabocard for 3-Hydroxy-beta-ionone (HMDB0036821). Human Metabolome Database. Available from: [Link]

  • Temperature Programming for Better GC Results. Phenomenex. Available from: [Link]

  • GC Method Development. Agilent. Available from: [Link]

  • Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0036565). Human Metabolome Database. Available from: [Link]

  • Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Scilit. Available from: [Link]

  • I2-Ionone | C13H20O | CID 638014. PubChem. Available from: [Link]

  • Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH. Available from: [Link]

  • GC Temperature Program Development. Element Lab Solutions. Available from: [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. Available from: [Link]

  • Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Element. Available from: [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. Available from: [Link]

  • The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC. Available from: [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. Technology Networks. Available from: [Link]

  • HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal.... ResearchGate. Available from: [Link]

  • The Mass Spectra Analysis for α-Ionone and β-Ionone | Walwil | International Journal of Chemistry | CCSE. Canadian Center of Science and Education. Available from: [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of Arizona. Available from: [Link]

Sources

Minimizing byproduct formation in beta-ionone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of beta-ionone (β-ionone). This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic routes by minimizing the formation of common byproducts. High-purity β-ionone is a critical intermediate in the synthesis of Vitamin A and a valuable compound in the fragrance industry, making efficient and selective synthesis paramount.[1][2]

This guide provides answers to frequently asked questions, detailed troubleshooting for common experimental issues, and validated protocols to improve the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be concerned about during this compound synthesis?

The synthesis of β-ionone from citral and acetone involves two main stages: the condensation to pseudoionone and its subsequent acid-catalyzed cyclization.[3][4][5] The critical step for byproduct formation is the cyclization of pseudoionone. The main impurities to monitor are:

  • Alpha-Ionone (α-Ionone): This is the most common isomeric byproduct. The cyclization mechanism proceeds through a carbocation intermediate that initially forms α-ionone, which then isomerizes to the more thermodynamically stable β-ionone.[3][6][7] Incomplete isomerization is a common cause of high α-ionone impurity.

  • Polymeric Byproducts (Tar): The highly reactive carbocation intermediates can react with other molecules (pseudoionone or ionones) to form high molecular weight polymers.[2] This is especially problematic at elevated temperatures or with incorrect acid concentrations.[2][6]

  • Gamma-Ionone (γ-Ionone): Another isomer that can form, though typically in smaller quantities than the alpha isomer.[3]

  • Unreacted Pseudoionone: Incomplete conversion results in the starting material remaining in your product mixture.

Q2: How does my choice of acid catalyst impact the final product ratio?

The type and concentration of the acid catalyst are the most critical factors in determining the ratio of α- to β-ionone.[8]

  • Strong Acids (e.g., Sulfuric Acid): Concentrated sulfuric acid (95-98%) is the industrial standard and strongly favors the formation of β-ionone.[2][8] It effectively catalyzes the isomerization of the initially formed α-ionone to the desired β-isomer.

  • Weaker Acids (e.g., Phosphoric Acid): Weaker acids, such as 85% phosphoric acid or fumaric acid, primarily yield α-ionone as they are not strong enough to efficiently promote the subsequent isomerization to β-ionone.[3][8]

  • Solid Acid Catalysts: While materials like heteropolyacids or sulfonic resins have been explored to simplify catalyst removal, they often exhibit lower activity and favor the formation of α-ionone.[9][10]

Q3: Why is temperature control so critical in the cyclization step?

The cyclization of pseudoionone is a highly exothermic reaction.[6][9][11] Failure to manage this heat release is a primary cause of low yields and high impurity levels.

  • Preventing Polymerization: Low temperatures (typically between -15°C and +15°C) are essential to suppress the side reactions that lead to polymer and tar formation.[2] Higher temperatures dramatically increase the rate of these undesired pathways.[2]

  • Avoiding Thermal Runaway: Due to the high heat of reaction, poor temperature control can lead to a thermal runaway, posing a significant safety hazard and resulting in complete product loss.[6] Industrial processes sometimes add dry ice directly to the reaction mixture for temperature management.[1][12]

Q4: What analytical methods are recommended for monitoring the reaction and quantifying byproducts?

Accurate monitoring is key to optimizing the reaction. The industry-standard technique is Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS) .[13][14] This method allows for the effective separation and quantification of pseudoionone, α-ionone, β-ionone, and other minor byproducts, providing a clear picture of reaction progress and product purity.[15]

Troubleshooting Guide

Problem: My final product has a high concentration of α-ionone (>5%).

This is a common issue indicating that the isomerization of α-ionone to β-ionone was incomplete.

Causality & RationaleRecommended Actions
Insufficient Acid Strength: The energy barrier for the α → β isomerization requires a strong acid. Weaker or overly diluted acids will "stall" the reaction at the α-ionone stage.[2][3]1. Verify Acid Concentration: Ensure you are using concentrated sulfuric acid, preferably in the 95-98% range.[2] 2. Avoid Accidental Dilution: Check starting materials for excess water, which could dilute the acid.
Premature Quenching: The initial cyclization to α-ionone is very rapid, but the subsequent isomerization to β-ionone is a slower process.[6][7] Stopping the reaction too soon will trap the product as the alpha isomer.1. Increase Reaction Time: After the pseudoionone addition is complete, allow for a sufficient holding time (e.g., 15-30 minutes) while maintaining low temperature to allow for isomerization.[12] 2. Monitor Reaction: If possible, take time-point samples and analyze by GC to track the disappearance of α-ionone and the appearance of β-ionone.
Reaction Temperature is Too Low: While low temperatures are necessary to prevent polymerization, extremely low temperatures (< -15°C) can also significantly slow down the desired isomerization rate.1. Optimize Temperature: Maintain the reaction within the optimal window, typically -10°C to 5°C.[2] This range is a balance between minimizing side reactions and allowing for efficient isomerization.
Problem: I am observing significant formation of a dark, tar-like polymer.

This indicates that undesired side reactions, primarily polymerization of carbocation intermediates, are dominating.

Causality & RationaleRecommended Actions
Poor Heat Dissipation: Localized "hot spots" in the reactor due to the exothermic reaction are the primary cause of polymerization.[2][6]1. Improve Cooling: Use an efficient cooling bath (e.g., dry ice/acetone or a cryo-cooler) to maintain the target temperature. 2. Slow Addition: Add the pseudoionone solution to the acid dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to allow the cooling system to manage the heat release.[6][9][12] 3. Vigorous Stirring: Ensure efficient mixing to distribute heat and prevent localized overheating.
Incorrect Stoichiometry: Using too much or too little sulfuric acid relative to the pseudoionone can increase the rate of polymerization.[2]1. Optimize Molar Ratio: The optimal molar ratio of sulfuric acid to pseudoionone is typically in the range of 2.5:1 to 3.5:1.[2] Conduct small-scale experiments to determine the ideal ratio for your specific setup.

Visualizing the Reaction Pathway

The following diagram illustrates the key transformations during the cyclization of pseudoionone. The desired pathway to β-ionone is in competition with the formation of polymeric byproducts, a process heavily influenced by temperature.

G cluster_0 Reaction Pathway cluster_1 Side Reaction Pseudo Pseudoionone Carbocation Carbocation Intermediate Pseudo->Carbocation H⁺ (Fast) Alpha α-Ionone Carbocation->Alpha Ring Closure Polymer Polymeric Byproducts Carbocation->Polymer High Temp. Excess [H⁺] Beta β-Ionone (Target Product) Alpha->Beta Isomerization (Slower)

Caption: Reaction scheme for pseudoionone cyclization.

Data Summary: Effect of Reaction Conditions

The choice of catalyst and reaction temperature has a predictable effect on the distribution of major products.

CatalystTypical ConcentrationPredominant ProductKey Considerations & Risks
Sulfuric Acid 95-98%β-Ionone [2][8]Highly exothermic, requires strict temperature control to avoid polymerization.[2][6]
Sulfuric Acid 75-85%α-Ionone[2]Reaction is less vigorous, but does not yield the target β-isomer efficiently.
Phosphoric Acid ~85%α-Ionone[3][8]Weaker acid is safer to handle but is unsuitable for β-ionone synthesis.
Solid Acids N/ATypically α-Ionone[10]Offer easier workup but generally show lower activity and selectivity for β-ionone.

Experimental Protocols

Protocol 1: Optimized Cyclization of Pseudoionone to High-Purity this compound

This protocol is designed to maximize the yield of β-ionone while minimizing byproduct formation.

Materials:

  • Pseudoionone (≥90% purity)

  • Concentrated Sulfuric Acid (96-98%)

  • Toluene or Hexane (Anhydrous)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the organic solvent (e.g., 120 mL of hexane).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the solvent to between -15°C and -18°C.

  • Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid (e.g., 160 mL). Ensure the temperature does not rise above -10°C during addition.

  • Reactant Preparation: Prepare a solution of pseudoionone (e.g., 55 g) in a small amount of the same solvent (e.g., 40 mL).

  • Controlled Addition: Add the pseudoionone solution to the cold, stirred acid-solvent mixture dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature between -12°C and -18°C throughout the addition. [1][12]

  • Reaction/Isomerization: Once the addition is complete, continue stirring the mixture at the same temperature for an additional 15-20 minutes to ensure complete isomerization to β-ionone.[12]

  • Quenching: Prepare a separate large beaker with a mixture of ice and water. Pour the cold reaction mixture slowly and carefully into the ice water with vigorous stirring to quench the reaction.

  • Workup:

    • Allow the mixture to warm to room temperature. The layers will separate.

    • Transfer the mixture to a separatory funnel and remove the lower aqueous acid layer.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield high-purity β-ionone.[1]

Protocol 2: GC-MS Analysis for Product Quantification

This protocol provides a general method for analyzing the composition of the crude product mixture.

Instrumentation & Columns:

  • GC-MS System: Agilent 7890 GC with 5977 MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Split Ratio: 50:1

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z

Analysis:

  • Sample Preparation: Dilute a small aliquot of the crude organic product in a suitable solvent (e.g., hexane or dichloromethane) to approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Identification: Identify the peaks based on their retention times and mass spectra compared to known standards or library data.

    • Expected Elution Order: α-Ionone will typically elute slightly before β-Ionone. Pseudoionone will have a different retention time.

  • Quantification: Determine the relative percentage of each component by peak area integration.

References

  • Industrial method for preparing this compound. (n.d.). Eureka | Patsnap.
  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(13), 7920-7926. Retrieved from [Link]

  • Aloum, L., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2203. Retrieved from [Link]

  • Qi, Y., et al. (2023). HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal. ResearchGate. Retrieved from [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Semantic Scholar. Retrieved from [Link]

  • Salehi, B., et al. (2019). Ionone: From the Violet Flower to Pharmacy. Molecules, 24(24), 4537. Retrieved from [Link]

  • Etschmann, M. M., et al. (2005). Enzymatic production and in situ separation of natural β-ionone from β-carotene. Applied Microbiology and Biotechnology, 67(2), 178-184. Retrieved from [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Request PDF. Retrieved from [Link]

  • Hertel, O., & Kiefer, H. (1995). Method for the production of β-ionone from pseudoionone. U.S. Patent No. 5,453,546.
  • Synthesis of β-Ionone. (2014). ResearchGate. Retrieved from [Link]

  • Cerveny, L., et al. (2001). The Synthesis of Ionones. Chemical Engineering Communications, 187(1), 175-190. Retrieved from [Link]

  • Preparation method of this compound. (n.d.). Google Patents.
  • Industrial preparation method of β-ionone. (n.d.). Google Patents.
  • Method for synthesizing this compound. (n.d.). Google Patents.
  • Biocatalytic synthesis of β-ionone from β-carotene. (2024). ResearchGate. Retrieved from [Link]

  • Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. PDF Free Download. Retrieved from [Link]

  • In Situ Product Recovery of β‐Ionone from a Fermentation Broth. (2023). Greenering. Retrieved from [Link]

  • How can I separate the this compound from the mixture of alpha & beta ionone after the synthesis? (2015). ResearchGate. Retrieved from [Link]

  • Santacana, M. (2010). Investigation of kinetics of a strongly exothermic reaction in microstructured reactors. UPCommons. Retrieved from [Link]

  • Heterologous synthesis of β-ionone in Y. lipolytica. (2020). ResearchGate. Retrieved from [Link]

  • Khadka, A., et al. (2022). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Ionone chemical synthesis. (2022). ResearchGate. Retrieved from [Link]

  • Diez, V. K., et al. (2008). Synthesis of ionones by cyclization of pseudoionone on solid acid catalysts. Catalysis Letters, 123(3-4), 213-219. Retrieved from [Link]

  • Ionone. (n.d.). Wikipedia. Retrieved from [Link]

  • Siems, K., et al. (2003). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. Journal of Applied Botany and Food Quality, 77(1-2), 68-72. Retrieved from [Link]

  • Baxter, J. G., et al. (1943). Polyenes. II. The Purification of β-Ionone. Journal of the American Chemical Society, 65(5), 918-924. Retrieved from [Link]

  • Climent, M. J., et al. (1991). Aldol Condensation of Citral with Acetone on Basic Solid Catalysts. Brazilian Journal of Chemical Engineering, 8(1). Retrieved from [Link]

  • Synthesis of β-Ionone. (2006). Synthetic Communications, 36(16), 2353-2358. Retrieved from [Link]

  • The Mass Spectra Analysis for α-Ionone and β-Ionone. (2017). ResearchGate. Retrieved from [Link]

  • Base-catalyzed condensation of citral and acetone at low temperature using modified hydrotalcite catalysts. (2000). CORE. Retrieved from [Link]

  • Base-catalyzed condensation of citral and acetone yielding PS after dehydration. (2000). ResearchGate. Retrieved from [Link]

  • pseudoionone by Aldol condensation of citral with acetone. (2023). Sciencemadness Discussion Board. Retrieved from [Link]

  • Compound this compound (FDB015469). (2010). FooDB. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Beta-Ionone Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of beta-ionone stability in various solvent systems. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with the degradation of this valuable terpenoid. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid loss of potency. What are the primary causes of its instability?

A1: this compound is susceptible to degradation through several mechanisms, primarily driven by its chemical structure which includes a conjugated system of double bonds and a ketone group. The main pathways of instability include:

  • Oxidation: The presence of oxygen can lead to the formation of various oxidation products. This process can be accelerated by heat and light.[1][2] The polyene chain is particularly prone to oxidation, which can cleave the molecule and lead to a loss of its characteristic properties.

  • Isomerization: this compound can isomerize to alpha-ionone or gamma-ionone, especially in the presence of acidic catalysts or upon exposure to heat.[3] This isomerization alters the position of the double bond within the cyclohexene ring, leading to different sensory and chemical properties.

  • Photodegradation: Exposure to UV light can induce photoisomerization and other photochemical reactions.[4][5][6] UV radiation can convert trans-beta-ionone into 7-cis-beta-ionone, which can then undergo electrocyclization to form a bicyclic isomer.[5][6]

  • Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially under acidic or basic conditions, can facilitate degradation reactions.

Q2: Which solvents are generally recommended for dissolving this compound to maintain its stability?

A2: The solubility and stability of this compound are highly dependent on the solvent system. Based on its hydrophobic nature, the following recommendations can be made:

  • Good Solubility and Stability: this compound is readily soluble and generally stable in many organic solvents such as ethanol, propylene glycol, and fixed oils.[7] It is also miscible with absolute alcohol.[8] These solvents are suitable for many applications in the fragrance and flavor industries.

  • Limited Solubility: this compound has very low solubility in water (approximately 25.16 mg/L at 25°C) and is insoluble in glycerin.[7] Aqueous solutions are generally not recommended without the use of co-solvents or stabilizing agents.

  • Caution with Certain Solvents: Halogenated solvents and strong acids should be used with caution, as they can promote degradation.[8] The presence of reactive species like nitrogen oxides and peroxyacids can also lead to dangerous reactions.[8]

Troubleshooting Guides

Issue 1: Unexpected Peak Formation in Chromatographic Analysis

Symptom: When analyzing a this compound solution via HPLC or GC, multiple unexpected peaks appear, suggesting the presence of degradation products.

Root Cause Analysis:

The appearance of new peaks is a clear indicator of this compound degradation. The identity of these byproducts can provide clues to the degradation pathway. Common degradation products include isomers (alpha-ionone), oxidation products (e.g., 5,6-epoxy-β-ionone), and photoproducts.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying the source of this compound degradation during chromatographic analysis.

Recommended Actions:

  • Solvent Selection: If using a protic or potentially reactive solvent, switch to a more inert solvent like hexane, toluene, or a high-purity alcohol.

  • Storage and Handling:

    • Store all this compound stock and working solutions in amber glass vials to protect from light.[10]

    • Store solutions at low temperatures (e.g., 4°C) to minimize thermal degradation.[10]

    • Purge the headspace of the storage container with an inert gas like nitrogen or argon to prevent oxidation.

  • Analytical Method Optimization:

    • For GC analysis, ensure the inlet temperature is not excessively high, which could cause on-column degradation.

    • Utilize analytical techniques such as GC-MS or LC-MS to identify the degradation products and confirm the degradation pathway.[11]

Issue 2: Poor Stability of this compound in Aqueous Formulations

Symptom: this compound rapidly degrades or precipitates out of aqueous-based formulations, such as those used in cell culture or beverage applications.

Root Cause Analysis:

This compound's low water solubility and susceptibility to hydrolysis and oxidation in aqueous environments are the primary causes of instability.[7][12] The presence of dissolved oxygen and certain pH conditions can accelerate degradation. Acidic pH has been shown to be favorable for UV-chlorination degradation processes.[4][13]

Stabilization Strategies:

StrategyMechanism of ActionKey Considerations
Microencapsulation Encapsulating this compound in a protective shell (e.g., gelatin and pectin) shields it from the aqueous environment and controls its release.[14]The choice of wall material is critical for compatibility and release profile.
Inclusion Complexation Forming a complex with cyclodextrins or other host molecules can enhance solubility and protect this compound from degradation.[14]Requires a 1:1 stoichiometric ratio for optimal complex formation.[14]
Use of Antioxidants Adding antioxidants can scavenge free radicals and inhibit oxidative degradation pathways.[15][16][17]The choice of antioxidant should be compatible with the final application.
pH Control Maintaining a neutral to slightly acidic pH can help to minimize certain degradation pathways. One study noted that an enzyme for converting this compound was stable in a pH range of 6.0-8.0.[18]The optimal pH may vary depending on other formulation components.

Experimental Protocol: Preparation of a Stabilized Aqueous this compound Solution using Microencapsulation

  • Prepare Wall Material Solutions:

    • Dissolve gelatin and pectin in deionized water to create separate biopolymer solutions.

    • Centrifuge the solutions to remove any impurities.

  • Emulsification:

    • Adjust the pH of the pectin solution to prevent premature electrostatic complexation.

    • Add this compound to the biopolymer solution and homogenize to form an emulsion.

  • Coacervation and Crosslinking:

    • Induce complex coacervation by adjusting the pH of the mixed biopolymer solution.

    • Crosslink the microcapsules using an appropriate agent, such as glutaraldehyde.

  • Drying:

    • Freeze-dry the microcapsule suspension to obtain a stable, powdered formulation.[14]

References

  • Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed. (2019, June 1). PubMed. [Link]

  • Photoisomerization of β-Ionone Protonated Schiff Base in the Gas Phase - ACS Publications. ACS Publications. [Link]

  • This compound, 14901-07-6 - The Good Scents Company. The Good Scents Company. [Link]

  • This compound | Premium Purity Aroma Compound - Consolidated Chemical. Consolidated Chemical. [Link]

  • Photoisomerization of β-Ionone Protonated Schiff Base in the Gas Phase - ACS Publications. ACS Publications. [Link]

  • Photoisomerization of β-Ionone Protonated Schiff Base in the Gas Phase - ACS Publications. (2016, August 2). ACS Publications. [Link]

  • Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions | Request PDF - ResearchGate. ResearchGate. [Link]

  • β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances - MDPI. MDPI. [Link]

  • The Synthesis of Ionones. Unknown Source. [Link]

  • DE4119342A1 - Isomerisation of alpha-ionone or this compound to equilibrium mixt. - in homogeneous phase in presence of Gp=VIII-B metal salt in alcohol or N-methyl pyrrolidone, or in heterogeneous phase on alumina or alkali halide - Google Patents.
  • β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen. Unknown Source. [Link]

  • IONONE - Ataman Kimya. Ataman Kimya. [Link]

  • Effects of pH and temperature on the activity and stability of the... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Production of β-ionone from β-carotene by carotenoid cleavage dioxygenase 1 (CCD1). - ResearchGate. ResearchGate. [Link]

  • β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen Concentration - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A. [Link]

  • β-Ionone | Solubility of Things. Solubility of Things. [Link]

  • Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC - NIH. PMC - NIH. [Link]

  • Analytical tools for the analysis of β-carotene and its degradation products - PubMed Central. PubMed Central. [Link]

  • HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal.... - ResearchGate. ResearchGate. [Link]

  • Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PubMed. (2023, September 20). PubMed. [Link]

Sources

Technical Support Center: Enhancing β-Ionone Biotransformation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biotransformation of β-ionone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the efficiency of β-ionone biotransformation. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Section 1: Troubleshooting Low Product Yield and Conversion Rates

Low product yield is one of the most frequent hurdles in biotransformation processes. This section will explore common causes and provide actionable solutions to boost your β-ionone conversion efficiency.

FAQ 1: My biotransformation reaction shows very low conversion of β-ionone. What are the primary factors I should investigate?

Low conversion rates can stem from several factors, ranging from suboptimal reaction conditions to issues with the biocatalyst itself. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The efficiency of enzymatic or whole-cell biotransformation is highly sensitive to the reaction environment.

    • pH and Temperature: Enzymes have a narrow optimal pH and temperature range. Deviations can lead to a significant loss of activity. For instance, the optimal activity for a carotenoid cleavage dioxygenase (PhCCD1) from Petunia hybrida was observed at pH 6.8 and 45°C[1]. It's essential to determine the optimal conditions for your specific biocatalyst.

    • Protocol for pH and Temperature Optimization:

      • Set up a series of parallel reactions in a multi-well plate or small-scale bioreactors.

      • Vary the pH of the reaction buffer (e.g., from 5.0 to 9.0 in 0.5 unit increments).

      • Simultaneously, for each pH value, incubate the reactions at different temperatures (e.g., from 25°C to 50°C in 5°C increments).

      • Monitor the reaction progress at regular intervals using an appropriate analytical method like GC-MS or HPLC[2].

      • Plot the product formation rate against pH and temperature to identify the optimal range.

  • Enzyme Kinetics and Cofactor Availability: Understanding the kinetics of your enzyme is fundamental[3].

    • Michaelis-Menten Kinetics: If the substrate (β-ionone) concentration is too far below the Michaelis constant (Km), the reaction rate will be suboptimal. Conversely, very high substrate concentrations can lead to substrate inhibition. A kinetic study is recommended to determine the Vmax and Km of your enzyme[4][5].

    • Cofactor Limitation: Many enzymes involved in biotransformation, such as oxidoreductases, require cofactors like NADH or NADPH. Insufficient cofactor regeneration can become a rate-limiting step. For some reactions, one cofactor may be strongly preferred over the other. Consider adding a cofactor regeneration system or ensuring the host organism's metabolic pathways can supply the necessary cofactors.

  • Substrate Toxicity and Low Bioavailability: β-ionone can be toxic to microorganisms at high concentrations, inhibiting cell growth and enzyme activity[6].

    • Two-Phase Systems: To mitigate toxicity and improve substrate availability, a two-phase system can be employed. An organic solvent, such as dodecane, can serve as a reservoir for β-ionone, slowly releasing it into the aqueous phase where the biotransformation occurs. This has been shown to improve β-ionone production in engineered Yarrowia lipolytica[7][8].

    • Fed-Batch Strategy: Instead of adding the total amount of substrate at the beginning, a fed-batch approach can maintain a low, non-toxic concentration of β-ionone throughout the fermentation.

FAQ 2: I'm observing significant cell death in my whole-cell biotransformation. How can I address this?

Cell viability is paramount for a successful whole-cell biotransformation. Cell death can be a result of substrate toxicity, product toxicity, or stressful culture conditions.

Potential Causes & Solutions:

  • Substrate/Product Toxicity: As mentioned, β-ionone and its derivatives can be toxic.

    • Toxicity Assay: Perform a dose-response experiment to determine the inhibitory concentration (IC50) of β-ionone and your target product on your microbial strain.

    • In Situ Product Removal (ISPR): Implement techniques to continuously remove the product from the culture medium. This can be achieved using methods like solvent extraction, adsorption on resins, or gas stripping.

  • Suboptimal Culture Conditions:

    • Media Composition: Ensure the culture medium provides all necessary nutrients for robust cell growth and enzyme production. The presence of a readily metabolizable carbon source, like glucose, can sometimes positively influence the conversion of ionone[9].

    • Aeration and Agitation: In aerobic processes, insufficient oxygen transfer can limit cell growth and metabolic activity. Optimizing the agitation speed and aeration rate is crucial, especially during scale-up[10].

Section 2: Overcoming Challenges in Enzyme Performance

The catalytic efficiency and stability of the enzyme are at the heart of the biotransformation process. This section provides guidance on troubleshooting enzyme-related issues.

FAQ 3: The specific activity of my enzyme is low. How can I improve it?

Low specific activity can be due to the inherent properties of the wild-type enzyme or issues with its expression and folding.

Potential Causes & Solutions:

  • Suboptimal Enzyme Choice: The native enzyme may not be ideal for your desired transformation.

    • Enzyme Engineering: Protein engineering can be a powerful tool to enhance enzyme activity. For example, the wild-type cytochrome P450 BM-3 from Bacillus megaterium has low activity for β-ionone hydroxylation. However, through site-directed and random mutagenesis, mutants with over 300-fold increased activity have been developed[11].

    • Enzyme Screening: Screen a library of enzymes from different microorganisms to find one with higher activity for your specific substrate and reaction type. Fungi, in particular, have been shown to perform a variety of oxidations on β-ionone[6][12][13].

  • Improper Protein Folding: Incorrectly folded enzymes will be inactive.

    • Expression Host and Conditions: The choice of expression host (E. coli, yeast, etc.) and conditions (temperature, induction level) can significantly impact protein folding. For example, lowering the expression temperature can sometimes improve the yield of soluble, active protein.

    • Chaperone Co-expression: Co-expressing molecular chaperones can assist in the proper folding of your target enzyme.

FAQ 4: My enzyme is not stable under the reaction conditions. What strategies can I use to improve its stability?

Enzyme stability is critical for maintaining catalytic activity over the duration of the biotransformation, especially for industrial applications.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Extreme pH, temperature, or the presence of organic solvents can denature the enzyme.

    • Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse. Various materials and methods for immobilization are available and should be optimized for your specific enzyme.

    • Protein Engineering: Directed evolution or rational design can be used to introduce mutations that increase the enzyme's thermal and solvent stability.

Section 3: Analytical and Downstream Processing Troubleshooting

Accurate analysis and efficient product recovery are essential for process development and optimization. This section addresses common issues in these areas.

FAQ 5: I'm having difficulty accurately quantifying β-ionone and its products. What are the recommended analytical methods?

Accurate and reliable analytical methods are the cornerstone of any biotransformation study.

Recommended Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds like β-ionone and its derivatives[6]. It provides both quantitative data and structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile products. A UV detector can be used for quantification, and coupling to a mass spectrometer (LC-MS) can aid in identification[2].

Troubleshooting Analytical Issues:

  • Sample Preparation: Inefficient extraction of the analytes from the reaction mixture is a common source of error.

    • Solvent Extraction: Use a suitable organic solvent (e.g., ethyl acetate, hexane) to extract β-ionone and its products from the aqueous phase. Optimize the solvent volume and number of extractions.

    • Solid-Phase Microextraction (HS-SPME): For volatile compounds, headspace SPME followed by GC-MS analysis is a sensitive and solvent-free method[14].

  • Standard Calibration: Ensure you have pure standards of your substrate and products to generate accurate calibration curves for quantification.

FAQ 6: What are the key considerations when scaling up my β-ionone biotransformation process?

Scaling up a bioprocess from the lab bench to a pilot or industrial scale presents a unique set of challenges.

Key Scale-Up Considerations:

  • Mass Transfer: Ensuring adequate mixing and oxygen transfer in larger bioreactors is critical to maintain consistent performance[10]. Parameters like the power input per unit volume (P/V) and the oxygen transfer rate (OTR) should be kept constant across scales[10].

  • Heat Transfer: Biotransformation reactions can generate significant heat. The surface area-to-volume ratio decreases with increasing scale, making heat removal more challenging. An efficient cooling system is essential to maintain the optimal reaction temperature.

  • Process Monitoring and Control: Implementing robust online monitoring and control of key parameters like pH, temperature, and dissolved oxygen is crucial for a successful and reproducible large-scale process.

Visualization and Data

Diagrams

Biotransformation_Workflow cluster_upstream Upstream Processing cluster_bioreactor Biotransformation cluster_downstream Downstream Processing Strain_Selection Strain/Enzyme Selection Media_Optimization Media Optimization Strain_Selection->Media_Optimization Inoculum_Prep Inoculum Preparation Media_Optimization->Inoculum_Prep Bioreactor Bioreactor Operation (pH, Temp, DO Control) Inoculum_Prep->Bioreactor Extraction Product Extraction Bioreactor->Extraction Substrate_Addition Substrate Addition (Fed-batch/Two-phase) Substrate_Addition->Bioreactor Purification Purification Extraction->Purification Analysis Analysis (GC-MS/HPLC) Purification->Analysis

Troubleshooting_Logic Start Low Product Yield Check_Conditions Check Reaction Conditions (pH, Temp, Aeration) Start->Check_Conditions Check_Biocatalyst Check Biocatalyst (Enzyme Activity, Cell Viability) Start->Check_Biocatalyst Check_Substrate Check Substrate (Toxicity, Bioavailability) Start->Check_Substrate Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Engineer_Enzyme Engineer/Screen Enzyme Check_Biocatalyst->Engineer_Enzyme Improve_Viability Improve Cell Viability (Media, ISPR) Check_Biocatalyst->Improve_Viability Fed_Batch Implement Fed-Batch or Two-Phase System Check_Substrate->Fed_Batch

Data Summary Table
Microorganism/EnzymeSubstrateMain Product(s)Reported Titer/ConversionKey Optimization StrategyReference
Aspergillus nigerβ-ionone(R)-4-hydroxy-β-ionone, (S)-2-hydroxy-β-iononeNot specifiedScreening of microbial strains[15]
Engineered E. coliβ-iononeDihydro-β-ionone308.3 mg/LOptimization of induction and reaction conditions[1]
Engineered Yarrowia lipolyticaGlucose (de novo)β-ionone4 g/LMetabolic engineering, use of waste hydrolysates[8][16]
Engineered Cytochrome P450 BM-3β-ionone4-hydroxy-β-ionone>300-fold activity increaseProtein engineering (mutagenesis)[11]
Engineered Saccharomyces cerevisiaeGlucose (de novo)β-ionone33 mg/LMetabolic engineering, gene dosage optimization[17]

References

  • Fungi-Mediated Biotransformation of the Isomeric Forms of the Apocarotenoids Ionone, Damascone and Theaspirane. (2018). PMC - NIH. [Link]

  • Optimization of dihydro-β-ionone preparation on the whole cell systems... (n.d.). ResearchGate. [Link]

  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. (2021). PMC - NIH. [Link]

  • Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity. (2021). ResearchGate. [Link]

  • Optimum Condition for the Formation of β-ionone by Thermal Decomposition of Carotenoids Extract from Orange Sweet Potato (Ipomoea Batatas L.). (2024). The Open Agriculture Journal. [Link]

  • Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. (n.d.). PubMed Central. [Link]

  • Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Biotransformation of beta-ionone by engineered cytochrome P450 BM-3. (2006). PubMed. [Link]

  • Kinetics of β-ionone production and cell growth of the two... (n.d.). ResearchGate. [Link]

  • HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal... (n.d.). ResearchGate. [Link]

  • Time course of growth (a), β-ionone transformation (b), and aroma... (n.d.). ResearchGate. [Link]

  • Microbial Transformation of this compound and beta-Methylionone. (1981). PubMed. [Link]

  • Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. (2020). PubMed. [Link]

  • De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture. (2024). PubMed. [Link]

  • Examining Bioprocessing Scale-Up Challenges and Technology Solutions. (2022). Eppendorf. [Link]

  • Microbial Transformation of β-Ionone and β-Methylionone. (1981). PMC - PubMed Central. [Link]

  • Microbial Transformation of β-Ionone and β-Methylionone. (1981). Applied and Environmental Microbiology. [Link]

  • Conversion of β -ionone by CYP264B1. HPLC chromatogram of β... (n.d.). ResearchGate. [Link]

  • (PDF) Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. (2022). ResearchGate. [Link]

  • Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. (n.d.). SciSpace. [Link]

  • Advances on the biosynthesis of β-ionone and its key rate-limiting enzyme carotenoid cleavage dioxygenases. (n.d.). Journal of Food Science and Biotechnology. [Link]

  • The Mass Spectra Analysis for α-Ionone and β-Ionone. (2017). ResearchGate. [Link]

  • Investigation of the pathway intermediates and side products. A The MHO... (n.d.). ResearchGate. [Link]

  • Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. (2022). Frontiers in Plant Science. [Link]

  • Compounds obtained through biotransformation of α-, β- and γ-ionone by... (n.d.). ResearchGate. [Link]

  • Enzyme kinetics. (n.d.). Wikipedia. [Link]

  • β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. (2022). MDPI. [Link]

  • Enzyme kinetics of zearalenone biotransformation: pH and cofactor effects. (n.d.). PubMed. [Link]

  • What Is Enzyme Kinetics In Biochemistry? - Chemistry For Everyone. (2024). YouTube. [Link]

  • An introduction to enzyme kinetics. (n.d.). Khan Academy. [Link]

Sources

Strategies to increase the stability of beta-ionone in product formulations.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of beta-ionone in various product formulations. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable aromatic and bioactive compound. Here, you will find in-depth answers to common questions, troubleshooting guides for experimental issues, and detailed protocols to enhance the stability of this compound in your work. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity and efficacy of your formulations.

Understanding the Instability of this compound

This compound, a C13-norisoprenoid derived from the degradation of carotenoids, is prized for its characteristic violet and woody aroma, as well as its potential anticancer and anti-inflammatory properties.[1][2][3] However, its chemical structure, featuring a conjugated double bond system and a ketone group, makes it susceptible to degradation under various environmental conditions. Understanding these degradation pathways is the first step toward effective stabilization.

Frequently Asked Questions: The Root of the Problem

Q1: What are the primary factors that cause this compound to degrade in a formulation?

A1: The primary culprits behind this compound degradation are exposure to oxygen, heat, and light (particularly UV radiation).[4][5] These factors can trigger oxidative reactions, thermal decomposition, and photochemical degradation, leading to a loss of aromatic character and a decrease in biological activity.

Q2: Can you illustrate the main degradation pathways of this compound?

A2: Certainly. The main degradation pathways involve oxidation and thermal decomposition. Under aerobic and heated conditions, this compound can oxidize to form 5,6-epoxy-β-ionone, which can further transform into dihydroactinidiolide (dhA).[4] UV exposure can lead to isomerization and bond scission, resulting in a variety of byproducts.[5]

beta_ionone This compound epoxy 5,6-epoxy-β-ionone beta_ionone->epoxy Oxidation (O2, Heat) uv_products Isomers & Fission Products beta_ionone->uv_products UV Radiation dha Dihydroactinidiolide (dhA) epoxy->dha Further Oxidation

Caption: Key degradation pathways of this compound.

Core Stabilization Strategies

To counteract the inherent instability of this compound, several formulation strategies can be employed. These range from creating physical barriers around the molecule to incorporating chemical protectants.

Microencapsulation: A Physical Shield

Microencapsulation is a highly effective technique for protecting sensitive core materials like this compound from the surrounding environment.[6] This process involves entrapping the this compound within a protective shell material.

Q1: What are the most effective microencapsulation methods for this compound?

A1: Two particularly successful methods are complex coacervation and the formation of inclusion complexes with cyclodextrins.

  • Complex Coacervation: This technique uses two oppositely charged polymers, such as gelatin and pectin, to form a protective shell around oil droplets of this compound.[7] This method is excellent for creating a stable, controlled-release system.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] this compound, being hydrophobic, can be encapsulated within the cyclodextrin cavity, which shields it from oxygen and light, thereby improving its thermal and chemical stability.[1][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[1][10]

Q2: How does microencapsulation improve the thermal stability of this compound?

A2: Thermogravimetric analysis (TGA) has shown that when this compound is encapsulated within a hydroxypropyl-β-cyclodextrin inclusion complex, its release (and thus degradation) primarily occurs at a much higher temperature range (210–320 °C) compared to its free form.[1][9] This indicates a significant enhancement in thermal stability.

Q3: Can microencapsulation also provide controlled release of this compound?

A3: Yes, this is a key advantage. The wall material of the microcapsule can be designed to release the this compound under specific triggers, such as changes in pH, temperature, or enzymatic action, or simply through slow diffusion over time.[11][12][13] For instance, microcapsules made from gelatin and pectin have demonstrated a slow release rate, with only about 20.6% of this compound released after 30 days at 4°C.

Issue EncounteredPotential CauseRecommended Solution
Low encapsulation efficiency Incorrect core-to-wall material ratio.Optimize the ratio. For gelatin/pectin systems, a 1:1 (w/w) core-to-wall ratio has been shown to be effective.[7]
Incompatible pH for coacervation.Adjust the pH of the polymer solutions to ensure proper electrostatic interaction. For gelatin/pectin, specific pH adjustments are crucial.
Poor stability of microcapsules Insufficient crosslinking of the shell.Ensure adequate crosslinking. Glutaraldehyde is a common crosslinking agent for gelatin/pectin systems.[7]
Rapid release of this compound Porous or fractured microcapsule walls.Modify the formulation or process parameters. For solvent evaporation methods, controlling the rate of evaporation is key to forming a non-porous wall.[11]

This protocol describes a common method for encapsulating this compound in hydroxypropyl-β-cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve a specific molar concentration of HP-β-CD in deionized water with gentle heating and stirring until the solution is clear.

  • Prepare the this compound Solution: Dissolve a corresponding molar equivalent of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution to the HP-β-CD solution while continuously stirring.

  • Stirring: Allow the mixture to stir at room temperature for 24-72 hours in a sealed, light-protected container to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If a precipitate forms, it can be collected by filtration.

  • Lyophilization: Freeze the solution and then lyophilize (freeze-dry) it for 48 hours to obtain a stable, powdered form of the inclusion complex.

cluster_prep Preparation cluster_complex Complexation cluster_isolation Isolation prep1 Dissolve HP-β-CD in water mix Mix solutions prep1->mix prep2 Dissolve β-ionone in ethanol prep2->mix stir Stir for 24-72h (dark, room temp) mix->stir freeze Freeze solution stir->freeze lyophilize Lyophilize (48h) freeze->lyophilize product Powdered Inclusion Complex lyophilize->product

Caption: Workflow for preparing this compound cyclodextrin complexes.

Antioxidant Addition: A Chemical Defense

Since oxidation is a primary degradation pathway for this compound, the addition of antioxidants to the formulation is a logical and effective strategy.

Q1: What types of antioxidants are suitable for protecting this compound?

A1: While direct studies on common antioxidants with this compound are not abundant in the initial search, the principles of antioxidant protection for similar molecules apply. Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (Vitamin E) are excellent candidates. Additionally, chelating agents like EDTA can be used to sequester metal ions that can catalyze oxidation. Some research has also focused on synthesizing derivatives of this compound that have inherent antioxidant activity.[14]

Q2: Can this compound act as its own antioxidant?

A2: Interestingly, this compound itself has been reported to possess antioxidant properties.[15][16] This dual role means that while it can help protect other components in a formulation, it is also consumed in the process, leading to its own degradation. Therefore, the inclusion of a sacrificial antioxidant is recommended to preserve the this compound.

Issue EncounteredPotential CauseRecommended Solution
Continued degradation despite antioxidant use Insufficient concentration of antioxidant.Increase the antioxidant concentration. Typical use levels for BHT or tocopherol range from 0.01% to 0.1% (w/w).
Antioxidant is not soluble in the correct phase of the formulation (e.g., an emulsion).Choose an antioxidant with appropriate solubility. For oil-in-water emulsions, a water-soluble antioxidant (like ascorbic acid) for the aqueous phase and an oil-soluble one (like tocopherol) for the oil phase may be necessary.
Color change in the formulation Oxidation of the antioxidant itself.This is often unavoidable but can be minimized by protecting the formulation from light and heat.
pH Control and Formulation Matrix Optimization

The chemical environment surrounding this compound plays a critical role in its stability. Optimizing the pH and the solvent system can significantly slow down degradation reactions.

Q1: How does pH affect the stability of this compound?

A1: The stability of this compound can be pH-dependent, particularly in aqueous or emulsion-based systems. While specific data on this compound is limited, related studies on enzyme activity for its bioconversion show optimal stability in a pH range of 6.0-8.0.[17] For formulations involving cyclodextrin complexes, the stability of the complex itself can be pH-dependent, which in turn affects the protection of this compound.[18] It is generally advisable to avoid strongly acidic or alkaline conditions, which can catalyze degradation reactions.

Q2: What are the best solvents or bases for formulating with this compound?

A2: this compound is soluble in ethanol and fixed oils but has very low solubility in water.[3][19] Formulations that are anhydrous or have a high oil/alcohol content generally offer better stability. For instance, its stability in alcoholic fine fragrances is reported to be good.[19] When creating emulsions, it is crucial to ensure that the this compound is well-solubilized in the oil phase and that the emulsion itself is stable.

Protection from Light

This compound is susceptible to degradation by both UV and visible light.[5] Therefore, protecting the formulation from light is a non-negotiable aspect of ensuring its stability.

Q1: What is the most effective way to protect a formulation containing this compound from light?

A1: The most effective strategy is a combination of protective packaging and the inclusion of light-blocking ingredients in the formulation itself.

  • Packaging: Use opaque or amber-colored glass or plastic containers that block a wide spectrum of light, including UV and high-energy visible (HEV) light.[20]

  • Formulation Additives: For topical products like sunscreens or creams, incorporating metal oxides such as iron oxides, titanium dioxide (TiO2), and zinc oxide (ZnO) can provide significant protection against visible light-induced degradation.[21]

Q2: Are there specific wavelengths of light that are most damaging to this compound?

A2: While UV radiation is a well-known cause of degradation for many organic molecules, the blue-violet portion of the visible light spectrum (also known as high-energy visible or HEV light, approximately 400-500 nm) can also be damaging.[21] Therefore, broad-spectrum protection is ideal.

Summary of Stabilization Strategies

StrategyMechanism of ActionKey Considerations
Microencapsulation Physical barrier, shielding from oxygen, light, and heat.Choice of shell material (e.g., cyclodextrins, polymers), encapsulation efficiency, desired release profile.
Antioxidant Addition Chemical scavenging of free radicals that initiate degradation.Type of antioxidant (oil vs. water-soluble), concentration, potential for discoloration.
pH Control Minimizing acid- or base-catalyzed degradation reactions.Maintain pH in a neutral to slightly acidic/alkaline range (e.g., 6.0-8.0). Buffer the formulation if necessary.
Formulation Matrix Solubilizing and protecting this compound in a stable environment.Prefer anhydrous or high-oil/alcohol systems. Ensure good emulsion stability for aqueous formulations.
Light Protection Preventing photochemical degradation.Use opaque/amber packaging. Incorporate light-blocking agents like metal oxides in topical products.

Final Recommendations for the Researcher

As a Senior Application Scientist, my primary recommendation is to adopt a multi-faceted approach to stabilizing this compound. No single strategy is a panacea. The most robust formulations will likely combine several of the techniques discussed above. For example, microencapsulated this compound could be incorporated into a cream that also contains antioxidants, is buffered to an optimal pH, and is packaged in a light-blocking container.

Always begin with a thorough understanding of your final product's intended use, storage conditions, and desired shelf life. This will guide your choice of the most appropriate and effective stabilization strategies. Rigorous stability testing, including accelerated aging studies under stressed conditions (elevated temperature, light exposure), is essential to validate your formulation and ensure its long-term performance.

References

  • Liu, Y., & Jiang, J. (2023). β-Ionone: Microencapsulation for Controlled Release and Anticancer Applications.
  • Zhu, X., et al. (2020). Study of formation constant, thermodynamics and β-ionone release characteristic of β-ionone-hydroxypropyl-β-cyclodextrin inclusion complex. Journal of Molecular Liquids, 301, 112423.
  • Zhu, X., et al. (2024). The interaction between this compound and 2-hydroxypropyl-beta-cyclodextrin during the formation of the inclusion complex. Journal of Molecular Structure, 1310, 138275.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on the activity and stability of the... Retrieved from [Link]

  • Jorgensen, K. L., et al. (2019). Correlation between the stability constant and pH for β-cyclodextrin complexes. International Journal of Pharmaceutics, 568, 118523.
  • Sihag, M., et al. (2024). One-Pot Synthesis of Pyrazole and Pyrazoline Derivatives from β-Ionone. European Journal of Medicinal Chemistry Reports, 12, 100204.
  • MDPI. (n.d.). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. Retrieved from [Link]

  • Traisnel, M. M. (1984). Controlled release from microcapsules. Boll Chim Farm, 123(7), 303-12.
  • PubMed. (n.d.). A Controlled-Release Anti-Inflammatory Drug. Studies on Microcapsules. Retrieved from [Link]

  • PubMed. (n.d.). Controlled release from microcapsules. Retrieved from [Link]

  • PubMed. (n.d.). Controlled release of beta-estradiol from biodegradable microparticles within a silicone matrix. Retrieved from [Link]

  • Dumbuya, H. (2025). Visible Light Protection: Needs and Strategies for Diverse Patients.
  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effects of this compound Addition in Perfume on Behavior and Serum Cortisol Level of Stress-Induced Mice. Retrieved from [Link]

  • MDPI. (2025). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances.
  • PubMed Central. (n.d.). Microencapsulation: A promising technique for controlled drug delivery. Retrieved from [Link]

  • PubMed Central. (n.d.). Light-Sensitive Injectable Prescription Drugs. Retrieved from [Link]

  • PubMed Central. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Retrieved from [Link]

  • Frontiers. (2022).
  • PerfumersWorld. (n.d.). Beta Ionone. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain.
  • Dermatology Times. (2025).
  • Foreverest Resources Ltd. (n.d.). This compound.
  • ResearchGate. (n.d.). The Effects of this compound Addition in Perfume on Behavior and Serum Cortisol Level of Stress-Induced Mice.
  • PubMed Central. (n.d.). Microencapsulation: A promising technique for controlled drug delivery.
  • PubMed Central. (n.d.). Light-Sensitive Injectable Prescription Drugs.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects.
  • The Open Agriculture Journal. (2024).
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances.
  • PubMed. (2019).
  • MDPI. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of β-Ionone and Other C13-Norisoprenoids in Wine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Significance of C13-Norisoprenoids

C13-norisoprenoids are a crucial class of aromatic compounds that significantly influence the varietal character of many wines.[1] These compounds, derived from the degradation of carotenoids present in grapes, contribute to a wide range of desirable aromas, from the floral, violet notes of β-ionone to the complex fruity and cooked apple scents of β-damascenone, and the characteristic "petrol" or "kerosene" aroma of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) in aged Rieslings.[1][2][3] Given their exceptionally low sensory perception thresholds, accurate quantification of these compounds is paramount for researchers, winemakers, and quality control professionals seeking to understand and modulate wine aroma profiles.[1]

This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative analysis of β-ionone versus other key C13-norisoprenoids in wine. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a comprehensive understanding of the available techniques.

Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the analysis of volatile and semi-volatile compounds like C13-norisoprenoids in a complex matrix such as wine is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique offers the necessary sensitivity and selectivity to detect and quantify these compounds at the trace levels (ng/L to µg/L) at which they occur in wine.[1][3]

The primary challenge in wine analysis is the effective extraction and concentration of the target analytes from the complex aqueous-alcoholic matrix. Therefore, the choice of sample preparation technique is as critical as the instrumental analysis itself.

Comparative Analysis of Sample Preparation Techniques

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is the most widely adopted technique for the analysis of wine volatiles due to its simplicity, speed, and solvent-free nature.[4] It is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the wine sample. Volatile compounds partition between the sample matrix, the headspace, and the fiber coating.

Causality of Experimental Choices:

  • Fiber Coating: The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For the analysis of semi-volatile compounds like C13-norisoprenoids, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred. This combination provides a broad range of sorption mechanisms, effectively trapping compounds with different polarities and molecular weights.[5][6]

  • Extraction Temperature and Time: These parameters are optimized to maximize the transfer of analytes to the headspace and subsequent adsorption onto the SPME fiber. A higher temperature increases the vapor pressure of the analytes, but can also affect the sample matrix. Extraction time is adjusted to ensure that equilibrium or near-equilibrium is reached.[5]

  • Salt Addition: The addition of NaCl to the wine sample increases the ionic strength of the solution, which reduces the solubility of the organic analytes and promotes their partitioning into the headspace, a phenomenon known as the "salting-out" effect.[4]

Experimental Workflow: HS-SPME-GC-MS

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample Wine Sample (e.g., 5 mL) vial Add to 20 mL vial with NaCl sample->vial istd Spike with Internal Standard (e.g., deuterated analog) vial->istd equilibration Equilibrate at controlled temperature (e.g., 40°C) istd->equilibration spme_fiber Expose SPME Fiber (e.g., DVB/CAR/PDMS) to Headspace equilibration->spme_fiber extraction_time Extraction for a defined time (e.g., 30-60 min) spme_fiber->extraction_time desorption Thermal Desorption in GC Inlet extraction_time->desorption separation Chromatographic Separation on Capillary Column desorption->separation detection Mass Spectrometric Detection (Scan or SIM mode) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: HS-SPME-GC-MS workflow for C13-norisoprenoid analysis in wine.

Detailed Protocol for HS-SPME-GC-MS Analysis:

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1.5 g of NaCl.

    • Spike the sample with an appropriate internal standard (e.g., deuterated β-ionone for Stable Isotope Dilution Assay).

    • Seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a temperature-controlled autosampler (e.g., at 40°C).[7]

    • Equilibrate the sample for a defined period (e.g., 15 minutes).

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30-60 minutes with agitation.[7]

  • GC-MS Analysis:

    • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at a temperature of approximately 250°C for 5-7 minutes.

    • Separation: Use a polar capillary column (e.g., HP-INNOWAX, 60 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Oven Program: A typical temperature program starts at 40°C, holds for 5 minutes, then ramps at a slow rate (e.g., 2°C/min) to a final temperature of around 210°C, holding for 10 minutes.

    • MS Detection: Operate the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[8]

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic sample preparation technique that involves the partitioning of analytes between the wine sample and an immiscible organic solvent.

Causality of Experimental Choices:

  • Solvent Selection: Dichloromethane is a common choice for extracting a broad range of volatile and semi-volatile compounds from wine.[9][10][11] Its polarity allows for the efficient extraction of C13-norisoprenoids.

  • Concentration Step: A key advantage of LLE is the ability to concentrate the extract, thereby increasing the sensitivity of the analysis. This is typically achieved by gentle evaporation of the solvent.

Detailed Protocol for LLE-GC-MS Analysis:

  • Extraction:

    • Take a larger volume of wine (e.g., 50 mL).

    • Add an internal standard.

    • Perform a continuous extraction with a small volume of dichloromethane for several hours, or perform multiple sequential extractions.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate to remove residual water.

    • Carefully concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1-2 µL of the concentrated extract into the GC-MS system using similar instrumental conditions as described for SPME.

Performance Comparison: SPME vs. LLE

FeatureHS-SPMELiquid-Liquid Extraction (LLE)
Principle Equilibrium-based headspace extractionPartitioning between immiscible liquids
Solvent Use Solvent-freeRequires organic solvents (e.g., dichloromethane)
Sample Volume Small (5-10 mL)Larger (25-50 mL)
Automation Easily automatedMore labor-intensive, less amenable to automation
Sensitivity Good, can be enhanced with optimized conditionsPotentially higher due to concentration step
Selectivity Dependent on fiber coatingGenerally less selective
Speed Relatively fast (30-60 min extraction)Time-consuming (includes extraction and concentration)

Quantitative Data for Key C13-Norisoprenoids in Wine

The concentrations of C13-norisoprenoids can vary significantly depending on the grape variety, viticultural practices, winemaking techniques, and age of the wine.[2] The following tables summarize typical concentration ranges and method performance data reported in the literature.

Table 1: Method Validation Parameters for C13-Norisoprenoid Analysis

CompoundMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
β-Ionone HS-SPME-GC-MS1.10 µg/L-0.9940[8]
β-Damascenone HS-SPME-GC-MS/MS< 0.03 µg/L0.03 µg/L> 0.99[12]
TDN HS-SPME-GC-MS1.57 µg/L-0.9968[8]
Various Volatiles LLE-GC-MS-50-100 µg/L0.9951-0.9992[9][11]

Table 2: Reported Concentrations of Key C13-Norisoprenoids in Various Wines

CompoundWine TypeConcentration RangeSensory ThresholdReference
β-Ionone Red Wines (general)90 ng/L[12][13]
Pinot NoirHighest levels among reds90 ng/L[13]
Commercial (suspect)Up to 3.6 µg/L90 ng/L[12]
β-Damascenone Red Wines0.03 - 10.3 µg/L50 ng/L[12][14]
White Wines5 - 10 µg/L50 ng/L[3]
TDN Aged RieslingUp to 50+ µg/L2 µg/L[1][3]
Young Riesling6.4 ± 3.8 µg/L2 µg/L[15]
Other Varietals1.3 ± 0.8 µg/L2 µg/L[15]
Vitispirane Various Wines158 - 1529 µg/L800 µg/L[8]

Trustworthiness and Self-Validating Systems: The Role of Stable Isotope Dilution Assay (SIDA)

For the highest level of accuracy and precision in quantification, a Stable Isotope Dilution Assay (SIDA) is the recommended approach.[5][13] This method involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., d3-β-ionone) to the sample at the very beginning of the analytical procedure.

Why SIDA is a Self-Validating System:

  • Correction for Analyte Loss: The isotopically labeled internal standard behaves almost identically to the native analyte during every step of the process (extraction, derivatization, injection). Any losses of the native analyte are mirrored by losses of the internal standard.

  • Matrix Effect Compensation: The ratio of the native analyte to the labeled standard is measured by the mass spectrometer. This ratio remains constant regardless of extraction efficiency or matrix-induced signal suppression or enhancement in the MS source. This internal correction mechanism provides highly robust and accurate results.

Logical Relationship: Principle of Stable Isotope Dilution Assay (SIDA)

cluster_sida SIDA Workflow Sample Wine Sample (Unknown Analyte Conc.) Spike Add Known Amount of Labeled Internal Standard Sample->Spike Extraction Sample Preparation (SPME or LLE) Spike->Extraction Analysis GC-MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Analyte / Internal Standard) Analysis->Ratio Calculation Calculate Analyte Concentration via Calibration Curve Ratio->Calculation

Caption: The principle of quantification using Stable Isotope Dilution Assay.

Conclusion and Recommendations

The quantitative analysis of β-ionone and other C13-norisoprenoids in wine is most effectively and reliably achieved using HS-SPME-GC-MS coupled with a Stable Isotope Dilution Assay . This combination offers a robust, sensitive, and highly accurate workflow that minimizes matrix effects and corrects for analyte loss during sample preparation. While LLE can be a viable alternative, particularly when a high degree of concentration is required, HS-SPME is generally superior in terms of speed, automation, and environmental friendliness.

For researchers and quality control professionals, the choice of methodology should be guided by the specific analytical objectives. For routine screening, a standard HS-SPME-GC-MS method with a suitable internal standard may suffice. However, for rigorous quantitative studies, method validation, or research requiring the highest degree of accuracy, the implementation of SIDA is strongly recommended. The data presented in this guide provides a solid foundation for method development and the interpretation of results in the context of wine aroma chemistry.

References

  • Butkhup, L., et al. (2011). Quantification by solid phase micro extraction and stable isotope dilution assay of norisoprenoid compounds in red wines obtained from Piedmont rare varieties. PubMed. Available at: [Link]

  • Câmara, J.S., et al. (2009). Rapid tool for assessment of C13 norisoprenoids in wines. PubMed. Available at: [Link]

  • Ivanova, V., et al. (2012). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. ResearchGate. Available at: [Link]

  • Ivanova, V., et al. (2012). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. UGD Academic Repository. Available at: [Link]

  • Waterhouse, A.L., et al. Norisoprenoids. Waterhouse Lab, UC Davis. Available at: [Link]

  • Ivanova, V., et al. (2012). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. ResearchGate. Available at: [Link]

  • Song, C., et al. (2024). Norisoprenoid Accumulation under Genotype and Vintage Effects in Vitis vinifera L. Wine Varieties. MDPI. Available at: [Link]

  • Li Calzi, M. The chemistry and biogenesis of the C13-norisoprenoids in wine. Enartis. Available at: [Link]

  • Various Authors. Chemical structure of C13 norisoprenoids.-ionone was used as standard and vitispirane and TDN were detected in wines. ResearchGate. Available at: [Link]

  • Koussissi, E., et al. (2024). A New Simple Method for the Determination of Complex Wine Aroma Compounds Using GC-MS/MS—The Case of the Greek Variety “Agiorgitiko”. MDPI. Available at: [Link]

  • Eggers, N.J., et al. (2006). Determination of Vitispirane in Wines by Stable Isotope Dilution Assay. ResearchGate. Available at: [Link]

  • Busneag, I.C., et al. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One. Available at: [Link]

  • Langen, J., et al. (2021). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. PubMed. Available at: [Link]

  • Slaghenaufi, D., et al. (2022). Monoterpenoids and norisoprenoids in Italian red wines. OENO One. Available at: [Link]

  • Grebneva, Y., et al. (2022). The Varietal Influence of Flavour Precursors from Grape Marc on Monoterpene and C 13 -Norisoprenoid Profiles in Wine as Determined by Membrane-Assisted Solvent Extraction (MASE) GC-MS. MDPI. Available at: [Link]

  • Kotseridis, Y., et al. (1999). Quantitative determination of beta-ionone in red wines and grapes of Bordeaux using a stable isotope dilution assay. PubMed. Available at: [Link]

  • Liu, S., et al. (2022). Identification of SNP loci and candidate genes genetically controlling norisoprenoids in grape berry based on genome-wide association study. PMC, NIH. Available at: [Link]

  • Various Authors. Validation parameters for the analyzed compounds under investigation conditions. ResearchGate. Available at: [Link]

  • Mendes-Pinto, M.M. (2009). Carotenoid breakdown products the-norisoprenoids-in wine aroma. ResearchGate. Available at: [Link]

  • Various Authors. C13 norisoprenoid chromatographic profile (volatile signature) of wines.... ResearchGate. Available at: [Link]

  • Various Authors. (2011). Quantification by solid phase micro extraction and stable isotope dilution assay of norisoprenoid compounds in red wines obtained from Piedmont rare varieties. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

  • Fang, Y., & Qian, M.C. (2005). Development of Carotenoids, C13-Norisoprenoids and Other Volatile Compounds in Vitis vinifera L. Cv. Pinot Noir Grapes. Oregon State University. Available at: [Link]

  • Langen, J., et al. (2021). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. ResearchGate. Available at: [Link]_

  • Various Authors. (2021). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for.... OUCI. Available at: [Link]

  • Tomasino, E., & Bolman, S. (2021). The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma. MDPI. Available at: [Link]

Sources

A Comparative Guide to Beta-Ionone Production: Chemical Synthesis vs. Microbial Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

Beta-ionone, a C13-norisoprenoid, is a cornerstone of the flavor and fragrance industries, prized for its characteristic sweet, floral, and woody aroma reminiscent of violets.[1][2] Beyond its sensory applications in perfumes, cosmetics, and foods, it serves as a critical chemical intermediate for the synthesis of vital compounds, including vitamins A and E.[3][4][5] As market demand shifts towards natural and sustainably sourced ingredients, the methods for producing this compound are under increasing scrutiny.

Traditionally, this compound is manufactured through robust chemical synthesis. However, emerging advancements in metabolic engineering have positioned microbial fermentation as a powerful and sustainable alternative.[6][7] This guide provides an in-depth, objective comparison of these two production paradigms, offering experimental insights and quantitative data to inform researchers, scientists, and drug development professionals in selecting the optimal pathway for their specific applications.

Part 1: The Established Route: Chemical Synthesis

The industrial synthesis of this compound is a well-established, two-step process that has been optimized for decades. It begins with simple, readily available petrochemical precursors and proceeds through a condensation reaction followed by an acid-catalyzed cyclization.

Reaction Mechanism and Rationale

The process is elegantly logical, designed for high throughput and yield.

  • Step 1: Aldol Condensation to Pseudoionone. The synthesis commences with an aldol condensation of citral (a component of lemongrass oil, but often synthesized) and acetone, catalyzed by a strong base such as sodium hydroxide (NaOH).[8][9] The choice of a strong base is critical to deprotonate the acetone, forming an enolate that acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral. This is a classic carbonyl chemistry reaction, chosen for its efficiency in forming carbon-carbon bonds.

  • Step 2: Acid-Catalyzed Cyclization. The resulting acyclic pseudoionone is then treated with a strong acid, typically sulfuric or phosphoric acid, to induce cyclization.[8][10] This is the crucial step where the ionone ring is formed. The choice of acid and reaction conditions (e.g., temperature) is paramount as it dictates the isomeric ratio of the final product. The reaction proceeds via a carbocation intermediate, and while a mixture of alpha-, beta-, and gamma-ionone can be formed, this compound is the thermodynamically more stable isomer.[10] Concentrated sulfuric acid tends to favor the formation of this compound.[8]

Experimental Workflow: Chemical Synthesis

The following diagram illustrates the typical workflow for the chemical synthesis of this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Citral Citral Condensation Aldol Condensation (Stirred Reactor) Citral->Condensation Acetone Acetone Acetone->Condensation Base Base Catalyst (e.g., NaOH) Base->Condensation Pseudoionone Pseudoionone Condensation->Pseudoionone Yield: 70-90% Cyclization Acid-Catalyzed Cyclization Pseudoionone->Cyclization Input Acid Acid Catalyst (e.g., H₂SO₄) Acid->Cyclization IononeMix Ionone Isomer Mix (α, β, γ) Cyclization->IononeMix Purification Purification (Distillation) IononeMix->Purification BetaIonone High-Purity β-Ionone Purification->BetaIonone Yield: 72-85%

Caption: Workflow for the two-step chemical synthesis of this compound.

Representative Experimental Protocol

1. Synthesis of Pseudoionone:

  • A stirred reactor is charged with acetone and an aqueous solution of sodium hydroxide (e.g., 40%).[8]

  • Citral is added gradually to the mixture while maintaining the temperature, for instance, at 40°C for 1.5 hours.[8]

  • Upon reaction completion, the aqueous layer is separated. The organic layer is neutralized with a dilute acid (e.g., 1% HCl), washed with water, and dried.

  • Residual acetone is removed via evaporation, and the crude pseudoionone is purified by vacuum distillation, yielding a product with 70-80% efficiency.[8]

2. Cyclization to this compound:

  • A mixture of an organic solvent (e.g., solvent oil #6) and concentrated sulfuric acid is prepared in a reactor and cooled to approximately -18°C.[9]

  • The purified pseudoionone is added slowly to the acid mixture, ensuring the temperature remains low to control the highly exothermic reaction and maximize selectivity.[9][10]

  • After the reaction is complete, the mixture is quenched (e.g., with water or a base).

  • The organic layer is separated, washed, and the solvent is evaporated. The crude product is then vacuum distilled to isolate high-purity this compound. A final yield of 72-85% with a purity of ≥96% can be achieved.[9]

Part 2: The Emerging Alternative: Microbial Production

Microbial production of this compound represents a paradigm shift from petrochemical reliance to sustainable bio-manufacturing. This approach leverages genetically engineered microorganisms to convert simple sugars into complex, high-value molecules.

Metabolic Pathway Engineering and Rationale

The biosynthesis of this compound in a microbial host is a feat of metabolic engineering. The core strategy is to construct a de novo pathway that channels carbon from a simple feedstock, like glucose, towards the target molecule.

  • Host Selection: The choice of microbial chassis is a critical first step.

    • Escherichia coli is often used for initial pathway construction due to its rapid growth and well-established genetic tools.[11][12]

    • Saccharomyces cerevisiae (baker's yeast) is a "Generally Recognized As Safe" (GRAS) organism, which is advantageous for food and flavor applications.[7]

    • Yarrowia lipolytica , an oleaginous yeast, is a particularly attractive host because it naturally produces a large intracellular pool of acetyl-CoA, the primary building block for the entire pathway, thereby providing a strong "push" towards the final product.[6][13]

  • Pathway Construction: The synthetic pathway is built in modules:

    • Upstream Module (MVA Pathway): The endogenous mevalonate (MVA) pathway is upregulated by overexpressing key genes (e.g., tHMG1) to increase the supply of the terpenoid backbone precursor, Geranylgeranyl Pyrophosphate (GGPP).[6] This creates a "push" by accumulating the necessary precursors.

    • Midstream Module (β-Carotene Synthesis): Heterologous genes, such as carB and carRP from fungi like Mucor circinelloides, are introduced to "pull" the GGPP towards the synthesis of β-carotene, the direct precursor to β-ionone.[6]

    • Downstream Module (Cleavage to β-Ionone): This is the final and often bottleneck step. A Carotenoid Cleavage Dioxygenase 1 (CCD1) enzyme is introduced to specifically cleave β-carotene at the 9,10 and 9',10' positions to yield two molecules of β-ionone.[7] The choice of CCD1 is critical for high efficiency, with enzymes from plants like Osmanthus fragrans or Petunia hybrida showing great promise.[6][12]

Experimental Workflow: Microbial Production

The diagram below outlines the core workflow for producing this compound via fermentation.

G cluster_0 Engineered Metabolic Pathway cluster_1 Fermentation & Recovery Glucose Carbon Source (e.g., Glucose, Waste Hydrolysate) MVA Mevalonate (MVA) Pathway Glucose->MVA Glycolysis & Acetyl-CoA GGPP GGPP MVA->GGPP Upregulated Carotene β-Carotene GGPP->Carotene Heterologous enzymes (carB, carRP) BetaIonone_cell β-Ionone Carotene->BetaIonone_cell CCD1 CCD1 Enzyme CCD1->BetaIonone_cell Cleavage Fermenter Bioreactor (Engineered Yeast) Extraction Solvent Extraction Fermenter->Extraction Volatile product capture Solvent Solvent Overlay (e.g., Dodecane) Solvent->Fermenter In-situ trapping Analysis Purification & Analysis (GC-MS) Extraction->Analysis BetaIonone_final Natural β-Ionone Analysis->BetaIonone_final

Caption: Engineered metabolic pathway and fermentation workflow for this compound.

Representative Experimental Protocol

1. Strain Cultivation and Fermentation:

  • An engineered yeast strain (e.g., Yarrowia lipolytica YLBI3120) is inoculated into a seed culture medium and grown for 24-48 hours.[14][15]

  • The seed culture is transferred to a larger bioreactor containing a defined fermentation medium. This medium can be based on simple sugars or, for enhanced sustainability, on hydrolysates from organic waste like food scraps or sugarcane bagasse.[14][16]

  • The fermentation is carried out under controlled conditions (e.g., 20°C, 250 rpm shaking).

2. In-situ Product Recovery:

  • This compound is volatile and can be toxic to cells at high concentrations. To overcome this, a biocompatible organic solvent overlay, such as dodecane (e.g., 10% v/v), is added to the fermenter.[6]

  • This solvent layer efficiently traps the this compound as it is produced, preventing its loss to evaporation and reducing cellular toxicity, thereby significantly increasing the final titer.[6]

3. Extraction and Quantification:

  • At the end of the fermentation (e.g., 12 days), the dodecane layer is separated from the culture broth.

  • The concentration of this compound in the solvent is quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Part 3: Head-to-Head Comparison

The choice between chemical synthesis and microbial production hinges on a trade-off between maturity, cost, sustainability, and market positioning.

FeatureChemical SynthesisMicrobial Production
Primary Feedstock Citral, Acetone (often petro-derived)Renewable sugars (glucose, xylose), organic waste hydrolysates[14][16]
Process Conditions High/low temperatures, strong acids/bases, organic solvents[9][10]Mild, near-ambient temperatures and physiological pH
Yield & Titer High (e.g., 72-85% overall yield)[9]Variable, continuously improving. Titers from 500 mg/L (E. coli) to 4.0 g/L (Y. lipolytica) have been reported.[7][14]
Productivity High throughput, established processLower productivity (e.g., 13.9 mg/L/h for Y. lipolytica), but with potential for optimization.[14][15]
Selectivity & Purity Can produce by-products (α-, γ-isomers) requiring purification.[8]Highly specific enzymatic conversion can lead to high isomeric purity.
Environmental Impact Generates chemical waste, reliance on fossil fuels.Lower carbon footprint, potential to upcycle waste streams.[14]
Product Label Synthetic"Natural" (if produced from natural precursors via fermentation)
Technology Maturity Mature, highly optimizedEmerging, rapid advancements in synthetic biology are closing the gap.

Conclusion and Future Outlook

Chemical synthesis remains the dominant and most economically viable method for the large-scale production of this compound, offering high yields and throughput. Its processes are mature and well-understood.

However, microbial production is rapidly emerging as a compelling alternative, driven by the dual demands of sustainability and consumer preference for "natural" ingredients. The ability to use renewable feedstocks, including agricultural and food waste, is a significant advantage from an environmental and circular economy perspective.[14] While titers and productivity are still catching up to chemical methods, the pace of innovation in metabolic engineering is staggering. The reported titer of 4 g/L in Yarrowia lipolytica demonstrates a clear path toward industrial feasibility.[14][15]

For researchers and developers, the choice is strategic. For applications where cost and volume are the primary drivers, chemical synthesis is the incumbent. For premium markets in food, fragrance, and cosmetics where a "natural" label and a sustainable story are paramount, microbial fermentation is not just an alternative but the future. As synthetic biology tools become more sophisticated and fermentation processes are scaled, we can anticipate a future where the bio-based production of this compound becomes increasingly competitive, reshaping the landscape of this vital aroma chemical.

References

  • Title: Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain Source: PubMed Central URL: [Link]

  • Title: Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain Source: PubMed URL: [Link]

  • Title: Engineering the oleaginous yeast Yarrowia lipolytica to produce the aroma compound β-ionone Source: eScholarship.org URL: [Link]

  • Title: Engineering the oleaginous yeast Yarrowia lipolytica to produce the aroma compound β-ionone Source: ResearchGate URL: [Link]

  • Title: Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain Source: Frontiers in Microbiology URL: [Link]

  • Title: this compound | Premium Purity Aroma Compound Source: Consolidated Chemical URL: [Link]

  • Title: Beta Ionone Source: Shiva Exports India URL: [Link]

  • Title: this compound Source: Foreverest Resources Ltd. URL: [Link]

  • Title: β-Ionone | Fragrance Chemicals Manufacturer Source: NHU URL: [Link]

  • Title: Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering Source: ACS Publications - Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics Source: ResearchGate URL: [Link]

  • Title: β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering Source: PMC - NIH URL: [Link]

  • Title: The Synthesis of Ionones Source: Taylor & Francis Online URL: [Link]

  • Title: Industrial method for preparing this compound Source: Patsnap URL: [Link]

  • Title: Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain Source: CityUHK Scholars URL: [Link]

Sources

A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for Beta-Ionone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Beta-Ionone

This compound (β-ionone) is a C13-norisoprenoid ketone that serves as a cornerstone compound in numerous industries. It is a key aroma component in fruits and flowers like raspberries and roses, making it vital to the flavor and fragrance sectors.[1] Beyond its sensory profile, this compound is a critical precursor in the synthesis of Vitamin A and other carotenoids, positioning it as a compound of interest in pharmaceuticals and nutraceuticals.

Given its commercial and biological significance, the accurate and precise quantification of this compound is not merely an academic exercise; it is a fundamental requirement for quality control, stability testing, regulatory compliance, and research and development. The choice of an analytical method can significantly impact the reliability of these results. This guide provides an in-depth comparison of three common analytical techniques for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Visible (UV-Vis) Spectrophotometry.

This document is structured to provide not just the "what" but the "why," explaining the causality behind experimental choices and grounding all protocols in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3]

The Regulatory Bedrock: ICH Q2(R1) Guidelines

Before comparing techniques, it is crucial to establish the benchmark for performance. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] This guide is built upon the validation characteristics defined by the ICH, which include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value found and an accepted reference value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate levels).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The optimal analytical technique is dictated by the specific requirements of the application, including the sample matrix, required sensitivity, available instrumentation, and desired throughput.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) UV-Visible Spectrophotometry
Principle Separation of volatile compounds based on boiling point and polarity, with highly specific detection by mass.Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.Quantification based on the absorbance of UV light by the analyte's chromophore (Beer-Lambert Law).
Specificity Very High: Mass spectrometry provides a unique fragmentation pattern (a molecular fingerprint), virtually eliminating interferences.Moderate to High: Dependant on chromatographic resolution. Co-elution with matrix components is possible.[4]Low: Any compound in the sample that absorbs at the same wavelength will interfere. Not suitable for complex matrices.
Sensitivity (LOD/LOQ) Very High: Capable of trace-level analysis, often in the ng/mL or µg/L range.[5][6]High: Generally in the low µg/mL range.Moderate: Typically in the µg/mL range, but significantly less sensitive than chromatographic methods.
Sample Throughput Moderate: Run times are typically longer (10-30 min), though can be optimized.[7]High: Faster run times are often achievable (<10 min).Very High: Analysis is nearly instantaneous once samples are prepared.
Instrumentation Cost High Moderate to High Low
Best Suited For R&D, impurity profiling, trace-level quantification, analysis in complex matrices (e.g., essential oils, biological fluids).[1][7]Routine quality control, quantification in relatively clean matrices (e.g., formulated products, process intermediates).High-concentration screening, preliminary analysis of pure substances or simple mixtures.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound.[4][8] The sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them, separates the resulting fragments based on their mass-to-charge ratio, and generates a unique mass spectrum for definitive identification and quantification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free sample preparation technique used to extract and concentrate volatiles from the sample matrix prior to GC-MS analysis.[1][6]

Experimental Protocol: Validation of a GC-MS Method for this compound
  • System Suitability:

    • Objective: To verify that the GC-MS system is performing adequately for the analysis.

    • Procedure: Inject a mid-concentration standard solution of this compound (e.g., 1 µg/mL) six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time should be ≤ 2%. Theoretical plates > 50,000; Tailing factor between 0.9 and 1.5.

  • Specificity:

    • Objective: To demonstrate that the method can distinguish this compound from matrix components.

    • Procedure: Analyze a blank matrix (placebo) and a matrix spiked with this compound. Compare the chromatograms at the retention time of this compound. The mass spectrum of the peak in the spiked sample must match that of a pure standard.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank matrix.

  • Linearity and Range:

    • Objective: To establish the concentration range over which the response is proportional to the concentration.

    • Procedure: Prepare a series of at least five calibration standards (e.g., 50, 100, 500, 1000, 2000 ng/mL). Inject each standard and plot the peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy (Recovery):

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure: Spike a blank matrix with this compound at three concentration levels (e.g., low, medium, high; n=3 for each level). Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 95-105%.[5]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of a spiked matrix at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: RSD should be ≤ 5%.[5]

  • LOD & LOQ:

    • Objective: To determine the lowest concentration that can be reliably detected and quantified.

    • Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.

    • Acceptance Criteria: The LOQ value must be demonstrated to have acceptable precision and accuracy.

Typical GC-MS Performance Data for this compound
Validation Parameter Typical Performance Characteristic
Linearity (r²) ≥ 0.998
Range 50 - 2000 ng/mL
Accuracy (Recovery) 95.7% - 102.1%[5]
Precision (Repeatability RSD) < 2.0%[5]
Precision (Intermediate RSD) < 4.8%[5]
LOD < 18.0 ng/mL[5]
LOQ < 53.0 ng/mL[5]
GC-MS Validation Workflow Diagram

GCMS_Validation_Workflow start_end start_end process process decision decision pass pass fail fail Start Start Validation SysSuit System Suitability Start->SysSuit Spec Specificity SysSuit->Spec Pass Lin Linearity & Range Spec->Lin Pass Acc Accuracy Lin->Acc Pass Prec Precision (Repeatability & Intermediate) Acc->Prec Pass LOD_LOQ LOD & LOQ Prec->LOD_LOQ Pass Robust Robustness LOD_LOQ->Robust Pass Report Final Validation Report Robust->Report Pass

Caption: Logical workflow for validating a GC-MS method per ICH guidelines.

Deep Dive: High-Performance Liquid Chromatography (HPLC-UV)

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound, reversed-phase HPLC is ideal. A polar mobile phase (e.g., acetonitrile and water) is used with a non-polar stationary phase (e.g., a C18 column).[9][10] this compound, being less polar, interacts more strongly with the stationary phase and elutes later than more polar impurities. Quantification is achieved by measuring its UV absorbance as it elutes from the column.[9] The primary challenge with this technique for terpenes can be ensuring complete separation from other UV-active compounds in the matrix.[4]

Experimental Protocol: Validation of an HPLC-UV Method for this compound
  • System Suitability:

    • Procedure: Inject a mid-concentration standard (e.g., 10 µg/mL) six times.

    • Acceptance Criteria: RSD of peak area and retention time ≤ 1.5%. Tailing factor between 0.9 and 1.5.

  • Specificity:

    • Procedure: Analyze a blank matrix, a spiked matrix, and a sample subjected to stress conditions (e.g., acid, base, heat, light) to demonstrate peak purity. A photodiode array (PDA) detector can be used to assess peak purity by comparing spectra across the peak.

    • Acceptance Criteria: The this compound peak should be free of co-eluting peaks and show no signs of degradation interference.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five standards (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each and plot peak area vs. concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.

  • Accuracy (Recovery):

    • Procedure: Spike a blank matrix at three levels (e.g., 80%, 100%, 120% of the target concentration; n=3 for each). Analyze and calculate percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98-102%.[11]

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% concentration.

    • Intermediate Precision: Repeat on a different day with a different analyst/instrument.

    • Acceptance Criteria: RSD should be ≤ 2.0%.

  • LOD & LOQ:

    • Procedure: Calculate based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.

    • Acceptance Criteria: The LOQ must be validated for acceptable precision and accuracy.

Typical HPLC-UV Performance Data for this compound
Validation Parameter Typical Performance Characteristic
Linearity (r²) ≥ 0.999
Range 1 - 50 µg/mL
Accuracy (Recovery) 98.5% - 101.5%
Precision (Repeatability RSD) < 1.5%
Precision (Intermediate RSD) < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
HPLC-UV Validation Workflow Diagram

HPLC_Validation_Workflow start_end start_end process process decision decision pass pass fail fail Start Start Validation SysSuit System Suitability Start->SysSuit Spec Specificity (inc. Peak Purity) SysSuit->Spec Pass Lin Linearity & Range Spec->Lin Pass Acc Accuracy Lin->Acc Pass Prec Precision (Repeatability & Intermediate) Acc->Prec Pass LOD_LOQ LOD & LOQ Prec->LOD_LOQ Pass Robust Robustness LOD_LOQ->Robust Pass Report Final Validation Report Robust->Report Pass

Caption: Sequential process for validating an HPLC-UV analytical method.

Deep Dive: UV-Visible (UV-Vis) Spectrophotometry

Principle of Operation: This technique relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. This compound has a conjugated system of double bonds (a chromophore) that absorbs UV light, with a maximum absorbance (λmax) around 287-295 nm in ethanol.[12] This method is fast and simple but is highly susceptible to interference from any other compound in the sample that absorbs at or near the same wavelength. Its use is therefore limited to samples where this compound is the primary or sole absorbing species.

Experimental Protocol: Validation of a UV-Vis Method for this compound
  • Specificity:

    • Procedure: Scan a blank matrix solution across the UV spectrum (e.g., 200-400 nm). Compare this to the spectrum of a this compound standard.

    • Acceptance Criteria: The blank matrix should show negligible absorbance at the λmax of this compound.

  • Linearity and Range:

    • Procedure: Prepare at least five standards of this compound in a suitable solvent (e.g., ethanol). Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

  • Accuracy (Recovery):

    • Procedure: Prepare a blank matrix and spike it with this compound at three different concentration levels (n=3 for each). Measure the absorbance and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98-102%.[13]

  • Precision:

    • Repeatability: Prepare nine separate samples at 100% of the target concentration and measure their absorbance.

    • Intermediate Precision: Repeat the analysis on a different day or with a different spectrophotometer.

    • Acceptance Criteria: RSD should be ≤ 2.0%.

Typical UV-Vis Performance Data for this compound
Validation Parameter Typical Performance Characteristic
Linearity (r²) ≥ 0.998
Range 5 - 30 µg/mL
Accuracy (Recovery) 98.0% - 102.0%[13]
Precision (Repeatability RSD) < 2.0%
Precision (Intermediate RSD) < 2.5%
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
UV-Vis Validation Workflow Diagram

UVVIS_Validation_Workflow start_end start_end process process decision decision pass pass fail fail Start Start Validation Wavelength Determine λmax Start->Wavelength Spec Specificity Wavelength->Spec Lin Linearity & Range Spec->Lin Pass Acc Accuracy Lin->Acc Pass Prec Precision Acc->Prec Pass Report Final Validation Report Prec->Report Pass

Sources

A Senior Application Scientist's Guide to Beta-Ionone Extraction: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation of specific bioactive compounds is a critical first step. Beta-ionone, a C13-norisoprenoid derived from the degradation of carotenoids, is a valuable target compound found in a variety of plant matrices, including flowers, fruits, and vegetables.[1] Its characteristic violet-like aroma makes it a prized ingredient in the fragrance and flavor industries, while emerging research highlights its potential pharmacological activities.[1] The efficient extraction of this compound is therefore of significant interest.

This guide provides a comparative study of various extraction methods for this compound from different plant matrices. It is designed to move beyond a simple listing of protocols to offer an in-depth analysis of the causality behind experimental choices, ensuring a robust and reproducible approach to obtaining this valuable compound.

The Target Molecule: this compound

This compound is a volatile organic compound naturally present in plants like roses, osmanthus, and tobacco.[2][3] Its biosynthesis is a result of the enzymatic cleavage of β-carotene.[1] The low concentrations of this compound in many natural sources necessitate efficient and optimized extraction techniques to achieve viable yields for research and commercial applications.

Comparative Overview of Extraction Methodologies

The choice of an extraction method is a critical decision that influences not only the yield and purity of the target compound but also the economic and environmental sustainability of the process. This guide will compare five key extraction techniques: Steam Distillation, Solvent Extraction, Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Method General Principle Typical Yield Purity Cost Environmental Impact
Steam Distillation Uses steam to vaporize volatile compounds, which are then condensed and separated.Low to ModerateModerate to HighLow to ModerateLow (water is the solvent)
Solvent Extraction Utilizes organic solvents to dissolve the target compounds from the plant matrix.HighVariable (depends on solvent and purification)ModerateHigh (due to solvent use and disposal)
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as a solvent.HighHighHighLow (CO2 is recyclable and non-toxic)
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, accelerating extraction.HighModerate to HighModerateModerate (reduced solvent and energy consumption)
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to create cavitation, disrupting cell walls and enhancing extraction.HighModerate to HighModerateModerate (reduced solvent and energy consumption)

In-Depth Analysis of Extraction Techniques

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils and other volatile compounds from plant materials.[4]

Mechanism: Pressurized steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then cooled, and the resulting condensate separates into an aqueous layer (hydrosol) and an oily layer (essential oil), from which this compound can be isolated.

Advantages:

  • Cost-effective: The equipment is relatively simple and the use of water as a solvent keeps operational costs low.[5]

  • Environmentally friendly: Avoids the use of organic solvents, reducing environmental pollution.[4]

Disadvantages:

  • Thermal degradation: The high temperatures involved can lead to the degradation of thermally sensitive compounds like this compound.[6]

  • Lower yield: Often results in lower yields compared to other methods like solvent extraction or SFE.[7]

  • Energy intensive: Requires significant energy to generate steam.[4]

Experimental Workflow: Steam Distillation

Steam_Distillation Plant Plant Material (e.g., Rose Petals) Still Distillation Still Plant->Still Condenser Condenser Still->Condenser Vapor Steam Steam Generator Steam->Still Separator Separatory Funnel Condenser->Separator Condensate Oil This compound Rich Essential Oil Separator->Oil Hydrosol Hydrosol (Aqueous Phase) Separator->Hydrosol

Caption: Workflow for Steam Distillation of this compound.

Solvent Extraction

Solvent extraction is a highly effective method for isolating a wide range of compounds, including this compound.

Mechanism: The plant material is macerated in a suitable organic solvent. The solvent dissolves the target compounds, and the resulting solution (miscella) is then separated from the plant residue. The solvent is subsequently evaporated to yield the crude extract.

Advantages:

  • High yield: Generally provides a higher yield of extract compared to steam distillation.

  • Versatility: A wide range of solvents can be used to target specific compounds.

Disadvantages:

  • Solvent toxicity and disposal: The use of organic solvents raises environmental and safety concerns.[8]

  • Potential for impurities: The final extract may contain residual solvent and other co-extracted non-volatile compounds, requiring further purification.

  • Thermal degradation: The solvent removal step often involves heating, which can degrade sensitive compounds.

Experimental Workflow: Solvent Extraction

Solvent_Extraction Plant Plant Material (e.g., Tobacco Leaves) ExtractionVessel Extraction Vessel (Maceration) Plant->ExtractionVessel Solvent Organic Solvent (e.g., Hexane) Solvent->ExtractionVessel Filtration Filtration ExtractionVessel->Filtration Miscella Miscella (Solvent + Extract) Filtration->Miscella Evaporation Solvent Evaporation Miscella->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract

Caption: Workflow for Solvent Extraction of this compound.

Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.

Mechanism: CO2 is brought to its supercritical state (above its critical temperature and pressure), where it exhibits properties of both a liquid and a gas. In this state, it can effuse through solids like a gas and dissolve materials like a liquid. The supercritical CO2 is passed through the plant material, dissolving the this compound. The pressure is then reduced, causing the CO2 to return to its gaseous state and release the extracted compounds.

Advantages:

  • High purity: Yields a very pure extract with no solvent residue.[6]

  • Low temperature operation: Can be performed at low temperatures, preserving thermally sensitive compounds.[6]

  • Environmentally friendly: CO2 is non-toxic, non-flammable, and can be recycled.[6]

  • Tunable selectivity: The solvating power of the supercritical fluid can be adjusted by changing the pressure and temperature.

Disadvantages:

  • High capital cost: The initial investment for SFE equipment is significantly higher than for traditional methods.[5]

  • Expertise required: Requires skilled operators to run and maintain the equipment.

Experimental Workflow: Supercritical Fluid Extraction

SFE CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel with Plant Material Heater->Extractor Supercritical CO2 Valve Pressure Reduction Valve Extractor->Valve Separator Separator Valve->Separator Extract This compound Extract Separator->Extract Recycle CO2 Recycle Separator->Recycle Gaseous CO2 Recycle->CO2_Tank

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Microwave-Assisted Extraction (MAE)

MAE is a relatively new technique that uses microwave energy to expedite the extraction process.

Mechanism: Microwaves directly heat the solvent and the moisture within the plant cells. This rapid heating creates localized pressure, causing the cell walls to rupture and release the target compounds into the solvent more efficiently.

Advantages:

  • Rapid extraction: Significantly reduces extraction time compared to conventional methods.

  • Reduced solvent consumption: Often requires less solvent than traditional methods.

  • Higher efficiency: Can lead to higher extraction yields.

Disadvantages:

  • Potential for thermal degradation: Although the overall heating time is short, localized "hot spots" can occur, potentially degrading sensitive compounds.

  • Solvent limitations: Requires the use of polar solvents that can absorb microwave energy.

Experimental Workflow: Microwave-Assisted Extraction

MAE Plant Plant Material in Solvent Microwave Microwave Reactor Plant->Microwave Cooling Cooling Microwave->Cooling Microwave Irradiation Filtration Filtration Cooling->Filtration Extract This compound Extract Filtration->Extract

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (ultrasound) to enhance the extraction process.

Mechanism: Ultrasound waves create acoustic cavitation in the solvent – the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves that disrupt the cell structure, facilitating the release of intracellular contents.[9]

Advantages:

  • Increased efficiency: Significantly improves extraction yield and reduces extraction time.[10]

  • Low temperature operation: Can be performed at lower temperatures, making it suitable for thermolabile compounds.[9]

  • Reduced solvent consumption: Can be effective with smaller solvent volumes.[9]

Disadvantages:

  • Potential for free radical formation: High-intensity ultrasound can sometimes lead to the formation of free radicals, which may degrade certain compounds.

  • Equipment cost: While less expensive than SFE, specialized equipment is still required.

Experimental Workflow: Ultrasound-Assisted Extraction

UAE Plant Plant Material in Solvent UltrasonicBath Ultrasonic Bath/Probe Plant->UltrasonicBath Sonication Filtration Filtration UltrasonicBath->Filtration Extract This compound Extract Filtration->Extract

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Detailed Experimental Protocols

The following are generalized protocols. Researchers should optimize these parameters based on the specific plant matrix and desired purity.

Protocol 1: Steam Distillation of this compound from Rose Petals
  • Preparation: Weigh 500 g of fresh rose petals and place them in a 5 L round-bottom flask. Add 2 L of distilled water.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Heat the flask to boiling and maintain a steady distillation rate for 3-4 hours.

  • Collection: Collect the distillate in the separatory funnel of the Clevenger apparatus. The essential oil will separate as an upper layer.

  • Separation and Drying: Carefully separate the oil layer from the aqueous layer (rose water). Dry the essential oil over anhydrous sodium sulfate.

  • Analysis: Analyze the oil for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Solvent Extraction of this compound from Tobacco Leaves
  • Preparation: Air-dry 100 g of tobacco leaves and grind them into a coarse powder.

  • Extraction: Place the powdered leaves in a 1 L Erlenmeyer flask and add 500 mL of n-hexane. Macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the miscella from the plant residue.

  • Solvent Removal: Concentrate the miscella under reduced pressure using a rotary evaporator at 40°C.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel.

  • Analysis: Quantify the this compound content in the extract using GC-MS.[11]

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Osmanthus fragrans
  • Preparation: Dry 50 g of Osmanthus fragrans flowers and grind them to a particle size of approximately 0.5 mm.

  • SFE System Setup: Pack the ground material into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the extraction pressure to 20 MPa.

    • Set the extraction temperature to 45°C.

    • Set the CO2 flow rate to 2 L/min.

  • Extraction: Perform the extraction for 2 hours.

  • Collection: Depressurize the CO2 in the separator to precipitate the extract.

  • Analysis: Dissolve a known amount of the extract in a suitable solvent and analyze for this compound using GC-MS.

Protocol 4: Microwave-Assisted Extraction (MAE) of this compound from Raspberry
  • Preparation: Homogenize 10 g of fresh raspberries.

  • Extraction: Place the homogenized sample in a microwave-safe extraction vessel with 50 mL of 80% ethanol.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power of 400 W for 5 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then filter to separate the extract.

  • Solvent Removal: Concentrate the extract using a rotary evaporator.

  • Analysis: Analyze the extract for this compound content using GC-MS.

Protocol 5: Ultrasound-Assisted Extraction (UAE) of this compound from Boronia megastigma
  • Preparation: Weigh 5 g of dried and powdered Boronia megastigma flowers.

  • Extraction: Place the powder in a 100 mL beaker with 50 mL of methanol.

  • Sonication: Immerse the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at 25°C.

  • Filtration: Filter the mixture to separate the extract.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Analysis: Quantify the this compound in the extract using GC-MS.

Conclusion and Future Perspectives

The selection of an appropriate extraction method for this compound is a multifactorial decision that requires a careful balance of yield, purity, cost, and environmental impact. For laboratory-scale research where purity and the preservation of thermally sensitive compounds are paramount, Supercritical Fluid Extraction stands out as an excellent, albeit expensive, choice. For larger-scale industrial production where yield is a primary driver, Solvent Extraction remains a dominant method, though increasing environmental regulations are pushing for greener alternatives.

Microwave-Assisted and Ultrasound-Assisted Extraction represent a promising middle ground, offering high efficiency and reduced environmental impact compared to traditional solvent extraction, with lower capital costs than SFE. These modern techniques are likely to see increased adoption as the demand for sustainably sourced natural products continues to grow. Steam Distillation , while being the most traditional and arguably "greenest" method, often falls short in terms of yield for high-value compounds like this compound.

Future research should focus on the development of hybrid extraction techniques and the use of novel, environmentally friendly solvents to further optimize the extraction of this compound and other valuable plant-derived compounds.

References

  • The Environmental Impact of Essential Oils: A Closer Look. (2024). Retrieved from [Link]

  • Moncada, J., et al. (2016). Techno-economic and environmental assessment of essential oil extraction from Oregano (Origanum Vulgare) and Rosemary (Rosmarinus officinalis) in Colombia. Journal of Cleaner Production.
  • Moncada, J., et al. (2014). Techno-economic and environmental assessment of essential oil extraction from Citronella (Cymbopogon winteriana) and Lemongrass (Cymbopogon citrus): A Colombian case to evaluate different extraction technologies. Industrial Crops and Products.
  • Siems, K., et al. (2007). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures.
  • Extraction Methods of Oils and Phytochemicals from Seeds and Their Environmental and Economic Impacts. (2021). Molecules.
  • Kant, R., & Kumar, A. (2022). Review on essential oil extraction from aromatic and medicinal plants: Techniques, performance and economic analysis. Sustainable Chemistry and Pharmacy.
  • Quantitative analysis of trace levels of β-ionone in water by liquid-liquid-phase extraction-gas chromatography-mass spectrometry (LLE-GC-MS). (2014).
  • The Mass Spectra Analysis for α-Ionone and β-Ionone. (2017).
  • Steam Distillation vs. Supercritical Fluid Extraction. (2023). Retrieved from [Link]

  • Langen, J., et al. (2020). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Journal of Agricultural and Food Chemistry.
  • Supercritical Fluid Extraction of Plant Flavors and Fragrances. (2013). Molecules.
  • Exploring Extraction Techniques in Essential Oil Production: Steam Distillation, Hydro Distillation, and Supercritical CO₂ Extraction. (2023). Retrieved from [Link]

  • Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. (2020).
  • Soto-Armenta, R., et al. (2021). Comparison of the composition and cost estimation of steam distillation and supercritical fluid extraction from leaves of Lippia graveolens.
  • Yan, Q., et al. (2020).
  • Yang, Y., et al. (2003). A study of the extraction of tobacco with supercritical carbon dioxide. CORESTA Congress.
  • Pellerin, P. (1990).
  • The Superiority of Supercritical Fluid Extraction Over Steam Distillation and Solvent Extraction Methods for the Extraction of Aroma from Salacca. (2019). Oriental Journal of Chemistry.
  • Wang, L., et al. (2008). Study on Supercritical Fluid Extraction of Solanesol from Industrial Tobacco Waste. Industrial & Engineering Chemistry Research.
  • Effect of the Drying Method and Optimization of Extraction on Antioxidant Activity and Phenolic of Rose Petals. (2023). Molecules.
  • Supercritical Carbon Dioxide Extraction of Nicotiana tabacum Leaves: Optimization of Extraction Yield and Nicotine Content. (2022). Molecules.
  • A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. (2023). Ultrasonics Sonochemistry.
  • Ibdah, M., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants.
  • Ultrasound-Assisted Extraction of β-Asarone from Sweet Flag (Acorus calamus) Rhizome. (2018). Molecules.
  • Industrial preparation method of β-ionone. (2004).
  • Baldermann, S., et al. (2012). Biosynthesis of α- and β-ionone, prominent scent compounds, in flowers of Osmanthus fragrans. Acta Biochimica Polonica.
  • Rose Essential Oil Extraction from Fresh Petals Using Synergetic Microwave & Ultrasound Energy. (2015).
  • Ibdah, M., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI.
  • Preparation method of rose absolute. (2016).
  • Chemical and physical properties of β-ionone, α- ionone, and linalool. (2019).
  • Rose Essential Oil Extraction from Fresh Petals Using Synergetic Microwave & Ultrasound Energy: Chemical Composition and Antioxidant Activity Assessment. (2015).
  • Effect of Different Extraction Methods on Yield and Quality of Essential Oil from Four Rosa Species. (2007). Global Science Books.
  • Development of a Microwave-Assisted Extraction Protocol for the Simultaneous Determination of Mycotoxins and Pesticide Residues in Apples by LC-MS/MS. (2021). Toxins.
  • Ultrasound-Assisted Enzymatic Extraction of the Active Components from Acanthopanax sessiliflorus Stem and Bioactivity Comparison with Acanthopanax senticosus. (2024). Molecules.
  • Ultrasonic-assisted extraction and adsorption separation: Large-scale preparation of trans-ε-Viniferin, suffruficosol B and trans-Gnetin H for the first time. (2022). Arabian Journal of Chemistry.
  • Ultrasound-Assisted Ionic Liquid Solid–Liquid Extraction Coupled with Aqueous Two-Phase Extraction of Naphthoquinone Pigments in Arnebia euchroma (Royle) Johnst. (2017).
  • Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. (2020). ACS Synthetic Biology.
  • Fast microwave-assisted extraction of rotenone for its quantification in seeds of yam bean (Pachyrhizus sp.). (2010).

Sources

A Comparative Guide to the Antioxidant and Anti-inflammatory Properties of Beta-Ionone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of beta-ionone and its synthetic derivatives as potent antioxidant and anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships, and details the underlying molecular mechanisms. We move beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative resource for advancing research in this promising field.

Introduction: The Therapeutic Promise of this compound

This compound is a naturally occurring cyclic terpenoid found in a variety of fruits, vegetables, and flowers, contributing to their characteristic aroma.[1][2][3] It is a product of the enzymatic cleavage of carotenoids, such as β-carotene.[1][3] Beyond its role as a fragrance and flavor compound, this compound has garnered significant attention from the biomedical community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4][5][6]

The inherent biological activities of the this compound scaffold make it an attractive starting point for medicinal chemistry campaigns. The synthesis of novel derivatives aims to enhance its therapeutic potency, improve its pharmacokinetic profile, and elucidate the structural features crucial for its bioactivity. This guide focuses on a comparative evaluation of these derivatives, providing the experimental framework and data necessary to assess their potential as next-generation antioxidant and anti-inflammatory drugs.

Part 1: Comparative Evaluation of Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. Here, we compare the antioxidant capacities of various this compound derivatives using standard in vitro assays.

Methodologies for Assessing Antioxidant Activity

The selection of multiple antioxidant assays is crucial as they operate via different mechanisms, providing a more comprehensive profile of a compound's activity. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[7][8] This neutralization is observed as a color change from deep violet to pale yellow, which is quantified spectrophotometrically at ~517 nm.[7][9][10] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.

  • Experimental Protocol:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the test compound.

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound.

    • Add 100 µL of the DPPH solution to each well. Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance, measured at ~734 nm, is proportional to the antioxidant concentration.[8][11]

  • Experimental Protocol:

    • Prepare the ABTS radical solution by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

    • In a 96-well plate, mix 20 µL of the test compound dilution with 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) at a low pH.[7][11] The formation of the ferrous complex results in an intense blue color, which is measured by the change in absorbance at 593 nm. This assay is based on the single electron transfer mechanism.[11]

  • Experimental Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

    • In a 96-well plate, add 10 µL of the test compound dilution.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using the FeSO₄ standard and express the results as FRAP values (in µM Fe(II) equivalents).

Comparative Antioxidant Activity of this compound Derivatives

Recent studies have focused on synthesizing derivatives to enhance antioxidant potency. A notable example is a series of β-ionone thiazolylhydrazone derivatives.[12][13] The introduction of the thiazolylhydrazone moiety significantly boosts free radical scavenging activity compared to the parent compound and, in some cases, even surpasses the standard antioxidant Trolox.[14]

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
Trolox (Standard) 108.3391.90[14]
Derivative 1k 86.53Not Reported[12][13]
Derivative 1m Not Reported65.41[12][13]
β-Ionone Generally lower activityGenerally lower activityInferred from derivatization studies

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights: The data indicates that the addition of a thiazole hydrazone scaffold is a successful strategy for improving the antioxidant properties of β-ionone.[12][14] The specific substitutions on the phenyl ring of the thiazole moiety further modulate this activity, with compounds 1k and 1m showing exceptional potency in DPPH and ABTS assays, respectively.[12][13] This suggests that the hydrazone and thiazole groups may act as effective hydrogen/electron donors, enhancing the radical quenching ability of the molecule.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, a key mechanism for cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] When cells are exposed to oxidative stress or electrophilic compounds (like some this compound derivatives), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[16][18] These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[15][18][19]

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Nrf2_Keap1 Nrf2_Keap1 Beta_Ionone Beta_Ionone

Caption: Nrf2 Antioxidant Response Pathway Activation.

Part 2: Comparative Evaluation of Anti-inflammatory Properties

Chronic inflammation is a hallmark of many debilitating conditions. The anti-inflammatory potential of this compound derivatives is evaluated by their ability to inhibit the production of key pro-inflammatory mediators in immune cells, typically macrophages stimulated with lipopolysaccharide (LPS).

Methodologies for Assessing Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: In response to inflammatory stimuli like LPS, macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in nitric oxide (NO) production. NO is a potent pro-inflammatory mediator. As NO is a highly reactive and short-lived gas, its production is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[20]

  • Experimental Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control, an LPS-only control, and a positive control (e.g., Dexamethasone).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production. A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

2. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification by ELISA

  • Principle: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are pivotal pro-inflammatory cytokines.[21][22] Their overproduction drives the inflammatory cascade.[23] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of these cytokines in cell culture supernatants.

  • Experimental Protocol:

    • Culture, treat, and stimulate RAW 264.7 cells as described in the Griess assay protocol.

    • Collect the cell culture supernatant after the stimulation period (e.g., 24 hours).

    • Use a commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α).

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a measurable color change.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition by the test compounds.

Comparative Anti-inflammatory Activity

This compound itself has been shown to significantly inhibit the secretion of NO, PGE2, and TNF-α in LPS-stimulated BV2 microglial cells.[24] Studies on derivatives suggest that structural modifications can further enhance these effects.

CompoundTargetActivityCell LineReference
β-Ionone NO, TNF-αSignificant InhibitionBV2 Microglia[24]
Heterocyclic Derivatives General InflammationAnti-inflammatory activity reportedNot specified[3]

Note: There is a relative scarcity of direct comparative studies on this compound derivatives for anti-inflammatory markers compared to antioxidant or anticancer assays. This represents a significant area for future research.

Mechanism of Action: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of the inflammatory response.[25][26] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[27] This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of numerous pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[21][22]

This compound exerts its anti-inflammatory effects by suppressing this pathway. It has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and blocking the nuclear translocation of the NF-κB p65 subunit.[24] This effectively shuts down the transcription of NF-κB-dependent pro-inflammatory genes.

NFkB_Pathway cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation

Caption: NF-κB Inflammatory Pathway Inhibition.

Conclusion and Future Outlook

The evidence presented in this guide strongly supports the potential of this compound and its derivatives as valuable scaffolds for developing dual-action antioxidant and anti-inflammatory agents. The derivatization of the this compound core, particularly with moieties like thiazolylhydrazone, has proven to be a highly effective strategy for enhancing its intrinsic antioxidant capabilities.

While the anti-inflammatory mechanisms of the parent this compound are well-documented to involve the inhibition of the NF-κB pathway, there is a clear opportunity for further research into how synthetic derivatives modulate this and other inflammatory signaling cascades. A comprehensive and direct comparison of a library of derivatives using the standardized assays detailed herein would provide invaluable data for establishing robust structure-activity relationships.

Future investigations should focus on:

  • Systematic Derivatization: Synthesizing and testing a broader range of derivatives to probe the SAR for both antioxidant and anti-inflammatory activities concurrently.

  • In Vivo Validation: Progressing lead compounds from in vitro assays to preclinical animal models of oxidative stress and inflammation to assess their efficacy, safety, and pharmacokinetic profiles.

  • Mechanistic Deep Dives: Exploring the impact of promising derivatives on upstream and downstream targets of the Nrf2 and NF-κB pathways to fully elucidate their molecular mechanisms of action.

References

  • Aloum, L., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI. [Link]

  • Yang, J., et al. (2020). Synthesis and biological evaluation of β-ionone oriented proapoptosis agents by enhancing the ROS generation. Bioorganic Chemistry. [Link]

  • Li, G., et al. (2023). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. MDPI. [Link]

  • Li, G., et al. (2023). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. PubMed. [Link]

  • Munteanu, I.G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

  • Aloum, L., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. ResearchGate. [Link]

  • Li, G., et al. (2023). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. National Institutes of Health. [Link]

  • Ansari, M., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. ResearchGate. [Link]

  • Aloum, L., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. National Institutes of Health. [Link]

  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]

  • Paparella, M., et al. (2021). Ionone Is More than a Violet's Fragrance: A Review. MDPI. [Link]

  • Trif, A., et al. (2022). Comparison between the DPPH, ABTS, and FRAP in vitro antioxidant... ResearchGate. [Link]

  • Kim, M., et al. (2015). β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway. ResearchGate. [Link]

  • Unknown. (n.d.). In vitro analysis of a IL-1 β, IL-6 and b TNF-α in levels in RAW Macrophages by sponge extracts. ResearchGate. [Link]

  • Ayoola, P. B., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. National Institutes of Health. [Link]

  • Sajeli, B., et al. (2023). New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. PubMed. [Link]

  • Zhang, Y., et al. (2014). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Journal of Medicinal Food. [Link]

  • Jantan, I., et al. (2014). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. National Institutes of Health. [Link]

  • Zhang, H., et al. (2018). Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression. MDPI. [Link]

  • Wang, X., et al. (2021). NRF2 signalling pathway: New insights and progress in the field of wound healing. National Institutes of Health. [Link]

  • Parra-Robert, M., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. National Institutes of Health. [Link]

  • Pi, J., et al. (2009). ROS signaling, oxidative stress and Nrf2 in pancreatic beta-cell function. National Institutes of Health. [Link]

  • Xing, J., et al. (2023). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. MDPI. [Link]

  • Nwidu, L. L., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. MDPI. [Link]

  • Gao, B., et al. (2023). Nrf2-mediated therapeutic effects of dietary flavones in different diseases. National Institutes of Health. [Link]

  • Sarikurkcu, C., et al. (2024). Evaluation of antioxidant, antimicrobial, antidiabetic, anti-tyrosinase, and neuroprotective effects of β-ionone: In vitro and in silico analysis. ResearchGate. [Link]

  • O’Shea, J. J., & Schulze-Luehrmann, J. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. National Institutes of Health. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Yang, Y., et al. (2020). Overview of Research Development on the Role of NF-κB Signaling in Mastitis. MDPI. [Link]

  • Lee, J. H., & Lee, J. (2011). NF-κB and Therapeutic Approach. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of Beta-Ionone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scent of Violets

Beta-ionone, a C13-norisoprenoid, is a fascinating small molecule. To the public, it is best known for its characteristic violet and rose aroma, making it a staple in the fragrance and food industries.[1] However, for researchers, its significance extends far beyond its scent. Derived from the enzymatic cleavage of carotenoids like β-carotene, this compound is a bioactive compound with a growing list of reported pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4]

This guide provides an in-depth comparison of this compound's activity across a range of biological assays. Understanding the cross-reactivity and potential off-target effects of a small molecule is paramount in drug discovery and basic research.[5] It allows for the accurate interpretation of experimental data, prevents misattribution of biological effects, and unveils new therapeutic possibilities. Here, we move beyond a simple catalog of findings to dissect the causality behind experimental choices, offering a field-proven perspective on how to robustly characterize a molecule like this compound.

Pillar 1: The Primary Target - Olfactory Receptor OR51E2

The most well-characterized target of this compound is the Olfactory Receptor 51E2 (OR51E2), a G-protein coupled receptor (GPCR).[6] While its name suggests a role in smell, OR51E2 is ectopically expressed in numerous non-olfactory tissues, including the prostate, skin melanocytes, and retinal pigment epithelium (RPE), where it performs diverse physiological functions.[2][7][8] this compound acts as an agonist for this receptor, initiating a distinct signaling cascade.[8]

The OR51E2 Signaling Cascade

Activation of OR51E2 by this compound predominantly couples to Gαs/Gαolf proteins, leading to the activation of adenylyl cyclase.[2][9] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP and activation of Protein Kinase A (PKA) is a key pathway.[2][6] Concurrently, and often as a result of this cascade, a significant increase in intracellular calcium (Ca²⁺) is observed, which can trigger a host of downstream effectors, including members of the mitogen-activated protein kinase (MAPK) family (p38, ERK1/2) and Protein Kinase B (AKT).[2][6][7][9]

OR51E2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BI This compound OR51E2 OR51E2 (GPCR) BI->OR51E2 Binds G Gαs/Gαolf OR51E2->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> G->AC Activates PKA PKA cAMP->PKA Activates Ca2 [Ca²⁺]i cAMP->Ca2 Leads to Increase Kinases MAPK (p38, ERK) AKT PKA->Kinases Phosphorylates Ca2->Kinases Activates Response Cellular Responses (Proliferation, Apoptosis, Melanogenesis, etc.) Kinases->Response

Caption: Canonical signaling pathway upon this compound activation of OR51E2.

Pillar 2: A Comparative Analysis of this compound's Cross-Reactivity

The promiscuity of a small molecule is revealed by comparing its activity and effective concentration across different assays that measure distinct biological endpoints. This compound is a prime example of a compound with a range of activities beyond its primary receptor.

Receptor Activation Assays (Cell-Based Functional Assays)

These assays are the most direct way to confirm engagement with the OR51E2 receptor in a biologically relevant context. Rather than a direct binding assay, which can be challenging for GPCRs, we measure the immediate downstream consequences of receptor activation.

  • Calcium Flux Assays: This is the workhorse assay for OR51E2. Cells expressing the receptor are loaded with a calcium-sensitive dye (e.g., Fura-2). Upon stimulation with this compound, receptor activation triggers a measurable increase in intracellular calcium.[7][9] The dose-dependent nature of this response allows for the calculation of an EC₅₀ value.[7]

  • cAMP Assays: These assays directly measure the production of the second messenger cAMP following receptor stimulation. This provides a more proximal readout of Gαs coupling compared to calcium flux.[9]

The key experimental insight here is to use both assays. While often correlated, discrepancies can point to alternative signaling pathways (e.g., Gαq coupling, which would directly increase Ca²⁺ via PLC, or β-arrestin biased signaling).

Enzyme Activity & Inhibition Assays

This compound has been reported to interact with key cellular enzymes, an activity likely independent of OR51E2.

  • HMG-CoA Reductase (HMGCR) Activity: this compound has been shown to suppress the activity and/or expression of HMGCR, the rate-limiting enzyme in the mevalonate pathway.[2][10] This is a well-established target for cancer chemoprevention. This effect is typically measured by assessing the levels of HMGCR protein via Western blot or by quantifying the downstream effects on cell proliferation and the synthesis of mevalonate pathway products.

  • Cyclooxygenase-2 (COX-2) Inhibition: In breast cancer cells, this compound was found to decrease the expression of COX-2 and the subsequent release of its product, prostaglandin E2 (PGE2).[11] This demonstrates an anti-inflammatory mechanism of action.

Nuclear Receptor Modulation Assays

Interestingly, this compound's effects can propagate to influence the activity of nuclear receptors, demonstrating crosstalk between signaling pathways.

  • Androgen Receptor (AR) Translocation: In prostate cancer cells, the activation of OR51E2 by this compound leads to the phosphorylation of the AR, which in turn suppresses its translocation to the nucleus and subsequent transactivation of target genes.[3][12] This is a significant finding, linking an olfactory receptor to the master regulator of prostate cancer.

  • Glucocorticoid Receptor (GR) Activity: In dermal fibroblasts, this compound was shown to suppress the expression of GR target genes that were induced by the synthetic glucocorticoid dexamethasone.[13] This suggests an ability to interfere with GR-mediated signaling.

Phenotypic Assays (Cell-Based)

These assays measure the ultimate downstream consequences of this compound's various molecular interactions.

  • Cell Proliferation/Viability Assays: A common readout, with assays like MTT, CyQUANT, and direct cell counting used to demonstrate this compound's potent anti-proliferative effects in various cancer cell lines.[7][10][11]

  • Apoptosis & Cell Cycle Assays: To dissect the mechanism of reduced proliferation, flow cytometry is used to analyze cell cycle distribution (often showing G1 arrest), and TUNEL assays are employed to detect apoptosis (programmed cell death).[10][11]

Data Presentation: Quantitative Comparison of this compound Activity

The table below summarizes the reported effective concentrations of this compound across different assays and cell types. This comparative view is critical for understanding its potency and potential therapeutic window.

Assay TypeTarget/Process MeasuredCell Line/SystemEffective Concentration (EC₅₀/IC₅₀)Reference
Receptor Activation OR51E2 Activation (Ca²⁺ Flux)RPE CellsEC₅₀ ≈ 91 µM[7]
Receptor Activation OR51E2 Activation (Ca²⁺ Flux)HEK293 (expressing PSGR)Dose-dependent from 10 µM[8]
Enzyme Modulation HMG-CoA Reductase DownregulationProstate Cancer Cells- (Effect at 130-210 µM)[10]
Enzyme Modulation COX-2 InhibitionBreast Cancer (MCF-7)Significant effect < 50 µM[11]
Phenotypic Inhibition of ProliferationProstate Cancer (LNCaP)IC₅₀ ≈ 130 µM[10]
Phenotypic Inhibition of ProliferationProstate Cancer (PC-3)IC₅₀ ≈ 130 µM[10]
Phenotypic Inhibition of ProliferationProstate Cancer (DU145)IC₅₀ ≈ 210 µM[10]

Note: EC₅₀ (Half maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

This data highlights that this compound's effects occur in the micromolar range. While the anti-proliferative effects appear to correlate with concentrations required for robust OR51E2 activation, the COX-2 inhibition occurs at lower concentrations, suggesting it may be a more sensitive target in certain contexts.

Pillar 3: Trustworthiness through Self-Validating Experimental Protocols

A protocol's value lies not just in its steps, but in its inherent controls that validate the results. Below are detailed methodologies for key assays, designed to ensure scientific rigor.

Experimental Protocol 1: Intracellular Calcium Flux Assay

This protocol details how to measure OR51E2 functional activation.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis s1 1. Seed cells expressing OR51E2 onto a black, clear-bottom 96-well plate s2 2. Culture for 24-48h until 80-90% confluent s1->s2 s3 3. Wash cells with HBSS buffer s2->s3 s4 4. Incubate with Fura-2 AM (calcium indicator dye) for 30-60 min at 37°C s3->s4 s5 5. Wash cells to remove extracellular dye s4->s5 s6 6. Place plate in a fluorescence plate reader capable of kinetic reads and dual excitation s5->s6 s7 7. Record baseline fluorescence (340nm/380nm excitation, ~510nm emission) s6->s7 s8 8. Add this compound (and controls) via injector s7->s8 s9 9. Record fluorescence changes over time (2-5 minutes) s8->s9 s10 10. Calculate the ratio of F340/F380 emissions s9->s10 s11 11. Normalize data to baseline and plot response vs. time s10->s11 s12 12. Determine peak response for dose-response curve and EC₅₀ s11->s12

Caption: Workflow for a cell-based calcium flux assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells known to express OR51E2 (e.g., LNCaP, RPE cells, or a heterologous expression system like HEK293-OR51E2) in a black, clear-bottom 96-well plate at an appropriate density. Culture overnight to allow for adherence.

  • Dye Loading: The next day, remove the culture medium and wash cells once with a buffered salt solution (e.g., HBSS). Add the calcium-sensitive dye solution (e.g., Fura-2 AM) and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells 2-3 times with buffer to remove any extracellular dye. This step is critical to reduce background fluorescence.

  • Measurement: Place the plate into a fluorescence microplate reader. Measure the ratio of fluorescence emission (~510 nm) when excited at 340 nm and 380 nm. Record a stable baseline for 1-2 minutes.

  • Compound Addition: Using an automated injector, add various concentrations of this compound.

  • Data Acquisition: Continue to record the fluorescence ratio kinetically for 3-5 minutes post-injection to capture the full response peak.[7]

  • Controls (Essential for Data Integrity):

    • Vehicle Control: Add the same concentration of the solvent for this compound (e.g., 0.1% DMSO) to control for any solvent effects.[7]

    • Positive Control: Use a known agonist like ATP to stimulate endogenous purinergic receptors, confirming cell viability and assay functionality.

    • Negative Control: Use an inactive compound, such as valeric acid, to ensure the response is specific to OR51E2 agonists.[7]

  • Data Analysis: Calculate the 340/380 ratio over time. The peak response is used to generate dose-response curves and calculate the EC₅₀.

Experimental Protocol 2: Western Blot for MAPK Phosphorylation

This protocol assesses the activation of downstream signaling kinases.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Grow cells to ~80% confluency. The day before the experiment, switch to a low-serum or serum-free medium. This crucial step reduces basal kinase activity, maximizing the signal-to-noise ratio of the experiment.

  • Stimulation: Treat cells with this compound at the desired concentrations for a predetermined time (e.g., 5-30 minutes, based on a time-course experiment).

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are non-negotiable, as they prevent the dephosphorylation of your target proteins after lysis.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample (e.g., 20 µg) in loading buffer, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-p38).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing (The Self-Validating Step): After imaging, the membrane can be "stripped" of the antibodies and re-probed with an antibody for the total amount of the kinase (e.g., anti-total-p38). This is the most important control; it demonstrates that any observed increase in the phospho-signal is due to increased phosphorylation, not an increase in the total amount of protein.

Conclusion: An Integrated View of this compound's Bioactivity

This compound is a paradigmatic example of a bioactive small molecule with a defined primary target (OR51E2) and demonstrable cross-reactivity with other key cellular players, including HMG-CoA reductase, COX-2, and pathways involving the androgen and glucocorticoid receptors. This guide illustrates that a comprehensive understanding of a compound's activity profile requires a multi-assay approach.

For researchers in drug development and chemical biology, the key takeaway is the necessity of orthogonal testing. A phenotypic effect, such as the inhibition of cell proliferation, should never be attributed to a single target without corroborating evidence from more proximal assays (e.g., receptor activation, enzyme inhibition) and the use of appropriate controls. The promiscuity of this compound is not a flaw; it is a feature that provides a rich field for investigation, potentially leading to novel polypharmacological strategies for diseases like cancer. By employing robust, self-validating experimental designs, we can confidently navigate the complex biological landscape modulated by this simple, yet powerful, molecule.

References

  • Aloum, D., et al. (2020). Ionone Is More than a Violet's Fragrance: A Review. MDPI. [Link]

  • Maßberg, D., et al. (2017). Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation. Frontiers in Physiology. [Link]

  • Wikipedia. (n.d.). Sense of smell. Wikipedia. [Link]

  • National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • Neuhaus, E. M., et al. (2009). Activation of an Olfactory Receptor Inhibits Proliferation of Prostate Cancer Cells. Journal of Biological Chemistry. [Link]

  • Maßberg, D., et al. (2017). Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation. Frontiers in Physiology. [Link]

  • Pandey, A., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Biosynthesis and Regulation of Β-Ionone. Oreate AI Blog. [Link]

  • ResearchGate. (n.d.). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. PMC. [Link]

  • National Institutes of Health (NIH). (2025). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. PMC. [Link]

  • Repositorio Académico - Universidad de Chile. (2016). β-Ionone as putative semiochemical suggested by ligand binding on an odorant-binding protein of Hylamorpha elegan. Repositorio Académico - Universidad de Chile. [Link]

  • Wikipedia. (n.d.). Ionone. Wikipedia. [Link]

  • PubMed. (2019). This compound-inhibited proliferation of breast cancer cells by inhibited COX-2 activity. PubMed. [Link]

  • ResearchGate. (2025). Activation of PSGR with β-ionone suppresses prostate cancer progression by blocking androgen receptor nuclear translocation | Request PDF. ResearchGate. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Aloum, D., et al. (2020). Ionone Is More than a Violet's Fragrance: A Review. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). β-Ionone Attenuates Dexamethasone-Induced Suppression of Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts. PMC. [Link]

  • PubMed. (2013). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. PubMed. [Link]

  • ResearchGate. (n.d.). A proposed scheme illustrating the effect of β-ionone mediated... ResearchGate. [Link]

  • MDPI. (n.d.). Astaxanthin as a Natural Photoprotective Agent: In Vitro and In Silico Approach to Explore a Multi-Targeted Compound. MDPI. [Link]

  • PubMed. (n.d.). High-throughput assays for promiscuous inhibitors. PubMed. [Link]

  • MDPI. (n.d.). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. MDPI. [Link]

  • PubMed. (n.d.). Exploring the biological promiscuity of high-throughput screening hits through DFT calculations. PubMed. [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical Interference by Contrast Agents in Biochemical Assays. PMC. [Link]

  • advances.foodchem. (n.d.). Advances on the biosynthesis of β-ionone and its key rate-limiting enzyme carotenoid cleavage dioxygenases. advances.foodchem. [Link]

  • PubMed. (1989). Specificity of two-site immunoassays. PubMed. [Link]

  • ResearchGate. (n.d.). Kinetics of β-ionone production and cell growth of the two... ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Ultrahigh-Throughput Activity Engineering of Promiscuous Amidases through a Fluorescence-Activated Cell Sorting Assay. PMC. [Link]

  • Scholars@UK. (n.d.). High-throughput assays for promiscuous inhibitors. Scholars@UK. [Link]

  • Annals of Laboratory Medicine. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine. [Link]

  • National Institutes of Health (NIH). (n.d.). Interferences in Immunoassay. PMC. [Link]

  • ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Wikipedia. (n.d.). Vitamin A. Wikipedia. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Semantic Scholar. (n.d.). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. Semantic Scholar. [Link]

  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • National Institutes of Health (NIH). (n.d.). Nuclear receptor coactivators: Essential players in steroid hormone action in brain and behavior. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Potential sources of interference on Abeta immunoassays in biological samples. PMC. [Link]

  • ResearchGate. (2017). Research Article Analytical Interference by Contrast Agents in Biochemical Assays. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. NIH. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of beta-Ionone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of beta-ionone. As researchers and developers, our responsibility extends beyond the synthesis and application of chemical compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a protocol, but a foundational understanding of why these steps are critical, ensuring a culture of safety and environmental stewardship in the laboratory.

Section 1: Hazard Profile of this compound: The Rationale for Specialized Disposal

Understanding the inherent properties of this compound is fundamental to appreciating the necessity of rigorous disposal protocols. While not acutely toxic or explosively reactive, its primary danger lies in its environmental impact, mandating its classification as a hazardous waste material.[1][2][3]

Primary Hazard: Environmental Toxicity The most significant risk associated with this compound is its classification as "toxic to aquatic life with long-lasting effects".[1][4][5][6] Release into waterways, even in small quantities, can be harmful to aquatic organisms.[7][8] This ecotoxicity is the principal driver for its regulation as a hazardous waste and strictly prohibits its disposal via the sanitary sewer system.[1][3][9]

Secondary Hazards: Human Health and Chemical Reactivity

  • Health: this compound is an eye irritant and may cause skin sensitization in some individuals upon repeated contact.[1] While its acute oral toxicity is low, direct contact should always be minimized through the use of appropriate Personal Protective Equipment (PPE).[10]

  • Reactivity: It is a combustible liquid, but not highly flammable, with a flash point well above 60°C (140°F).[5][10] The primary chemical incompatibility to be aware of is its reaction with strong oxidizing agents, strong acids, and strong bases, which should be avoided during storage and waste segregation.[3][10]

Table 1: Key Safety and Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 14901-07-6[10][11]
Molecular Formula C₁₃H₂₀O[10][11]
Appearance Colorless to pale yellow liquid[11][12]
Flash Point ~100-122 °C (212-251.6 °F)[5][10][13]
Autoignition Temp. 250 °C (482 °F)[2][10]
Solubility Slightly soluble in water; soluble in alcohol and organic solvents.[13][14]
Acute Oral Toxicity LD50 (rat): 4590 mg/kg[10][14]
Hazard Class Environmentally Hazardous Substance, Liquid, N.O.S. (UN 3082)[3][8]

Section 2: Core Principles of this compound Waste Management

Effective chemical waste management is built on a few inviolable principles. For this compound, these are non-negotiable.

  • The Mandate: Hazardous Waste Classification: All waste streams containing this compound, regardless of concentration, must be managed as hazardous waste.[1] This includes pure, unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves). The responsibility for this classification rests with the waste generator.[10]

  • The Cardinal Rule: No Drain Disposal: Under no circumstances should this compound or its solutions be poured down a sink or drain.[9][15] This action constitutes an illicit discharge and can lead to significant environmental harm and regulatory penalties.

  • The Hierarchy of Waste Management: Before defaulting to disposal, consider the hierarchy of controls:

    • Reduction: Use only the amount of material necessary for the experiment.

    • Reuse/Recycling: Unused, uncontaminated this compound may be eligible for recycling. Consult your institution's Environmental Health & Safety (EH&S) office or the manufacturer for options.[1]

    • Disposal: If reduction and reuse are not possible, proceed with the disposal protocol detailed below.

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Protocol

Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent skin and eye exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Wear chemically resistant gloves. Nitrile or butyl rubber gloves are suitable for incidental contact.[10][16] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]

  • Body Protection: A standard lab coat or protective clothing is required to prevent skin contact.[10]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood. A respirator is typically not required unless there is a risk of generating an aerosol or exceeding exposure limits.[10][12]

Step 2: Waste Collection and Segregation

Proper containment is crucial to prevent spills and ensure safe handling by waste management personnel.

  • Select a Suitable Container: Use the original container or a clearly marked, compatible waste container made of glass or chemical-resistant plastic.[15] The container must have a tight-fitting, screw-on cap.

  • Segregate Waste: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[3][10]

  • Label Accurately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste this compound".[15]

    • The associated hazards (e.g., "Environmental Hazard").

    • The date of accumulation.

    • Generic identifiers like "Solvent Waste" are not acceptable and are a common compliance violation.[15]

Step 3: Interim Storage of Waste

Accumulated waste must be stored safely pending pickup by disposal professionals.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[15] This prevents the release of vapors and protects against spills.

  • Designate a Storage Area: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources or direct sunlight.[10][17]

  • Use Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (such as a spill tray or tub) to contain any potential leaks.

Step 4: Final Disposition - Professional Disposal

The final and most critical step is to ensure the waste is handled by certified professionals.

  • Contact EH&S: Arrange for pickup of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[18][19]

  • Do Not Attempt Neutralization: There are no standard, safe laboratory procedures for neutralizing this compound for disposal. Attempting to do so can create more hazardous byproducts. Disposal must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Preferred Method: The most common and environmentally sound disposal method for this compound is high-temperature incineration at a licensed facility equipped with afterburners and flue gas scrubbers.[3]

Section 4: Emergency Procedures - Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate risks.

  • Alert and Isolate: Alert personnel in the immediate area. If the spill is large, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[2][4][12] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect: Carefully scoop the absorbed material into a designated waste container suitable for hazardous waste.[5][12]

  • Decontaminate: Clean the spill area with a soap and water solution.[16] All cleanup materials, including contaminated gloves and wipes, must be placed in the hazardous waste container.

  • Dispose: Seal, label, and dispose of the spill cleanup waste as described in Section 3.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Interim Management cluster_disposal Final Disposition cluster_spill Emergency Spill Protocol start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Label Compatible Waste Container ppe->container collect Collect Waste in Labeled Container container->collect seal Keep Container Tightly Sealed collect->seal storage Step 3: Store in Designated, Secondary Containment Area seal->storage contact Step 4: Contact EH&S or Licensed Waste Vendor for Pickup storage->contact spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain Place in waste container cleanup Collect Cleanup Debris contain->cleanup Place in waste container cleanup->container Place in waste container

Caption: Workflow for this compound Waste Disposal

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to these procedures—grounded in an understanding of the compound's environmental hazards—researchers can ensure they are protecting themselves, their colleagues, and the ecosystem. The core tenets are simple: always treat this compound as a hazardous waste, never dispose of it down the drain, and always engage professional disposal services for its final disposition.

References

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]

  • How to Safely Dispose of Highly Flammable Chemicals. Greenflow. [Link]

  • Material Safety Data Sheet - this compound, Synthetic, 96%. Cole-Parmer. [Link]

  • This compound | C13H20O | CID 638014. PubChem, NIH. [Link]

  • SAFETY DATA SHEET β-Ionone (Natural). Synerzine. [Link]

  • SIDS INITIAL ASSESSMENT PROFILE for β-Ionone. OECD. [Link]

  • Regulations for Handling Flammable Liquid Waste: What You Need to Know. Hazardous Waste Disposal. [Link]

  • How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]

  • Beta Ionone Safety Data Sheet. Chemtex USA. [Link]

  • Production of β-ionone from β-carotene by carotenoid cleavage dioxygenase 1 (CCD1). ResearchGate. [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids. MLI Environmental. [Link]

  • Safety Data Sheet: β-Ionone. Carl ROTH. [Link]

  • This compound Safety Data Sheet. Hekserij.nl. [Link]

  • RIFM fragrance ingredient safety assessment, ionone (mixed isomers). ScienceDirect. [Link]

  • Optimum Condition for the Formation of β-ionone by Thermal Decomposition of Carotenoids Extract from Orange Sweet Potato. The Open Agriculture Journal. [Link]

  • This compound. Foreverest Resources Ltd. [Link]

  • This compound | Premium Purity Aroma Compound. Consolidated Chemical. [Link]

  • Ionone. Wikipedia. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • This compound. The Good Scents Company. [Link]

Sources

Essential Protective Measures for Handling Beta-Ionone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Beta-Ionone, a C13H20O ketone, is a widely used aroma compound prized for its characteristic woody and violet-like scent in the fragrance and flavor industries.[1][2][3] While invaluable in research and development, its physical and toxicological properties necessitate a structured approach to handling to ensure the safety of laboratory personnel and the protection of the environment. This guide outlines the essential personal protective equipment (PPE) and operational protocols required for its safe management.

Foundational Hazard Assessment

A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. This compound is a colorless to pale yellow, combustible liquid with a high flash point, meaning it must be preheated before ignition can occur.[1][4][5] While stable under normal conditions, it may react vigorously with strong oxidizing agents.[5][6] The primary risks associated with this compound are not from flammability under standard lab conditions, but from direct contact and environmental release.

The toxicological properties have not been fully investigated, which calls for a cautious approach.[4] Known hazards include the potential to cause skin, eye, and respiratory tract irritation.[4][7][8] Furthermore, this compound is classified as toxic to aquatic life with long-lasting effects, making environmental containment a critical aspect of its handling and disposal.[6][9][10][11]

Table 1: Hazard Profile of this compound

Hazard Category Classification Key Considerations
Acute Toxicity Not Classified May cause irritation to skin, eyes, and respiratory system upon contact or inhalation.[4][9]
Skin Corrosion/Irritation Skin Irritant[7] Prolonged exposure may lead to dermatitis.[7]
Eye Damage/Irritation Eye Irritant[7] Direct contact can cause irritation and redness.[8]
Environmental Hazard Aquatic Chronic[7] Toxic to aquatic organisms with long-lasting effects.[8][10][11]

| Physical Hazard | Combustible Liquid[9] | High flash point (113-129°C), slight fire hazard when exposed to heat.[7][12] |

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution; it is a risk-mitigation strategy tailored to the specific hazards of the chemical. For this compound, the primary routes of exposure are dermal contact, ocular contact, and inhalation of vapors.[7]

Dermal Protection: Gloves and Lab Coats

Causality: this compound is slightly soluble in water but soluble in organic solvents, indicating its potential to penetrate the skin's lipid layers.[4][7] Direct contact can cause skin irritation, and some evidence suggests a potential for sensitization with repeated exposure.[8][9]

  • Primary Gloves: Nitrile or butyl rubber gloves are recommended.[5] These materials provide excellent resistance to a broad range of chemicals, including ketones like this compound. Always check the manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: For tasks involving larger quantities or the neat (undiluted) chemical, wearing two pairs of gloves is a prudent measure.[5] This provides a critical time buffer in case the outer glove is compromised.

  • Lab Coat: A standard cotton or polyester-blend lab coat should be worn and kept fully fastened to protect against incidental splashes and contact with contaminated surfaces.[7]

Ocular and Facial Protection

Causality: Splashes of this compound can cause significant eye irritation.[4][8]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] Standard safety glasses with side shields do not offer sufficient protection against liquid splashes.

  • Face Shield: When handling larger volumes (>1 liter) or during procedures with a higher risk of splashing (e.g., heating, agitating), a face shield should be worn in addition to safety goggles to protect the entire face.[9]

Respiratory Protection

Causality: While this compound has a low vapor pressure, inhalation may still cause respiratory tract irritation, especially at elevated temperatures or when aerosolized.[4][8][12]

  • Engineering Controls: The primary method for controlling respiratory exposure is to handle this compound within a certified chemical fume hood.[6][7] This ensures that vapors are effectively captured and exhausted.

  • Respirator: In situations where engineering controls are not sufficient or during emergency spill response, a NIOSH-approved half-face respirator equipped with an organic vapor cartridge is necessary.[5]

Table 2: Recommended PPE for Handling this compound

Equipment Specification Rationale for Use
Hand Protection Nitrile, Butyl Rubber, or Viton gloves.[5] Prevents skin irritation and potential sensitization from dermal contact.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified). Protects eyes from direct liquid splashes.
Facial Protection Full-face shield (worn over goggles). Provides an additional layer of protection for the face during high-risk procedures.
Body Protection Standard lab coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Handle in a chemical fume hood. If unavailable, a NIOSH-approved respirator with organic vapor cartridges.[5] | Minimizes inhalation of vapors that can cause respiratory irritation. |

Operational Workflow: Safe Handling of this compound

A systematic, step-by-step approach minimizes the risk of exposure and release. The following workflow should be adopted for all procedures involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Assemble All Glassware & Equipment prep2->prep3 prep4 Designate Waste Containers (Aqueous, Solid, Organic) prep3->prep4 handle1 Transfer this compound Inside Fume Hood prep4->handle1 handle2 Keep Container Closed When Not in Use handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Waste Streams into Designated Containers handle3->clean1 clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Remove PPE in Correct Order (Gloves last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A standardized workflow for handling this compound, ensuring safety from preparation to cleanup.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical aid.

  • Small Spill (inside a fume hood): Absorb the spill with an inert material such as sand, diatomaceous earth, or absorbent pads.[5][9] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[5] Clean the spill area with alcohol followed by soap and water.[5]

  • Large Spill: Evacuate the area and alert the institutional safety officer. Prevent the spill from entering drains or waterways.[7][8]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement, driven by the aquatic toxicity of this compound.[8][11] Never discharge this compound or its rinseates into the sewer system.

  • Waste Segregation: All materials contaminated with this compound (gloves, absorbent pads, pipette tips) must be treated as hazardous waste. Use separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated gloves, paper towels, pads.

    • Liquid Waste: Unused this compound and organic solvent rinseates.

    • Aqueous Waste: Contaminated water from first rinses of glassware.

  • Glassware Decontamination:

    • Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound. Collect this rinseate as hazardous liquid waste.

    • Wash the rinsed glassware with soap and water.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][13]

G cluster_waste Waste Segregation start End of Experiment solid Solid Waste (Gloves, Pads, etc.) start->solid liquid Liquid Waste (Neat Chemical, Organic Rinse) start->liquid aqueous Aqueous Waste (First Rinse Water) start->aqueous container_solid Seal in Labeled Solid Waste Container solid->container_solid container_liquid Collect in Labeled Solvent Waste Container liquid->container_liquid container_aqueous Collect in Labeled Aqueous Waste Container aqueous->container_aqueous disposal Arrange Pickup by Environmental Health & Safety container_solid->disposal container_liquid->disposal container_aqueous->disposal

Caption: Waste disposal workflow for this compound, emphasizing proper segregation and final disposal.

By adhering to these scientifically grounded protocols, researchers can confidently handle this compound, ensuring both personal safety and environmental stewardship.

References

  • ScenTree. (n.d.). (E)-Beta-ionone (CAS N° 79-77-6).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, Synthetic, 96%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638014, I2-Ionone. Retrieved from [Link]

  • Chemtex USA. (n.d.). Beta Ionone Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: β-Ionone. Retrieved from [Link]

  • Hekserij.nl. (2024, October 9). This compound Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Ionone. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET β-Ionone (Natural). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.